Desethyl Amiodarone-d4 Hydrochloride
Description
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Properties
IUPAC Name |
(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25I2NO3.ClH/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2;/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3;1H/i11D2,12D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPMJVGWGJLLG-ZYMFQSNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)NCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClI2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661885 | |
| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
657.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189960-80-2 | |
| Record name | (2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating Bioanalysis: A Technical Guide to Desethyl Amiodarone-d4 Hydrochloride
This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals. It provides a comprehensive understanding of the chemical structure, properties, and applications of Desethyl Amiodarone-d4 Hydrochloride, a key analytical tool in the study of the widely used antiarrhythmic drug, Amiodarone.
Introduction: The Significance of a Metabolite and its Labeled Analog
Amiodarone is a potent class III antiarrhythmic agent used in the treatment of various cardiac dysrhythmias.[1] Its clinical use, however, is complex due to a narrow therapeutic window and a propensity for adverse effects, necessitating careful therapeutic drug monitoring.[2] A critical aspect of this monitoring and of pharmacokinetic studies is the quantification of not only the parent drug but also its major active metabolite, Desethylamiodarone.[3][4][5]
Desethylamiodarone is formed in the body through the action of cytochrome P450 enzymes, specifically CYP3A isoforms.[3] To accurately and reliably quantify Amiodarone and Desethylamiodarone in biological matrices, stable isotope-labeled internal standards are indispensable. This compound serves this exact purpose, providing a robust reference for analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).[3][6] The incorporation of four deuterium atoms provides a distinct mass shift, allowing it to be differentiated from the endogenous metabolite while behaving almost identically during sample preparation and chromatographic separation.
Unveiling the Chemical Structure
The chemical identity of this compound is rooted in its parent compound, Desethylamiodarone. The "-d4" designation signifies the replacement of four hydrogen atoms with deuterium atoms on the ethoxy side chain. The "Hydrochloride" indicates that it is supplied as a hydrochloride salt to improve its stability and solubility.
The systematic IUPAC name for this compound is (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride.
The core structure consists of a benzofuran ring system linked to a di-iodinated phenyl ring via a ketone group. The butyl group is attached to the benzofuran ring, and the deuterated ethylaminoethoxy side chain is attached to the phenyl ring.
Physicochemical Properties at a Glance
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C23H21D4I2NO3•HCl | [7] |
| Molecular Weight | ~657.74 g/mol | [7][8] |
| CAS Number | 1189960-80-2 | [3] |
| Unlabeled CAS Number | 96027-74-6 | [7][9] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C | |
| Purity | >95% (by HPLC) |
The Role in Quantitative Bioanalysis: A Methodological Overview
The primary application of this compound is as an internal standard in the quantitative analysis of Amiodarone and its metabolite, Desethylamiodarone, in biological samples like plasma, urine, and tissues.[6][10] Its utility stems from the principles of isotope dilution mass spectrometry.
Experimental Protocol: A Generalized LC-MS/MS Workflow
Below is a representative step-by-step methodology for the quantification of Desethylamiodarone using its deuterated analog as an internal standard.
-
Sample Preparation:
-
A known amount of this compound (the internal standard) is spiked into the biological sample (e.g., plasma).
-
Proteins are precipitated from the sample, typically using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant containing the analyte and internal standard is collected.
-
-
Chromatographic Separation:
-
The supernatant is injected into a high-performance liquid chromatography (HPLC) system.
-
A C18 reverse-phase column is commonly used for separation.
-
A mobile phase consisting of a mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used to elute the compounds.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both Desethylamiodarone and Desethyl Amiodarone-d4.
-
-
Quantification:
-
The peak area ratio of the analyte (Desethylamiodarone) to the internal standard (Desethyl Amiodarone-d4) is calculated.
-
This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Visualizing the Metabolic and Analytical Pathway
The following diagram illustrates the metabolic conversion of Amiodarone to Desethylamiodarone and the subsequent use of the deuterated internal standard in a typical bioanalytical workflow.
Caption: Metabolic pathway of Amiodarone and its analysis using a deuterated standard.
Conclusion
This compound is a meticulously designed and indispensable tool for the accurate quantification of Amiodarone's primary active metabolite. Its chemical structure, with the strategic placement of deuterium atoms, ensures its efficacy as an internal standard in modern bioanalytical techniques. A thorough understanding of its properties and application is paramount for researchers and clinicians working to optimize Amiodarone therapy and ensure patient safety.
References
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Chemsrc. This compound. [Link]
-
U.S. Department of Energy, Office of Scientific and Technical Information. Quantitation of Amiodarone and N-desethylamiodarone in Single HepG2 Cells by Single-Cell Printing-Liquid Vortex Capture-Mass Spectrometry. [Link]
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National Center for Biotechnology Information. Desethylamiodarone hydrochloride. PubChem Compound Summary for CID 178801. [Link]
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Pollak, P. T., & Zipes, D. P. (1991). A systematic review and critical comparison of internal standards for the routine liquid chromatographic assay of amiodarone and desethylamiodarone. Therapeutic Drug Monitoring, 13(3), 189–196. [Link]
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Plomp, T. A., van Rossum, J. M., & Maes, R. A. (1984). Simultaneous determination of amiodarone and its major metabolite desethylamiodarone in plasma, urine and tissues by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 305(1), 143–153. [Link]
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ResearchGate. Preparation and Purification of Desethylamiodarone Hydrochloride. [Link]
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National Center for Biotechnology Information. Amiodarone-d4 Hydrochloride. PubChem Compound Summary for CID 45038158. [Link]
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- 4. Desethyl Amiodarone Hydrochloride | 96027-74-6 [chemicalbook.com]
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An In-depth Technical Guide to the Synthesis and Purification of Desethyl Amiodarone-d4 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive, technically detailed methodology for the synthesis and purification of Desethyl Amiodarone-d4 Hydrochloride. Desethylamiodarone is the principal active metabolite of the potent antiarrhythmic agent Amiodarone, and the deuterated form serves as an invaluable internal standard for pharmacokinetic and metabolic studies.[1][2] The protocols herein are presented with an emphasis on the underlying chemical principles and rationale, ensuring a reproducible and high-purity outcome. We will cover a robust N-dealkylation strategy, rigorous purification techniques, and definitive analytical characterization.
Introduction: The Rationale for Desethyl Amiodarone-d4
Amiodarone is a cornerstone therapy for severe cardiac arrhythmias, but its clinical use is complicated by a complex pharmacokinetic profile and the significant pharmacological activity of its major metabolite, Desethylamiodarone.[3][4] To accurately quantify the parent drug and its metabolite in biological matrices—a critical task in therapeutic drug monitoring and clinical trials—a stable isotope-labeled internal standard is indispensable.
This compound fills this role perfectly. The incorporation of four deuterium atoms creates a molecule chemically identical to the analyte in terms of chromatographic behavior but easily distinguishable by mass spectrometry due to the mass shift.[5] This mass difference is the key to correcting for variability in sample preparation and instrument response. The deuterium-carbon bond is also stronger than the protium-carbon bond, a phenomenon known as the Kinetic Isotope Effect (KIE), which can enhance metabolic stability, a desirable trait in drug development.[6][7]
This guide details a proven synthetic route starting from Amiodarone, a process centered on a highly selective N-de-ethylation reaction.
Part 1: The Synthetic Strategy
The core of this synthesis is the selective removal of one N-ethyl group from the Amiodarone backbone. While several dealkylation methods exist, the use of 1-chloroethyl chloroformate provides a facile and high-yield pathway with minimal side-product formation.[3][8] The overall workflow is a multi-step process that ensures the final product meets the stringent purity requirements for an analytical standard.
Caption: High-level workflow for the synthesis of Desethyl Amiodarone-d4 HCl.
Part 2: Experimental Protocols
These protocols are designed to be self-validating, with clear endpoints and checkpoints. The starting material for this synthesis is presumed to be a custom-synthesized Amiodarone-d4 Hydrochloride, where the deuterium labels are on the ethyl group that is not removed.
2.1: Preparation of the Amiodarone-d4 Free Base
Rationale: The N-dealkylation reaction requires the amine to be in its free base form to act as a nucleophile. The commercially available hydrochloride salt is first neutralized to liberate the reactive tertiary amine.
Protocol:
-
Dissolve Amiodarone-d4 Hydrochloride (1 equivalent) in a biphasic mixture of saturated aqueous sodium bicarbonate and ethyl acetate (1:1 v/v).
-
Stir the mixture vigorously for 30-45 minutes at room temperature. The bicarbonate neutralizes the HCl salt, partitioning the organic free base into the ethyl acetate layer.
-
Separate the organic layer.
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution in vacuo to yield the Amiodarone-d4 free base (typically a yellow liquid or oil). This product is used directly in the next step without further purification.
2.2: N-de-ethylation with 1-Chloroethyl Chloroformate
Rationale: This reaction proceeds via a two-step mechanism. First, the tertiary amine attacks the chloroformate, displacing a chloride ion to form a carbamate intermediate. Subsequent treatment with a protic solvent like methanol cleaves this intermediate to yield the secondary amine hydrochloride. 1-Chloroethyl chloroformate is particularly effective for this transformation.[3][9]
Protocol:
-
Dissolve the crude Amiodarone-d4 free base (1 equivalent) in dry toluene.
-
Add 1-chloroethyl chloroformate (approximately 5 equivalents) to the solution with stirring.
-
Reflux the reaction mixture for 16-20 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the toluene and excess reagent. The resulting residue is the crude Desethyl Amiodarone-d4.
Part 3: Purification and Salt Formation
Rationale: Purification is the most critical stage for ensuring the final product is suitable as an analytical standard. Flash column chromatography is an effective technique for separating the desired secondary amine from any unreacted starting material and other impurities.[10] Following purification, the stable and crystalline hydrochloride salt is formed.[11]
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An In-depth Technical Guide to Desethyl Amiodarone-d4 Hydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of a Labeled Metabolite
Desethyl Amiodarone-d4 Hydrochloride is the deuterated form of Desethylamiodarone, the major and pharmacologically active metabolite of the potent class III antiarrhythmic agent, Amiodarone.[1][2][3] Amiodarone is widely prescribed for the management of various cardiac arrhythmias, but its use is complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability.[4] This necessitates Therapeutic Drug Monitoring (TDM) to optimize dosing and minimize toxicity. The accurate quantification of both the parent drug, Amiodarone, and its primary metabolite, Desethylamiodarone, in biological matrices is therefore of paramount importance for clinical efficacy and patient safety.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a primary focus on its application as an internal standard in bioanalytical method development and validation. As a stable isotope-labeled (SIL) internal standard, it represents the gold standard for quantitative analysis by mass spectrometry, offering unparalleled accuracy and precision.[5][6]
Core Properties of this compound
This compound is a synthetic compound where four hydrogen atoms on the ethylaminoethoxy side chain of Desethylamiodarone have been replaced with deuterium atoms.[7] This isotopic substitution renders the molecule chemically identical to the endogenous metabolite but with a distinct, higher molecular weight, making it an ideal internal standard for mass spectrometry-based assays.[5]
Physical and Chemical Data Summary
| Property | Value | Source(s) |
| Chemical Name | (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | [7] |
| Molecular Formula | C₂₃H₂₁D₄I₂NO₃·HCl | [6] |
| Molecular Weight | 657.74 g/mol | [6][8] |
| CAS Number | 1189960-80-2 | [3][8] |
| Unlabeled CAS | 96027-74-6 | [3][7] |
| Appearance | White to Light Brown Solid; Light-Yellow Syrup | [9][10] |
| Purity | >95% (HPLC) | [7] |
| Storage Temperature | -20°C | [7] |
| Solubility (of unlabeled form) | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml | [1][2] |
| Melting Point (of unlabeled form) | 176-178°C | [11] |
Chemical Stability and Isotopic Purity
The chemical stability of this compound is a key attribute for its function as an internal standard. The carbon-deuterium (C-D) bonds are stronger than the corresponding carbon-hydrogen (C-H) bonds, which contributes to the overall stability of the molecule and reduces the risk of isotopic exchange.[5] The deuterium labels are strategically placed on non-exchangeable positions of the molecule, ensuring that they are not lost during sample preparation, chromatography, or ionization.[4] This is a critical aspect, as the loss of deuterium would compromise the accuracy of the quantitative analysis.[12] For reliable results in analytical methods, it is essential that deuterated standards possess high isotopic enrichment (typically ≥98%) and high chemical purity (>99%).[6]
The Role in Bioanalytical Methodologies
The primary application of this compound is as an internal standard in the quantitative analysis of Desethylamiodarone and its parent drug, Amiodarone, in biological samples such as plasma, serum, and tissues.[3] Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry because they closely mimic the analyte's behavior throughout the entire analytical process.[5]
This includes:
-
Sample Extraction: Compensating for any loss of analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: Co-eluting with the analyte, which helps to correct for matrix effects in the liquid chromatography system.
-
Mass Spectrometric Ionization: Experiencing similar ionization efficiency and potential ion suppression or enhancement in the mass spectrometer source.
By adding a known amount of this compound to the unknown sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to calculate the analyte's concentration with high accuracy, effectively normalizing for any variations in the analytical process.
Metabolic Pathway and a Role for the Internal Standard
The following diagram illustrates the metabolic conversion of Amiodarone to Desethylamiodarone and the subsequent use of this compound as an internal standard for its quantification.
Caption: Metabolic pathway of Amiodarone and the role of the deuterated internal standard.
Experimental Protocol: Quantification in Human Plasma by LC-MS/MS
The following is a representative protocol for the simultaneous determination of Amiodarone and Desethylamiodarone in human plasma using their respective deuterated internal standards. This protocol is synthesized from established methodologies in the scientific literature.
Materials and Reagents
-
This compound
-
Amiodarone-d4 Hydrochloride (as internal standard for Amiodarone)
-
Reference standards of Amiodarone and Desethylamiodarone
-
Human plasma (blank, and for calibration curve and quality control samples)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amiodarone, Desethylamiodarone, Amiodarone-d4, and this compound in methanol.
-
Working Standard Solution: Prepare a series of working standard solutions by serially diluting the stock solutions of Amiodarone and Desethylamiodarone with a 50:50 mixture of methanol and water to create calibration curve standards.
-
Internal Standard Working Solution: Prepare a working solution containing both Amiodarone-d4 and this compound at an appropriate concentration (e.g., 100 ng/mL) in a 50:50 mixture of methanol and water.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Amiodarone: Q1 -> Q3
-
Amiodarone-d4: Q1 -> Q3
-
Desethylamiodarone: Q1 -> Q3
-
Desethyl Amiodarone-d4: Q1 -> Q3
-
Specific m/z values for precursor and product ions should be optimized for the instrument in use.
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
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A Technical Guide to the Stability and Storage of Desethyl Amiodarone-d4 Hydrochloride
This document provides an in-depth technical overview of the critical stability characteristics and optimal storage conditions for Desethyl Amiodarone-d4 Hydrochloride. As a deuterated internal standard and a key metabolite of Amiodarone, the integrity of this reference material is paramount for the accuracy and reproducibility of pharmacokinetic, metabolic, and clinical toxicology studies. This guide is intended for researchers, analytical scientists, and drug development professionals who handle and utilize this compound, offering field-proven insights grounded in established scientific principles.
Introduction: The Analytical Imperative for Stability
This compound is the stable isotope-labeled analogue of Desethylamiodarone, the major active metabolite of the potent antiarrhythmic agent, Amiodarone.[1][2] Its primary application is as an internal standard in mass spectrometry-based quantitative analyses (e.g., LC-MS), where its chemical similarity and mass shift allow for precise correction of analytical variability.[2][3]
The central premise of using a stable isotope-labeled internal standard is that it behaves identically to the analyte of interest during sample extraction, derivatization, and ionization. This premise holds true only if the standard itself is chemically stable and its purity is known and maintained. Degradation of the reference standard can lead to a cascade of analytical errors, including inaccurate calibration curves, underestimation of the analyte concentration, and the potential misidentification of degradants as new metabolites. Therefore, a comprehensive understanding of its stability profile is not merely a matter of good laboratory practice but a prerequisite for generating valid and reliable data.
Chemical and Physical Profile
A clear understanding of the fundamental properties of this compound is the foundation for developing appropriate handling and storage strategies.
| Property | Value | Source(s) |
| Chemical Name | (2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(ethylamino)ethoxy]phenyl]methanone;hydrochloride | [4] |
| CAS Number | 1189960-80-2 | [4] |
| Molecular Formula | C₂₃H₂₁D₄I₂NO₃ · HCl | [4] |
| Molecular Weight | 657.74 g/mol | [4] |
| Parent Compound | Amiodarone Hydrochloride (CAS: 19774-82-4) | [4] |
| Product Format | Neat Solid (Crystalline Powder) | [4] |
| Typical Purity | >95% (by HPLC) | [4] |
Core Stability Principles and the Role of Deuteration
The stability of a molecule is dictated by its inherent chemical structure and its reactivity with environmental factors such as temperature, pH, light, and oxygen.
The Kinetic Isotope Effect (KIE)
Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a common strategy in drug development to improve metabolic stability.[5][6] This is due to the kinetic isotope effect: the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher activation energy for cleavage than a carbon-hydrogen (C-H) bond.[7] If the cleavage of this bond is the rate-determining step in a metabolic pathway, deuteration can significantly slow down the reaction, prolonging the drug's half-life.[7][8]
However, it is a critical misconception to assume that deuteration renders a molecule immune to chemical degradation. The KIE primarily influences metabolic pathways involving enzymatic C-H bond cleavage. It offers little to no protection against degradation driven by hydrolysis, oxidation, or photolysis, where other parts of the molecule are the primary sites of reaction. For Desethyl Amiodarone-d4, the deuteration is on the ethoxy side chain, but the molecule's stability is largely governed by the benzofuran and di-iodophenyl ketone structures inherited from Amiodarone.
Inferred Degradation Profile from Amiodarone
Extensive research on the parent drug, Amiodarone, provides a robust predictive framework for the stability of its deuterated metabolite. Studies consistently show that Amiodarone is susceptible to degradation under several conditions:
-
Alkaline Hydrolysis: The molecule is particularly vulnerable to degradation in basic conditions.[9][10]
-
Oxidation: It readily degrades in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).[9][10]
-
Photolysis: As a haloaryl derivative, the molecule can undergo photolytic degradation upon exposure to UV and visible light.[9][10]
-
Thermal Stress: Elevated temperatures can induce degradation.[11]
Conversely, Amiodarone demonstrates relative stability under acidic conditions.[9][12] We must therefore assume this compound shares this susceptibility profile.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the first line of defense against degradation.
Long-Term Storage (Neat Material)
The consensus from suppliers of this compound is to store the neat (solid) material at -20°C .[4]
Table of Recommended Storage Conditions:
| Condition | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C | Minimizes thermal degradation and slows down potential solid-state reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) if possible. | Protects from atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Light | Protect from light by using an amber vial and storing in a dark location (e.g., inside a box). | Prevents photolytic degradation.[13] |
Handling and Solution Preparation
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which can initiate hydrolysis.
-
Weighing: Handle the powder in a controlled environment with low humidity. A glove box is ideal.
-
Solvent Selection: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO, methanol, or acetonitrile. The hydrochloride salt form confers solubility in polar solvents.
-
Short-Term Storage (In Solution): Once in solution, the compound is more susceptible to degradation. Store stock solutions at -20°C or -80°C in tightly capped vials. Use fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
Validating Stability: The Forced Degradation Framework
To empirically determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation (or stress testing) study is essential.[14][15] These studies, guided by ICH principles, deliberately expose the compound to harsh conditions to identify potential degradation products and pathways.[16][17] The goal is to achieve a modest level of degradation, typically in the 5-20% range, to ensure that primary degradants are formed without destroying the molecule entirely.[16][18]
Caption: Workflow for a forced degradation study.
Experimental Protocols for Stability Assessment
The following protocols provide a robust starting point for investigating the stability of this compound.
Protocol 1: Stock Solution Preparation
-
Objective: To prepare a well-defined stock solution for use in all stress tests.
-
Procedure:
-
Accurately weigh approximately 1.0 mg of this compound.
-
Dissolve the solid in a minimal amount of a co-solvent like anhydrous DMSO or methanol if needed, as direct dissolution in aqueous media can be slow.[9]
-
Quantitatively transfer the solution to a 1 mL volumetric flask.
-
Bring the solution to final volume with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL.[18]
-
Vortex thoroughly to ensure complete dissolution. This is the stock solution.
-
Protocol 2: Hydrolytic Degradation
-
Objective: To assess stability against acid and base-catalyzed hydrolysis.
-
Acidic Conditions:
-
Mix 0.5 mL of the stock solution with 0.5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before analysis to halt the reaction.
-
-
Alkaline Conditions:
-
Mix 0.5 mL of the stock solution with 0.5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate at 60°C.[9]
-
Withdraw aliquots at time points (expect faster degradation, e.g., 1, 4, 12 hours).
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.
-
Protocol 3: Oxidative Degradation
-
Objective: To evaluate susceptibility to oxidation.
-
Procedure:
-
Mix 0.5 mL of the stock solution with 0.5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.[9][11]
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction by withdrawing aliquots at specified time points (e.g., 2, 8, 24 hours) for immediate analysis.
-
Protocol 4: Thermal Degradation
-
Objective: To assess the effect of heat on the solid and solution states.
-
Solid State: Place an open vial containing the neat powder in an oven at 80°C for a defined period (e.g., 7 days). After exposure, prepare a solution and analyze.
-
Solution State: Incubate a sealed vial of the stock solution in an oven at 60°C.[11] Withdraw aliquots at specified time points (e.g., 1, 3, 7 days) for analysis.
Protocol 5: Photostability
-
Objective: To determine degradation caused by light exposure, following ICH Q1B guidelines.[18]
-
Procedure:
-
Expose a sample of the stock solution in a chemically inert, transparent container (e.g., quartz cuvette) to a light source capable of emitting both UV and visible light.
-
The total illumination should be not less than 1.2 million lux hours (visible) and 200 watt hours per square meter (UV-A).[9]
-
Simultaneously, run a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
Analyze both samples after the exposure period.
-
Anticipated Degradation Pathways
Based on the known chemistry of Amiodarone, the primary points of attack for degradation are the ether linkage and the benzofuran ring system.
Caption: Potential degradation routes for Desethyl Amiodarone-d4.
Under basic hydrolysis, a likely pathway is the cleavage of the ether bond, resulting in a phenolic compound and the deuterated aminoethoxy side chain.[10] Oxidation may target the tertiary amine to form an N-oxide or affect the benzofuran ring.[10] Identifying these products requires high-resolution mass spectrometry (LC-MS/MS) to determine their exact mass and fragmentation patterns.
Conclusion: A Protocol for Integrity
The stability of this compound is not an absolute property but a function of its environment. While deuteration provides metabolic stability, it does not confer chemical inertness. This guide has established that the primary risks to the integrity of this standard are exposure to elevated temperatures, basic pH, oxidizing agents, and light.
By implementing the recommended storage protocol of -20°C in a dark, dry environment and adhering to meticulous handling procedures, researchers can significantly mitigate the risk of degradation.[4] For applications requiring the highest degree of confidence, conducting a limited forced degradation study to validate the stability-indicating nature of the chosen analytical method is strongly advised. Ultimately, safeguarding the chemical integrity of this critical reference material is fundamental to ensuring the accuracy and validity of the resulting scientific data.
References
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Applied Pharmaceutics. [Link]
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Amiodarone | Deranged Physiology. (2024). Deranged Physiology. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
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Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. (2015). SciELO. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (2023). Pharmaguideline. [Link]
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Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. (2015). Taylor & Francis Online. [Link]
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Beyond-Use Dates Assignment for Pharmaceutical Preparations: Example of Low-Dose Amiodarone Capsules. (2021). PMC - PubMed Central. [Link]
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Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. (2024). ACS Publications. [Link]
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A Comparative Mechanistic Analysis of Amiodarone and its Active Metabolite, Desethylamiodarone
Introduction: The Complex Pharmacology of a Potent Antiarrhythmic
Amiodarone (AMD) stands as a highly effective antiarrhythmic agent, often reserved for managing life-threatening ventricular arrhythmias and refractory atrial fibrillation.[1][2] Its clinical utility, however, is shadowed by a complex pharmacological profile and a significant potential for adverse effects, particularly with long-term administration.[1][3] A crucial aspect of understanding amiodarone's multifaceted actions lies in the significant contribution of its primary and pharmacologically active metabolite, N-desethylamiodarone (DEA).[4][5] This technical guide provides an in-depth, comparative analysis of the mechanisms of action of amiodarone and desethylamiodarone, offering a granular perspective for researchers, scientists, and drug development professionals. We will dissect their differential effects on cardiac electrophysiology, receptor interactions, and cellular processes, supported by experimental evidence and methodologies.
The delayed onset of amiodarone's full antiarrhythmic effect has long suggested a role for its metabolites, which accumulate in plasma and tissues over time.[4][6] Indeed, desethylamiodarone is not merely a breakdown product but a potent cardioactive compound in its own right, exhibiting a distinct and, in some cases, more pronounced pharmacological profile than its parent drug.[6][7] This guide will illuminate the nuanced interplay between these two molecules, providing a framework for understanding the therapeutic efficacy and toxicity associated with amiodarone therapy.
Comparative Electrophysiological Profiles: A Multi-Channel Blockade
Both amiodarone and desethylamiodarone exert their antiarrhythmic effects through a complex interaction with multiple cardiac ion channels, a characteristic that places them in a unique position among antiarrhythmic drugs, with properties of all four Vaughan-Williams classes.[1][2] However, the potency and specific effects on these channels differ between the parent compound and its metabolite.
Sodium Channel Blockade (Class I Action)
Amiodarone and desethylamiodarone are both potent blockers of cardiac voltage-gated sodium channels (NaV1.5), a key mechanism in slowing conduction velocity and suppressing ectopic activity.[1][2] Studies have shown that both compounds block the peak sodium current (INa,P).[1] Interestingly, some research suggests that desethylamiodarone may have a more pronounced effect on certain aspects of sodium channel function. For instance, both drugs have been shown to increase the late sodium current (INa,L) and window currents, which could contribute to pro-arrhythmic effects under certain conditions.[2][8] Some studies indicate that desethylamiodarone might have a greater pro-arrhythmic potential than amiodarone due to these effects.[2][9]
Beta-Adrenergic Receptor Antagonism (Class II Action)
Both amiodarone and desethylamiodarone exhibit non-competitive antagonistic effects at beta-adrenergic receptors. This antiadrenergic action contributes to their ability to reduce heart rate and myocardial oxygen consumption. Desethylamiodarone has been shown to be more potent than amiodarone in reducing beta-adrenoceptor density in rabbit myocardium.[10] This enhanced beta-blocking activity of the metabolite likely contributes significantly to the overall clinical effect observed during chronic amiodarone therapy.[10]
Potassium Channel Blockade (Class III Action): The Hallmark of Amiodarone
The defining characteristic of amiodarone is its ability to prolong the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissues, a classic Class III antiarrhythmic effect.[11] This is primarily achieved through the blockade of various potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. Both amiodarone and desethylamiodarone contribute to this effect.[11] During chronic administration in rabbits, both compounds were found to significantly increase the ventricular APD and ERP.[11] Some studies suggest that the Class III effects observed during long-term treatment may be largely attributable to the accumulation of desethylamiodarone.[4]
Calcium Channel Blockade (Class IV Action)
Amiodarone exhibits calcium channel blocking properties, contributing to its negative chronotropic and dromotropic effects (slowing of sinus rate and atrioventricular conduction).[12] This effect is particularly relevant for its acute actions. In contrast, desethylamiodarone appears to be a much weaker calcium channel antagonist.[12] Studies have shown that amiodarone, but not desethylamiodarone, is a potent competitor at dihydropyridine and phenylalkylamine calcium antagonist binding sites.[12] This suggests that the acute effects of amiodarone on the sinus and atrioventricular nodes are primarily mediated by the parent drug itself.[12]
Pharmacokinetics and Cellular Accumulation: A Tale of Two Lipophilic Compounds
Amiodarone is metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes such as CYP3A4 and CYP1A1, to form desethylamiodarone.[13] Both amiodarone and desethylamiodarone are highly lipophilic and exhibit extensive tissue distribution, with long elimination half-lives.[3][14][15] Desethylamiodarone generally has an even longer elimination half-life than amiodarone.[16][17]
This high lipophilicity leads to significant accumulation in various tissues, including the heart, lung, liver, and adipose tissue.[14][15][18] Studies in cultured human cells have shown that the cellular accumulation of desethylamiodarone is higher than that of amiodarone.[19] This preferential accumulation and retention of desethylamiodarone, particularly within acidic intracellular compartments like lysosomes, is thought to play a crucial role in both the long-term efficacy and the chronic toxicity of amiodarone therapy.[19][20]
Differential Contributions to Toxicity
The accumulation of both amiodarone and desethylamiodarone is linked to the development of adverse effects, most notably pulmonary and hepatic toxicity.[7][21] Both compounds can induce phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids in the form of myelinoid inclusion bodies.[7][19][22] This is thought to result from the inhibition of lysosomal phospholipases.[19]
Several studies have indicated that desethylamiodarone is significantly more toxic than amiodarone on a molar basis.[7][23] In isolated hepatocytes, desethylamiodarone was found to cause cell death in a concentration-dependent manner and was more potent than amiodarone.[7] Similarly, in human peripheral lung epithelial cells, desethylamiodarone was shown to have a greater toxic potency than amiodarone.[24] Desethylamiodarone appears to activate both necrotic and apoptotic cell death pathways, whereas amiodarone primarily induces necrosis.[21] The higher cytotoxicity of desethylamiodarone, coupled with its extensive tissue accumulation, strongly suggests that the metabolite is a key mediator of amiodarone-induced organ toxicity.[7][23]
Quantitative Comparison of Amiodarone and Desethylamiodarone
| Parameter | Amiodarone | Desethylamiodarone | Key Insights |
| Primary Mechanism | Multi-ion channel blocker (Classes I, II, III, IV) | Multi-ion channel blocker (Classes I, II, III) | Both have broad-spectrum antiarrhythmic actions.[1][2] |
| Sodium Channel Block | Blocks peak and affects late sodium current | Blocks peak and has a more pronounced effect on late sodium current, potentially leading to pro-arrhythmic effects.[1][2][9] | DEA may have a more complex and potentially pro-arrhythmic sodium channel blocking profile. |
| Beta-Adrenergic Block | Non-competitive antagonist | More potent non-competitive antagonist | DEA is a more potent beta-blocker, contributing significantly to the chronic effects of amiodarone therapy.[10] |
| Potassium Channel Block | Prolongs action potential duration and effective refractory period | Also prolongs action potential duration and effective refractory period, with its accumulation being a major contributor to the chronic Class III effects.[4][11] | Both contribute to the hallmark Class III action of amiodarone. |
| Calcium Channel Block | Potent blocker | Weak blocker | The acute negative chronotropic and dromotropic effects are primarily due to amiodarone.[12] |
| Cellular Accumulation | High | Higher than amiodarone | DEA's greater accumulation and retention likely contribute to both its long-term efficacy and toxicity.[19][20] |
| Toxicity | Can induce phospholipidosis and organ damage | More cytotoxic than amiodarone, inducing both apoptosis and necrosis.[7][21][23] | DEA is a major driver of amiodarone-related toxicity. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization
This protocol is fundamental for dissecting the specific effects of amiodarone and desethylamiodarone on individual cardiac ion channels.
Objective: To measure the effects of amiodarone and desethylamiodarone on cardiac sodium, potassium, and calcium currents in isolated cardiomyocytes or cell lines expressing specific ion channels.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from animal models (e.g., guinea pig, rabbit) or use a stable cell line (e.g., HEK293) expressing the human cardiac ion channel of interest (e.g., hNaV1.5, hERG, hCaV1.2).
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.[9]
-
Use specific pipette and bath solutions to isolate the desired ionic current. For example, to record sodium currents, the external solution would contain NaCl as the primary charge carrier, while potassium and calcium channel blockers would be included to eliminate contaminating currents.[9]
-
Maintain cells at a holding potential and apply specific voltage protocols to elicit the ionic currents of interest.
-
-
Drug Application:
-
Prepare stock solutions of amiodarone and desethylamiodarone in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular solution.[1]
-
Perfuse the cells with the drug-containing solution and allow for equilibration before recording.
-
-
Data Analysis:
-
Measure the peak current amplitude, current-voltage (I-V) relationship, and gating kinetics (activation, inactivation) in the presence and absence of the compounds.
-
Construct concentration-response curves to determine the IC50 values for channel blockade.
-
Cellular Toxicity and Phospholipidosis Assessment
This protocol allows for the quantitative comparison of the cytotoxic effects of amiodarone and desethylamiodarone.
Objective: To assess and compare the cytotoxicity and induction of phospholipidosis by amiodarone and desethylamiodarone in a relevant cell line (e.g., hepatocytes, lung epithelial cells).
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2 human hepatoma cells, HPL1A human peripheral lung epithelial cells) in the appropriate growth medium.[7][21]
-
Drug Treatment: Treat the cells with a range of concentrations of amiodarone and desethylamiodarone for various time points (e.g., 24, 48, 72 hours).[7]
-
Cytotoxicity Assay (Lactate Dehydrogenase - LDH Release):
-
Collect the cell culture supernatant at the end of the treatment period.
-
Measure the activity of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.[7]
-
Lyse the remaining cells to measure the maximum LDH release and calculate the percentage of cytotoxicity.
-
-
Phospholipidosis Assessment (Nile Red Staining):
-
Fix the treated cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with Nile Red, a fluorescent dye that stains intracellular lipid droplets.
-
Visualize and quantify the fluorescence intensity using fluorescence microscopy or a plate reader to assess the degree of phospholipid accumulation.
-
-
Apoptosis vs. Necrosis (Annexin V/Propidium Iodide Staining):
-
Stain the treated cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry. Annexin V positive/PI negative cells are considered apoptotic, while PI positive cells are considered necrotic.[21]
-
Visualizing the Mechanisms
Signaling Pathway of Amiodarone and Desethylamiodarone on Cardiac Myocytes
Caption: Differential effects of Amiodarone and Desethylamiodarone on cardiac ion channels and receptors.
Experimental Workflow for Comparative Toxicity Analysis
Caption: Workflow for evaluating the comparative cytotoxicity of Amiodarone and Desethylamiodarone.
Conclusion: A Synergistic and Dichotomous Relationship
The pharmacological actions of amiodarone are inextricably linked to the activity of its primary metabolite, desethylamiodarone. This guide has illuminated the distinct yet often complementary roles these two compounds play in mediating both the therapeutic and toxic effects of amiodarone therapy. While both molecules exhibit a broad spectrum of antiarrhythmic activity, desethylamiodarone emerges as a more potent beta-blocker and a key contributor to the chronic Class III effects. Conversely, the acute calcium channel blocking properties are predominantly attributed to the parent drug.
From a drug development and clinical perspective, it is crucial to recognize that desethylamiodarone is not merely a metabolite but a potent pharmacological agent that significantly shapes the overall response to amiodarone. Its greater cellular accumulation and higher intrinsic cytotoxicity underscore its central role in the development of adverse effects. Future research aimed at developing safer amiodarone analogs should consider the structure-activity relationships that differentiate the therapeutic and toxic profiles of amiodarone and desethylamiodarone. A deeper understanding of their distinct mechanisms of action will pave the way for more targeted and safer antiarrhythmic therapies.
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Nattel, S., Talajic, M., Fermini, B., & Roy, D. (1992). Electrophysiologic effects of desethylamiodarone, an active metabolite of amiodarone: comparison with amiodarone during chronic administration in rabbits. American Heart Journal, 115(2), 351-359. [Link]
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Bexton, R. S., Camm, A. J., & Milne, J. R. (1983). Comparison of Acute Electrophysiological Effects of Amiodarone and Its Metabolite Desethylamiodarone in Langendorff Perfused Guinea Pig Hearts. Journal of Cardiovascular Pharmacology, 5(5), 843-849. [Link]
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Wiesner, B., Lüllmann, H., & Lüllmann-Rauch, R. (1987). Cellular accumulation of amiodarone and desethylamiodarone in cultured human cells. Consequences of drug accumulation on cellular lipid metabolism and plasma membrane properties of chronically exposed cells. Biochemical Pharmacology, 36(21), 3671-3678. [Link]
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Ghovanloo, M. R., Abdelsayed, M., & Ruben, P. C. (2016). Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 7, 39. [Link]
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Nokin, P., Clinet, M., & Schoenfeld, P. (1986). Differential Effects of Amiodarone and Desethylamiodarone on Calcium Antagonist Receptors. Journal of Cardiovascular Pharmacology, 8(5), 1033-1038. [Link]
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Hohnloser, S. H., Klingenheben, T., & Singh, B. N. (1994). Effects of amiodarone and its active metabolite desethylamiodarone on the ventricular defibrillation threshold. Journal of the American College of Cardiology, 24(3), 801-806. [Link]
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Heger, J. J., Prystowsky, E. N., & Zipes, D. P. (1983). Pharmacokinetics of amiodarone, desethylamiodarone and other iodine-containing amiodarone metabolites. European Journal of Clinical Pharmacology, 29(4), 417-423. [Link]
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Vereckei, A., & Blazovics, A. (2022). Current State of Knowledge on Amiodarone (AMD)-Induced Reactive Oxygen Species (ROS) Production in In Vitro and In Vivo Models. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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Ghovanloo, M. R., Abdelsayed, M., & Ruben, P. C. (2016). Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels. ResearchGate. [Link]
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Plomp, T. A., van Rossum, J. M., & van der Vijgh, W. J. (1985). Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after intravenous administration. Arzneimittel-Forschung, 35(12), 1831-1836. [Link]
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Bolt, M. W., Card, J. W., & Ryman-Rasmussen, J. P. (2007). Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells. Toxicological Sciences, 96(2), 345-353. [Link]
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Plomp, T. A., van Rossum, J. M., & van der Vijgh, W. J. (1990). Amiodarone and desethylamiodarone concentrations in plasma and tissues of surgically treated patients on long-term oral amiodarone treatment. In Vivo, 4(2), 97-100. [Link]
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Somani, P., Bandyopadhyay, S., & Klaunig, J. E. (1990). Amiodarone- and desethylamiodarone-induced myelinoid inclusion bodies and toxicity in cultured rat hepatocytes. Hepatology, 11(1), 81-92. [Link]
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Bolt, M. W., & Card, J. W. (2013). Cytotoxic interaction between amiodarone and desethylamiodarone in human peripheral lung epithelial cells. Toxicology and Applied Pharmacology, 271(2), 203-209. [Link]
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Somani, P. (1989). Basic and clinical pharmacology of amiodarone: relationship of antiarrhythmic effects, dose and drug concentrations to intracellular inclusion bodies. Journal of Clinical Pharmacology, 29(5), 405-412. [Link]
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Amini, M., & Ahmadiani, A. (2007). Comparative in vitro and in vivo evaluation of three tablet formulations of amiodarone in healthy subjects. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 15(3), 143-149. [Link]
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Nokin, P., Clinet, M., & Schoenfeld, P. (1989). Interaction of amiodarone and desethylamiodarone with the cardiac muscarinic receptor in vitro. Journal of Molecular and Cellular Cardiology, 21(5), 453-460. [Link]
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Sheldon, R. S., Duff, H. J., & Gillis, A. M. (1987). The antiarrhythmic efficacy of amiodarone and desethylamiodarone, alone and in combination, in dogs with acute myocardial infarction. Journal of the American College of Cardiology, 9(5), 1103-1109. [Link]
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Reasor, M. J., & Ogle, C. L. (1991). Accumulation of amiodarone and desethylamiodarone by rat alveolar macrophages in cell culture. Biochemical Pharmacology, 41(5), 743-749. [Link]
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Pomponio, G., Savary, C. C., & Parmentier, C. (2015). In vitro kinetics of amiodarone and its major metabolite in two human liver cell models after acute and repeated treatments. Toxicology in Vitro, 30(1 Pt A), 36-51. [Link]
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Szabo, I., & Bernat, G. (2022). Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line. International Journal of Molecular Sciences, 23(18), 10515. [Link]
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Chen, J., & Wang, Y. (2024). In vitro and in vivo efficacy and cardiotoxicity evaluation of amiodarone-containing functional nanoparticles to target myocardium and to treat cardiac arrhythmia. Archives of Cardiovascular Diseases, 117(6-7), S208. [Link]
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An In-Depth Technical Guide to the In Vitro Metabolism of Amiodarone to Desethylamiodarone
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism of amiodarone, focusing on its primary metabolic pathway: the conversion to desethylamiodarone.
Section 1: Introduction and Clinical Significance
Amiodarone is a potent Class III antiarrhythmic agent widely utilized for managing severe ventricular and supraventricular arrhythmias.[1][2] Its therapeutic efficacy is, however, complicated by a narrow therapeutic window and a wide range of potential adverse effects, including pulmonary, thyroid, and liver toxicities.[3][4] A key aspect of amiodarone's pharmacology is its extensive metabolism in the liver to its major and pharmacologically active metabolite, N-desethylamiodarone (DEA).[4][5][6]
Desethylamiodarone itself exhibits potent antiarrhythmic effects, and its accumulation during long-term therapy is thought to contribute significantly to both the therapeutic and toxic profiles of amiodarone treatment.[7][8] Consequently, understanding the enzymatic processes governing the conversion of amiodarone to desethylamiodarone is paramount for predicting drug-drug interactions, assessing metabolic stability, and elucidating the mechanisms of toxicity. This guide delves into the core enzymology, provides field-proven experimental protocols for studying this metabolic pathway in vitro, and discusses the analytical techniques required for accurate quantification.
Section 2: The Enzymatic Landscape of Amiodarone N-Deethylation
The biotransformation of amiodarone to desethylamiodarone is primarily a Phase I metabolic reaction, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[5][9][10]
Primary Cytochrome P450 Isoforms Involved
Multiple CYP isoforms have the potential to metabolize amiodarone, but extensive research has identified two key players:
-
CYP3A4: This is recognized as the major enzyme responsible for the N-deethylation of amiodarone in humans.[11][12][13] Its high expression levels in the human liver and intestine underscore its critical role in amiodarone's first-pass metabolism and systemic clearance.[12][14] The involvement of CYP3A4 is strongly supported by inhibition studies using ketoconazole, a potent CYP3A4 inhibitor, which significantly reduces the formation of desethylamiodarone.[12][15] Furthermore, co-administration of grapefruit juice, a known inhibitor of intestinal CYP3A4, dramatically inhibits the production of desethylamiodarone in vivo.[16][17]
-
CYP2C8: This isoform also contributes significantly to the N-deethylation of amiodarone.[14][18][19] Genetic polymorphisms in the CYP2C8 gene can lead to altered enzyme activity, potentially affecting amiodarone metabolism and patient response.[18][20]
Other Contributing Isoforms
While CYP3A4 and CYP2C8 are the primary drivers, other isoforms have been shown to catalyze this reaction, albeit to a lesser extent. In vitro studies using recombinant human CYP enzymes have demonstrated that CYP1A1, CYP1A2, and CYP2D6 can also form desethylamiodarone.[15][21] The contribution of these minor pathways may become more significant in individuals with compromised CYP3A4 or CYP2C8 function or in the presence of specific inducing or inhibiting drugs.
The following diagram illustrates the central role of hepatic CYP enzymes in the metabolism of amiodarone.
Caption: Primary metabolic conversion of amiodarone.
Section 3: Experimental Workflow for In Vitro Amiodarone Metabolism Studies
A robust and reproducible in vitro system is essential for accurately characterizing the metabolism of amiodarone. Human liver microsomes (HLM) are the most widely used and accepted model for such studies as they contain a high concentration of CYP enzymes.[9][10][22]
The following diagram outlines a typical experimental workflow.
Caption: Standard workflow for an in vitro metabolism assay.
Detailed Protocol: Amiodarone Metabolism in Human Liver Microsomes
This protocol provides a self-validating system for determining the kinetic parameters of desethylamiodarone formation.
Materials:
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
Amiodarone Hydrochloride
-
N-desethylamiodarone (as an analytical standard)
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade, for reaction termination and sample preparation)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., d4-amiodarone and d4-desethylamiodarone)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of amiodarone in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <0.2%) to avoid inhibition of enzyme activity.[10]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM (e.g., final concentration of 0.2-0.5 mg/mL), and varying concentrations of amiodarone to cover a range suitable for kinetic analysis (e.g., 0.5-100 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the enzymes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step precipitates the microsomal proteins and stops the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Vortex the terminated reaction mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method for the quantification of amiodarone and desethylamiodarone.
-
Analytical Considerations: LC-MS/MS Quantification
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the sensitive and specific quantification of amiodarone and desethylamiodarone in complex biological matrices.[23][24][25][26]
Key Parameters for a Robust LC-MS/MS Method:
-
Chromatographic Separation: A C18 column is commonly used to achieve good separation of the lipophilic amiodarone and its metabolite from matrix components.[23] A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate with formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed.[25]
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for amiodarone, desethylamiodarone, and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Amiodarone | [Typical Value] | [Typical Value] |
| Desethylamiodarone | [Typical Value] | [Typical Value] |
| d4-Amiodarone (IS) | [Typical Value] | [Typical Value] |
| Note: Specific m/z values should be optimized for the instrument used. |
Section 4: Data Analysis and Interpretation
Enzyme Kinetics
By measuring the rate of desethylamiodarone formation at different amiodarone concentrations, key enzyme kinetic parameters can be determined using the Michaelis-Menten equation:
V = (Vmax * [S]) / (Km + [S])
Where:
-
V is the initial velocity (rate of metabolite formation)
-
Vmax is the maximum reaction velocity
-
Km is the Michaelis constant (substrate concentration at half Vmax)
-
[S] is the substrate concentration (amiodarone)
These parameters are typically determined by non-linear regression analysis of the velocity versus substrate concentration data.
Intrinsic Clearance
The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver, can be calculated as:
CLint = Vmax / Km
CLint is a critical parameter used in in vitro-in vivo extrapolation (IVIVE) to predict the hepatic clearance of a drug in humans.
Section 5: Causality and Self-Validation in Experimental Design
-
Linearity of Metabolite Formation: It is crucial to ensure that the chosen incubation time falls within the linear range of desethylamiodarone formation. This is validated by performing a time-course experiment. This ensures that the measured initial velocity is a true reflection of the enzyme's catalytic rate and not limited by substrate depletion or product inhibition.
-
Protein Concentration: The microsomal protein concentration should be optimized to ensure that the rate of metabolism is linear with respect to the protein concentration. This confirms that the amount of enzyme is not a limiting factor in the assay.
-
Use of Internal Standards: The inclusion of a stable isotope-labeled internal standard is critical for accurate quantification. It corrects for variations in sample processing, extraction efficiency, and instrument response, thereby ensuring the trustworthiness of the analytical data.
-
Inhibitor Confirmation: To confirm the role of specific CYP isoforms, selective chemical inhibitors can be included in the incubation. For instance, the addition of ketoconazole should significantly inhibit the formation of desethylamiodarone, providing direct evidence for the involvement of CYP3A4.[12][15]
Section 6: Conclusion
The in vitro metabolism of amiodarone to its active metabolite, desethylamiodarone, is a complex process predominantly mediated by CYP3A4 and CYP2C8. A thorough understanding of this pathway is essential for drug development professionals. The experimental protocols and analytical methods detailed in this guide provide a robust framework for characterizing the enzyme kinetics of this critical biotransformation. By adhering to principles of scientific integrity and self-validating experimental design, researchers can generate high-quality, reliable data to inform preclinical and clinical development decisions.
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The role of CYP3A4 and 1A1 in amiodarone-induced hepatocellular toxicity. National Institutes of Health (NIH). Available at: [Link]
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Sensitive method for the measurement of amiodarone and desethylamiodarone in serum and tissue and its application to disposition studies. PubMed. Available at: [Link]
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The role of CYP 3A4 and 1A1 in amiodarone-induced hepatocellular toxicity. ResearchGate. Available at: [Link]
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Metabolism of Amiodarone (Part III): Identification of Rabbit Cytochrome P450 Isoforms Involved in the Hydroxylation of mono-N-desethylamiodarone. PubMed. Available at: [Link]
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Amiodarone N-deethylation by CYP2C8 and its variants, CYP2C8*3 and CYP2C8 P404A. PubMed. Available at: [Link]
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Inhibitory effects of amiodarone and its N-deethylated metabolite on human cytochrome P450 activities: prediction of in vivo drug interactions. PubMed. Available at: [Link]
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EVALUATION OF THE RAPID DETECTION METHOD OF AMIODARONE BY LC/MS/MS. Agilent. Available at: [Link]
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Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. National Institutes of Health (NIH). Available at: [Link]
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In Vitro Drug Metabolism Using Liver Microsomes. PubMed. Available at: [Link]
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Role of Cytochrome P450 2C8 in Drug-Drug Interaction between Amiodarone and Nirmatrelvir/Ritonavir Via Physiologically-Based Pharmacokinetic Modeling. PubMed. Available at: [Link]
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Relationship of steady-state serum concentrations of amiodarone and desethylamiodarone to therapeutic efficacy and adverse effects. PubMed. Available at: [Link]
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Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes. PubMed. Available at: [Link]
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Estimation of the In Vivo Release of Amiodarone From the Pharmacokinetics of Its Active Metabolite and Correlation With Its In Vitro Release. Frontiers Media. Available at: [Link]
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An In-depth Technical Guide on the Role of CYP3A Enzymes in Desethylamiodarone Formation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Amiodarone, a potent class III antiarrhythmic agent, undergoes extensive hepatic metabolism, primarily through N-deethylation to form its major active metabolite, desethylamiodarone (DEA). This biotransformation is predominantly mediated by the cytochrome P450 (CYP) 3A subfamily of enzymes, with CYP3A4 playing a principal role. The formation of desethylamiodarone is clinically significant as the metabolite itself possesses antiarrhythmic properties and contributes to both the therapeutic and toxic effects of amiodarone. Understanding the nuances of CYP3A-mediated metabolism is therefore critical for predicting drug-drug interactions, understanding interindividual variability in patient response, and mitigating potential adverse effects. This guide provides a comprehensive overview of the role of CYP3A enzymes in desethylamiodarone formation, details in vitro methodologies to characterize this metabolic pathway, and discusses the clinical implications for drug development and patient management.
Introduction: The Clinical Significance of Amiodarone Metabolism
Amiodarone is a cornerstone in the management of various cardiac arrhythmias, but its clinical utility is often complicated by a narrow therapeutic index and a wide range of potential adverse effects, including pulmonary, thyroid, and liver toxicities.[1][2] The drug's complex pharmacokinetic profile is characterized by a long and variable half-life, extensive tissue distribution, and significant metabolism.[3][4][5][6]
The primary metabolic pathway for amiodarone is N-deethylation, leading to the formation of desethylamiodarone.[3][7] This metabolite is not only pharmacologically active but also accumulates in tissues to a greater extent than the parent drug, contributing significantly to the overall clinical effect and toxicity profile.[4][5][8][9] The enzymes responsible for this critical metabolic step belong to the cytochrome P450 superfamily, a diverse group of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics.[10]
The Central Role of Cytochrome P450 3A in Desethylamiodarone Formation
Extensive in vitro and in vivo studies have unequivocally identified the CYP3A subfamily as the primary catalysts for amiodarone N-deethylation.[11][12][13]
Key Isoforms: CYP3A4 and CYP3A5
Within the CYP3A subfamily, CYP3A4 is the most abundant isoform in the human liver and intestine and is responsible for the metabolism of approximately 30-50% of all clinically used drugs.[14] It exhibits the highest activity among the major drug-metabolizing enzymes in the liver for the formation of desethylamiodarone.[15] While other CYP isoforms, such as CYP1A1, CYP2C8, and CYP2D6, can also catalyze this reaction to a lesser extent, metabolic studies utilizing recombinant P450 enzymes and chemical inhibition in human liver microsomes (HLM) confirm that CYP3A4 is the principal enzyme involved.[7][15]
CYP3A5, another member of the CYP3A subfamily, shares high sequence homology with CYP3A4 and also contributes to amiodarone metabolism.[14][15] However, its expression is polymorphic, with a significant portion of the population being non-expressers. In individuals who do express functional CYP3A5, it can play a more significant role in the overall clearance of amiodarone.
Metabolic Pathway: N-deethylation
The conversion of amiodarone to desethylamiodarone is an oxidative N-deethylation reaction. This process involves the removal of an ethyl group from the tertiary amine of the amiodarone molecule.
Caption: Amiodarone Metabolism to Desethylamiodarone.
In Vitro Methodologies for Characterizing CYP3A-Mediated Metabolism
To thoroughly investigate the role of CYP3A enzymes in desethylamiodarone formation, a series of well-designed in vitro experiments are essential. These studies are crucial for regulatory submissions and for building a comprehensive understanding of a drug's metabolic profile.[10][16][17]
Reaction Phenotyping: Identifying the Responsible Enzymes
The initial step is to identify which CYP isoforms are responsible for the metabolism of amiodarone.[10]
Experimental Protocol: Reaction Phenotyping using Recombinant Human CYP Enzymes
-
Objective: To determine the relative contribution of individual CYP isoforms to desethylamiodarone formation.
-
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5) co-expressed with NADPH-cytochrome P450 reductase.
-
Amiodarone hydrochloride.
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+).
-
Potassium phosphate buffer (pH 7.4).
-
Acetonitrile or other suitable organic solvent for quenching.
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare incubation mixtures containing the recombinant CYP enzyme (e.g., 10 pmol), amiodarone (at a concentration near the expected Km, e.g., 10-50 µM), and buffer in a 96-well plate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the formation of desethylamiodarone using a validated LC-MS/MS method.
-
-
Data Analysis: Compare the rate of desethylamiodarone formation across the different CYP isoforms. The isoform demonstrating the highest rate of metabolite formation is considered the primary contributor. Studies have shown that while CYP1A1 can have high activity, CYP3A4 is the most significant among the major hepatic drug-metabolizing enzymes.[15]
Enzyme Kinetics: Defining the Efficiency of Metabolism
Once the primary enzymes are identified, the next step is to determine the kinetic parameters (Km and Vmax) of the reaction.
Experimental Protocol: Enzyme Kinetics using Human Liver Microsomes (HLM)
-
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for desethylamiodarone formation.
-
Materials:
-
Pooled human liver microsomes (HLM).
-
A range of amiodarone concentrations (e.g., 0.5 µM to 500 µM).
-
Other materials as listed in the reaction phenotyping protocol.
-
-
Procedure:
-
Follow the same incubation procedure as for reaction phenotyping, but use HLM (e.g., 0.2 mg/mL protein) instead of recombinant enzymes.
-
Vary the concentration of amiodarone across a wide range to encompass the Km value.
-
Measure the initial velocity (rate of desethylamiodarone formation) at each substrate concentration.
-
-
Data Analysis:
-
Plot the reaction velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).
-
The intrinsic clearance (CLint) can then be calculated as Vmax/Km.
-
Inhibition Studies: Assessing Drug-Drug Interaction Potential
Amiodarone is not only a substrate but also an inhibitor of CYP3A4.[1][13][18] It is crucial to characterize this inhibition to predict potential drug-drug interactions (DDIs).
Experimental Protocol: CYP3A4 Inhibition Assay
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) of amiodarone on CYP3A4 activity.
-
Materials:
-
Pooled HLM or recombinant CYP3A4.
-
A specific CYP3A4 probe substrate (e.g., midazolam or testosterone).
-
A range of amiodarone concentrations.
-
Other materials as listed previously.
-
-
Procedure:
-
Prepare incubation mixtures containing HLM or recombinant CYP3A4, the probe substrate (at a concentration near its Km), and varying concentrations of amiodarone.
-
Follow the standard incubation and analysis procedure to measure the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam).
-
-
Data Analysis:
-
Plot the percentage of inhibition of the probe substrate metabolism against the logarithm of the amiodarone concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Further studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). Desethylamiodarone has also been shown to be a potent inhibitor of several CYP enzymes, sometimes more so than the parent compound.[8][19]
-
Caption: In Vitro Experimental Workflow.
Clinical and Pharmacological Implications
The dominant role of CYP3A4 in amiodarone metabolism has several important clinical consequences.
Drug-Drug Interactions (DDIs)
Given that amiodarone is both a substrate and an inhibitor of CYP3A4, there is a high potential for DDIs.[1][13][18]
-
CYP3A4 Inhibitors: Co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, protease inhibitors) can decrease the metabolism of amiodarone, leading to increased plasma concentrations and a higher risk of toxicity.[12][18] Grapefruit juice is also a known inhibitor of intestinal CYP3A4 and can increase amiodarone exposure.[18]
-
CYP3A4 Inducers: Conversely, co-administration of CYP3A4 inducers (e.g., rifampin, St. John's Wort) can accelerate amiodarone metabolism, potentially reducing its plasma concentration and efficacy.[13][18]
-
Amiodarone as an Inhibitor: Amiodarone and its metabolite, desethylamiodarone, can inhibit the metabolism of other drugs that are substrates of CYP3A4 (e.g., simvastatin, cyclosporine), CYP2C9 (e.g., warfarin), and CYP2D6, leading to increased concentrations of these co-administered drugs and potential toxicity.[1][8][15]
Pharmacogenetic Variability
Genetic polymorphisms in the CYP3A4 and CYP3A5 genes can lead to significant interindividual differences in enzyme activity.[14][20][21]
-
CYP3A4 Variants: Several allelic variants of CYP3A4 have been identified that can result in either decreased or increased metabolic activity towards amiodarone.[14][22][23] For example, variants like CYP3A4*22 are associated with reduced enzyme activity, which could lead to higher amiodarone exposure.[24]
-
CYP3A5 Expression: The CYP3A53 allele is a non-functional variant, and individuals homozygous for this allele (CYP3A53/3) have negligible CYP3A5 expression. In contrast, individuals carrying at least one functional CYP3A51 allele are "expressers" and may exhibit higher overall CYP3A activity, potentially leading to faster amiodarone clearance.
This genetic variability can contribute to the wide range of responses and adverse effects observed in patients treated with standard doses of amiodarone.[25][26][27]
Quantitative Data Summary
The following table summarizes key kinetic and inhibitory parameters related to amiodarone metabolism. These values can vary between studies depending on the specific experimental conditions.
| Parameter | Enzyme | Value | Significance | Reference |
| Km (amiodarone) | CYP3A (HLM) | ~330 µM | Substrate affinity for the enzyme | [8] |
| Ki (amiodarone) | CYP3A4 | ~272 µM | Inhibitory potency on CYP3A4 | [8] |
| Ki (desethylamiodarone) | CYP3A4 | ~12.1 µM | Higher inhibitory potency of the metabolite | [19] |
| Ki (desethylamiodarone) | CYP2D6 | ~4.5 µM | Significant inhibition of another major CYP | [19] |
Conclusion: A Keystone for Drug Development and Personalized Medicine
The N-deethylation of amiodarone to desethylamiodarone, predominantly catalyzed by CYP3A4, is a critical determinant of the drug's pharmacokinetic and pharmacodynamic profile. A thorough understanding of this metabolic pathway, achieved through the rigorous in vitro methodologies outlined in this guide, is paramount for drug development professionals. This knowledge enables the prediction of drug-drug interactions, informs dosing recommendations, and provides a mechanistic basis for the interindividual variability observed in clinical practice. As the field moves towards personalized medicine, integrating pharmacogenetic data on CYP3A4 and CYP3A5 with clinical monitoring will be essential for optimizing amiodarone therapy, maximizing its efficacy, and minimizing the risk of adverse events for patients with cardiac arrhythmias.
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Desethylamiodarone: A Comprehensive Pharmacological Profile of the Principal Amiodarone Metabolite
Introduction
Amiodarone, a potent and widely prescribed antiarrhythmic agent, undergoes extensive metabolism in the body, giving rise to several metabolites. Among these, desethylamiodarone (DEA) is the most prominent and pharmacologically active.[1] The delayed onset of amiodarone's full therapeutic effect has led to the hypothesis that the accumulation of DEA significantly contributes to its long-term antiarrhythmic and, potentially, toxicological profile.[2][3] This technical guide provides an in-depth exploration of the pharmacological activities of desethylamiodarone, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into its electrophysiological properties, antiarrhythmic efficacy, toxicological considerations, and the underlying molecular mechanisms of action.
Pharmacokinetics and Tissue Distribution: The Foundation of DEA's Activity
The pharmacokinetic profile of desethylamiodarone is characterized by a long elimination half-life, even longer than that of amiodarone itself, and extensive tissue distribution.[1] Following oral administration of amiodarone, DEA is formed and accumulates in various tissues, often reaching higher concentrations than the parent drug in organs such as the liver, lung, kidney, and heart.[4][5] This extensive tissue accumulation is a critical factor in understanding both its therapeutic and adverse effects.
In rats, after a single oral dose of amiodarone, DEA exhibits a distribution pattern similar to the parent drug, with the highest concentrations found in the lung, liver, and thyroid gland.[6] Notably, the tissue-to-serum concentration ratios for DEA are significantly high, particularly in the lung, suggesting specific uptake mechanisms or binding sites.[6] Chronic administration leads to a marked accumulation of both amiodarone and DEA in adipose tissue, which acts as a large storage reservoir.[6]
Table 1: Tissue Distribution of Desethylamiodarone in Humans
| Tissue | Relative Concentration of Desethylamiodarone |
| Liver | Very High[4][5] |
| Lung | Very High[4][5] |
| Adipose Tissue | High[5] |
| Pancreas | High[4] |
| Kidney | Moderate to High[4] |
| Heart | Moderate to High[4] |
| Thyroid Gland | Moderate[4] |
| Brain | Low to Moderate[4] |
Electrophysiological and Antiarrhythmic Properties: A Double-Edged Sword
Desethylamiodarone exhibits a complex electrophysiological profile, contributing significantly to the antiarrhythmic effects observed during long-term amiodarone therapy.[3][7] Like amiodarone, DEA possesses properties of multiple Vaughan Williams classes of antiarrhythmic drugs.
Effects on Cardiac Action Potential and Ion Channels
Chronic administration of DEA in animal models leads to a significant prolongation of the atrial and ventricular action potential duration (APD).[8][9] This Class III antiarrhythmic effect is a key contributor to its efficacy in suppressing re-entrant arrhythmias. The prolongation of the APD is attributed to the blockade of several potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, the inward rectifier potassium current (IK1), and the transient outward potassium current (Ito).[9]
DEA also demonstrates a rate-dependent block of cardiac sodium channels, a characteristic of Class I antiarrhythmic agents.[8] This action contributes to slowing conduction velocity, particularly in depolarized tissues. Furthermore, studies have shown that both amiodarone and DEA can increase the late sodium current (INa,L), which, while potentially contributing to APD prolongation, can also have pro-arrhythmic implications.[10][11]
In contrast to amiodarone, which exhibits calcium channel blocking properties (Class IV action), DEA appears to have a less pronounced effect on L-type calcium channels (ICaL).[9][12] However, some studies indicate that DEA can also depress the ICaL.[9]
Antiarrhythmic Efficacy in Preclinical Models
In vivo studies have consistently demonstrated the antiarrhythmic efficacy of DEA. In a canine model of acute myocardial infarction, DEA was found to be more potent than amiodarone in suppressing premature ventricular complexes.[2] Co-administration of DEA with amiodarone resulted in an additive antiarrhythmic effect, suggesting that the accumulation of the metabolite is crucial for the therapeutic outcome of long-term amiodarone treatment.[2] Furthermore, DEA has been shown to be effective in animal models of atrial fibrillation.[9][13]
However, it is important to note that DEA can also increase the ventricular defibrillation threshold (DFT), an effect that is more pronounced than that of amiodarone.[14] This finding has significant clinical implications for patients with implantable cardioverter-defibrillators (ICDs) who are on long-term amiodarone therapy.
Molecular Mechanisms of Action: Beyond Ion Channels
The pharmacological effects of desethylamiodarone extend beyond its direct interaction with cardiac ion channels.
Interaction with Adrenergic and Muscarinic Receptors
Both amiodarone and DEA exhibit antiadrenergic properties. Studies in rabbits have shown that both compounds reduce myocardial beta-adrenoceptor density, with DEA demonstrating a more potent effect after chronic administration.[15] This non-competitive sympatholytic action contributes to the heart rate and blood pressure-lowering effects of amiodarone therapy. Additionally, both amiodarone and DEA have been shown to interact with cardiac muscarinic receptors in vitro.[16]
Thyroid Hormone Receptor Antagonism
Amiodarone therapy is frequently associated with alterations in thyroid function. This is, in part, due to the interaction of amiodarone and DEA with thyroid hormone receptors. DEA has been shown to be a competitive inhibitor of the binding of triiodothyronine (T3) to the thyroid hormone alpha 1-receptor and a non-competitive inhibitor at the beta 1-receptor.[17] This antagonism of thyroid hormone action at the cellular level may contribute to the hypothyroid-like electrophysiological effects observed with chronic amiodarone treatment.[18][19]
Toxicological Profile: The Darker Side of Efficacy
The accumulation of desethylamiodarone in various tissues is not only linked to its therapeutic effects but also to the well-documented toxicity of long-term amiodarone therapy.
Cellular Toxicity and Phospholipidosis
Numerous studies have demonstrated that DEA is more cytotoxic than amiodarone in various cell types, including hepatocytes, thyrocytes, and lung epithelial cells.[20][21][22] A characteristic feature of amiodarone and DEA-induced toxicity is the development of myelinoid inclusion bodies, indicative of a drug-induced lysosomal storage disorder or phospholipidosis.[22][23][24] This is thought to result from the inhibition of lysosomal phospholipases.[24]
In cultured hepatocytes, both amiodarone and DEA induce the formation of these inclusion bodies, with DEA being the more potent of the two.[22][23] This hepatotoxicity is concentration-dependent and can lead to cell death.[22] Similarly, in human thyrocytes, DEA exhibits greater cytotoxicity than amiodarone, which may play a role in the development of amiodarone-induced thyroid dysfunction.[20]
Pulmonary Toxicity
Amiodarone-induced pulmonary toxicity is a serious and potentially fatal adverse effect. The accumulation of DEA in the lungs, particularly in alveolar macrophages, is believed to be a key factor in its pathogenesis.[25] Studies have shown a preferential uptake and retention of DEA compared to amiodarone in these cells.[25] In human peripheral lung epithelial cells, DEA has been shown to activate both necrotic and apoptotic cell death pathways.[21]
Experimental Protocols
In Vitro Assessment of Electrophysiological Effects
Objective: To characterize the effects of desethylamiodarone on cardiac ion channels using patch-clamp electrophysiology.
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from adult guinea pigs or use a stable cell line expressing the human cardiac sodium channel (Nav1.5) or potassium channel (hERG).
-
Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use appropriate internal and external solutions to isolate the specific ion current of interest (e.g., INa, IKr).
-
Apply a series of voltage-clamp protocols to elicit and measure the desired current.
-
-
Drug Application:
-
Prepare stock solutions of desethylamiodarone in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in the external solution.
-
Perfuse the cells with the control external solution to obtain baseline recordings.
-
Apply the desethylamiodarone-containing solution and record the changes in the ion current.
-
-
Data Analysis:
-
Measure the peak current amplitude, current-voltage relationship, and kinetics of activation and inactivation.
-
Construct concentration-response curves to determine the IC50 of desethylamiodarone for each ion channel.
-
In Vivo Assessment of Antiarrhythmic Efficacy
Objective: To evaluate the antiarrhythmic efficacy of desethylamiodarone in a model of ventricular arrhythmias.
Methodology:
-
Animal Model: Use a well-established animal model of ventricular arrhythmias, such as the coronary artery ligation-induced myocardial infarction model in dogs or rats.[2][26]
-
Drug Administration:
-
Administer desethylamiodarone intravenously or orally at various doses.
-
Include a vehicle control group.
-
-
Induction of Arrhythmias:
-
Induce ventricular arrhythmias through programmed electrical stimulation or by creating an ischemic zone.
-
-
Electrophysiological Monitoring:
-
Record a continuous electrocardiogram (ECG) to monitor heart rate and rhythm.
-
Measure electrophysiological parameters such as the effective refractory period (ERP) and QRS duration.
-
-
Data Analysis:
-
Quantify the incidence and duration of ventricular tachycardia and fibrillation.
-
Compare the arrhythmia burden between the desethylamiodarone-treated groups and the control group.
-
Visualizations
Signaling Pathway of DEA's Multi-Channel Blockade
Caption: Multi-channel blockade by Desethylamiodarone leading to antiarrhythmic effects.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of Desethylamiodarone.
Conclusion
Desethylamiodarone is a pharmacologically complex and clinically significant metabolite of amiodarone. Its accumulation in various tissues during long-term therapy is a key determinant of both the therapeutic and toxic effects of the parent drug. DEA's multifaceted actions, including the blockade of multiple cardiac ion channels and interaction with adrenergic and thyroid hormone receptors, underscore its importance in the overall pharmacological profile of amiodarone. A thorough understanding of the distinct properties of DEA is crucial for the development of safer and more effective antiarrhythmic therapies and for the clinical management of patients receiving amiodarone. Further research into the specific molecular targets of DEA may unveil novel therapeutic strategies for cardiac arrhythmias and provide insights into mitigating the adverse effects associated with this potent class of drugs.
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Varró, A., & Baczkó, I. (2022). In vivo and cellular antiarrhythmic and cardiac electrophysiological effects of desethylamiodarone in dog cardiac preparations. British journal of pharmacology, 179(13), 3382-3402. [Link]
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Nokin, P., Clinet, M., & Schoenfeld, P. (1986). Effects of amiodarone and desethylamiodarone on rabbit myocardial beta-adrenoceptors and serum thyroid hormones. Journal of cardiovascular pharmacology, 8(5), 989-997. [Link]
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A Comparative Toxicological Profile of Desethylamiodarone and Amiodarone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amiodarone (AM) is a highly effective antiarrhythmic agent, but its clinical use is hampered by a significant risk of organ toxicity. A substantial portion of its therapeutic and toxic effects are mediated by its primary active metabolite, N-desethylamiodarone (DEA). DEA accumulates extensively in tissues, often reaching concentrations comparable to or greater than the parent drug. A comprehensive understanding of DEA's toxicological profile is therefore not merely academic but essential for predicting and mitigating the adverse effects of amiodarone therapy. This guide synthesizes current research to provide a detailed comparative analysis of the toxicological profiles of AM and DEA, focusing on their mechanisms of action, organ-specific toxicities, and the experimental methodologies required for their evaluation. The evidence strongly indicates that DEA is significantly more cytotoxic than AM across multiple cell types and organ systems , including the lungs, liver, and thyroid. Key mechanistic pillars of their toxicity include the induction of phospholipidosis, mitochondrial dysfunction, and interference with thyroid hormone signaling.
Introduction: The Clinical Dichotomy of Amiodarone and its Metabolite
Amiodarone: A Double-Edged Sword in Arrhythmia Management
Amiodarone is a class III antiarrhythmic drug renowned for its efficacy in treating life-threatening ventricular arrhythmias and managing atrial fibrillation.[1][2] However, its utility is frequently limited by a wide array of adverse effects, including pulmonary fibrosis, hepatotoxicity, thyroid dysfunction, and ocular abnormalities.[3][4] These toxicities are often severe and can necessitate discontinuation of a therapy that may have no viable alternatives.
The Metabolic Conversion to Desethylamiodarone (DEA)
Following administration, amiodarone is metabolized in the liver by cytochrome P450 enzymes to its principal and pharmacologically active metabolite, N-desethylamiodarone.[4] DEA possesses antiarrhythmic properties similar to the parent compound. Crucially, both AM and DEA have long elimination half-lives and accumulate in various tissues, including the lung, liver, heart, and adipose tissue.[5] During chronic therapy, serum and tissue concentrations of DEA often match or exceed those of amiodarone, making its toxicological contribution a critical factor in the overall safety profile of the drug.[6][7]
Rationale for a Comparative Toxicological Deep Dive
Given that patients are exposed to a mixture of both compounds, dissecting their individual contributions to toxicity is paramount. Numerous studies have concluded that DEA is not a benign metabolite but is, in fact, more potent in inducing cellular damage than amiodarone itself.[1][8][9][10] This guide provides the foundational knowledge and practical frameworks to investigate this critical aspect of amiodarone pharmacology.
Core Mechanisms of Amiodarone and DEA-Induced Toxicity
The toxicity of both AM and DEA stems from their shared chemical properties as cationic amphiphilic drugs. This structure facilitates their accumulation within acidic intracellular compartments like lysosomes and their interaction with cellular membranes, leading to a cascade of cytotoxic events.
Phospholipidosis: The Hallmark of Cationic Amphiphilic Drug Toxicity
Both AM and DEA are potent inducers of phospholipidosis, a condition characterized by the intracellular accumulation of phospholipids within lysosomes, forming distinctive "myelinoid" or lamellar inclusion bodies.[1][11] This occurs because the drugs inhibit lysosomal phospholipases, the enzymes responsible for phospholipid degradation.[12][13][14] The resulting drug-phospholipid complexes are resistant to breakdown, leading to lysosomal dysfunction.[15] Studies consistently show that DEA is a more potent inducer of phospholipidosis than AM.[9] The presence of a pre-existing phospholipidosis can further enhance the accumulation of both amiodarone and desethylamiodarone in cells like alveolar macrophages.[16]
Mitochondrial Disruption: The Energy Crisis
A critical target for both compounds is the mitochondrion. AM and DEA are known to accumulate in mitochondria, where they disrupt the electron transport chain, primarily at Complexes I and II.[17][18] This leads to impaired mitochondrial respiration, a significant decrease in ATP production, and an increase in the generation of reactive oxygen species (ROS).[3][17][18] This mitochondrial dysfunction is a key driver of cell death. Comparative studies have demonstrated that DEA is more effective than AM at inducing mitochondrial damage, including lowering the mitochondrial membrane potential, increasing calcium influx, and triggering mitochondrial fragmentation.[18][19]
Thyroid Hormone Pathway Interference
The structural similarity of AM and DEA to thyroid hormones allows them to interfere with thyroid metabolism and signaling.[7] Both compounds can inhibit the conversion of thyroxine (T4) to the more active triiodothyronine (T3), leading to increased reverse T3 (rT3) levels.[6] However, DEA appears to be the more active agent at the molecular level. DEA, but not AM, has been shown to be a noncompetitive inhibitor of T3 binding to its nuclear receptor, effectively antagonizing thyroid hormone action.[7][20][21] This antagonism may contribute to the hypothyroid-like effects observed in some patients.[20]
The interconnected nature of these toxic mechanisms creates a self-amplifying cycle of cellular damage, as illustrated below.
Comparative Organ-Specific Toxicity
The greater intrinsic toxicity of DEA is evident across multiple organ systems that are clinically affected by amiodarone therapy.
Pulmonary Toxicity
Amiodarone-induced pulmonary toxicity (AIPT) is the most feared adverse effect, carrying significant mortality.[5] Studies in animal models and human lung cells consistently demonstrate that DEA is more cytotoxic and fibrogenic than AM.[8][10][22] In vitro experiments with human peripheral lung epithelial cells show that DEA has a lower LC50 (concentration causing 50% cell death) than AM.[23] Furthermore, AM primarily induces necrotic cell death, whereas DEA activates both necrotic and apoptotic pathways.[24][25] The accumulation of both drugs in alveolar macrophages is a key event, with DEA inducing the formation of lamellar inclusions more rapidly than AM.[9]
Hepatotoxicity
Amiodarone can cause a spectrum of liver injuries, from asymptomatic elevation of transaminases to severe steatohepatitis.[15] In cultured rat hepatocytes, both drugs cause concentration-dependent cell death, with DEA being significantly more toxic and causing ultrastructural changes, such as mitochondrial swelling, more rapidly than amiodarone.[1][11]
Thyroid Toxicity
While both drugs disrupt thyroid hormone metabolism, DEA exhibits greater direct cytotoxicity to human thyroid cells.[26] In culture, DEA markedly reduces thyrocyte cell number at concentrations near those found in patients, whereas amiodarone is much less potent.[26] The EC50 (concentration producing 50% of the maximal effect) for DEA-induced cell death was found to be 6.8 µg/ml, while AM only produced a ~25% decrease in cell number at concentrations up to 50 µg/ml.[26]
Comparative Cytotoxicity Data
The following table summarizes key quantitative findings from in vitro studies, highlighting the consistently greater toxic potency of DEA.
| Cell Type / Model | Parameter | Amiodarone (AM) | Desethylamiodarone (DEA) | Key Finding | Reference |
| Human Thyrocytes | EC50 (Cell Death) | >50 µg/ml | 6.8 µg/ml | DEA is markedly more cytotoxic. | [26] |
| Rat Hepatocytes | Cell Death (LDH Release) | Concentration-dependent | Significantly greater than AM | DEA is more toxic to liver cells. | [1][11] |
| Human Lung Cells (HPL1A) | LC50 (Cell Death) | 12.4 µM | 5.07 µM | DEA is more than twice as potent in inducing lung cell death. | [23] |
| Lung Fibroblasts/Endothelial Cells | Cytotoxicity | Less cytotoxic | Significantly more cytotoxic | DEA is more toxic to key lung structural cells. | [8][10] |
Experimental Protocols for Toxicological Assessment
To enable robust and reproducible research in this area, standardized methodologies are crucial. The following protocols provide a framework for the in vitro assessment of key toxicological endpoints.
Protocol: In Vitro Cytotoxicity Assessment via LDH Release
This protocol quantifies membrane damage by measuring the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.
Rationale: The choice of the LDH assay provides a reliable and high-throughput method to assess cytotoxicity. It is based on the principle that compromised cell membranes leak LDH, which can then be quantified using a colorimetric assay. This is a standard initial screen for concentration-response profiling.
Step-by-Step Methodology:
-
Cell Seeding: Plate target cells (e.g., A549 human lung carcinoma, HepG2 human liver carcinoma) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of Amiodarone HCl and Desethylamiodarone HCl in DMSO. Serially dilute the stocks in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control). Include wells with medium only (no-cell control) and wells with cells for maximum LDH release (lysis control).
-
Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C, 5% CO₂.
-
Assay Procedure:
-
Ten minutes before the end of incubation, add 10 µL of 10X Lysis Buffer to the maximum LDH release control wells.
-
Centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher).
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution.
-
Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.
-
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]
-
Plot the % cytotoxicity against the compound concentration and determine the LC50 value using non-linear regression analysis.
-
Protocol: Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol allows for the detailed analysis of mitochondrial function by measuring oxygen consumption rates in intact or permeabilized cells.
Rationale: This method provides mechanistic insight beyond simple viability assays. By using a substrate-uncoupler-inhibitor titration (SUIT) protocol, one can pinpoint specific defects in the electron transport chain (e.g., inhibition of Complex I vs. Complex II), providing a deeper understanding of how AM and DEA impair mitochondrial function.[17]
Step-by-Step Methodology:
-
Cell Preparation: Harvest cells (e.g., HepG2) and resuspend them in a specific mitochondrial respiration medium (e.g., MiR05). Determine cell concentration using a cell counter.
-
Instrument Setup: Calibrate an Oroboros O2k or similar high-resolution respirometer according to the manufacturer's protocol.
-
Baseline Respiration: Add a known number of intact cells (e.g., 2 x 10⁶ cells) to the chamber and record the routine (basal) oxygen consumption rate.
-
Permeabilization: Add a mild detergent like digitonin to selectively permeabilize the plasma membrane, allowing for the addition of mitochondrial substrates.
-
SUIT Protocol Execution:
-
Complex I (CI) Linked Respiration: Add substrates for CI (e.g., pyruvate, malate, glutamate) followed by ADP to measure oxidative phosphorylation (OXPHOS) capacity.
-
Complex II (CII) Linked Respiration: Add a CI inhibitor (e.g., rotenone) followed by a CII substrate (e.g., succinate) to assess CII-linked respiration.
-
Electron Transfer System (ETS) Capacity: Add a chemical uncoupler (e.g., FCCP) to measure the maximum capacity of the ETS.
-
Residual Oxygen Consumption (ROX): Add an inhibitor of Complex III (e.g., antimycin A) to determine non-mitochondrial oxygen consumption.
-
-
Compound Testing: Repeat the SUIT protocol in the presence of various concentrations of AM or DEA, added at the beginning of the experiment or titrated in during the run.
-
Data Analysis: Analyze the oxygen flux at each step, normalized to cell number. Compare the respiratory rates in drug-treated cells to vehicle controls to identify specific points of inhibition.
Conclusion and Future Directions
The available evidence unequivocally points to N-desethylamiodarone as a more potent toxicant than its parent compound, amiodarone . Its enhanced ability to induce phospholipidosis, disrupt mitochondrial bioenergetics, and interfere with thyroid signaling makes it a primary driver of the adverse effects seen during chronic amiodarone therapy. This has significant implications for drug development and clinical practice.
For researchers and drug development professionals, this necessitates:
-
Routine Profiling of Metabolites: The toxicological assessment of any amiodarone analogue or new antiarrhythmic drug must include a thorough evaluation of its major metabolites.
-
Developing Safer Analogues: Future drug design could focus on creating amiodarone-like molecules that are less susceptible to metabolism into highly toxic derivatives or that have reduced affinity for lysosomal and mitochondrial targets.
-
Exploring Mitigation Strategies: Research into agents that can counteract the toxic effects, such as antioxidants or compounds that enhance lysosomal function, is warranted. For example, Vitamin E has shown some promise in reducing drug accumulation and phospholipidosis in vitro.[27]
By focusing on the comparative toxicity of parent drug versus metabolite, the scientific community can pave the way for safer and more effective treatments for cardiac arrhythmias.
References
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Wilson, E. K., et al. (1989). Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes. Biochemical Pharmacology. [Link]
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Persson, S. A., & Jones, R. L. (2014). In Vitro Study on the Pulmonary Cytotoxicity of Amiodarone. Toxicology Mechanisms and Methods. [Link]
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Parra, L. L., et al. (2021). Prediction of the dose range for adverse neurological effects of amiodarone in patients from an in vitro toxicity test by in vitro-in vivo extrapolation. Archives of Toxicology. [Link]
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Slanina, P., et al. (2021). Therapeutic monitoring of amiodarone and desethylamiodarone after surgical ablation of atrial fibrillation-evaluation of the relationship between clinical effect and the serum concentration. Journal of Clinical Medicine. [Link]
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Methodological & Application
Application Note: Quantitative Bioanalysis of Amiodarone and its Metabolite using Desethyl Amiodarone-d4 Hydrochloride as an Internal Standard
Introduction: The Imperative for Precision in Pharmacokinetic Analysis
In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the accuracy and reproducibility of bioanalytical methods are paramount. Amiodarone, a potent antiarrhythmic agent, and its primary active metabolite, desethylamiodarone, exhibit significant inter-individual pharmacokinetic variability and a narrow therapeutic index. This necessitates precise quantification in biological matrices to ensure therapeutic efficacy while minimizing toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1][2]
A cornerstone of robust LC-MS/MS quantification is the use of an appropriate internal standard (IS).[3] An ideal IS compensates for variations that can occur during multiple stages of sample processing and analysis, including extraction, injection volume, and ionization efficiency.[3][4] Stable isotope-labeled (SIL) compounds are widely regarded as the optimal choice for an IS because they share nearly identical physicochemical properties with the analyte, causing them to co-elute chromatographically and experience similar matrix effects.[4][5][6] Desethyl Amiodarone-d4 Hydrochloride, a deuterated analog of the primary metabolite of amiodarone, serves as an exemplary internal standard for the simultaneous quantification of both amiodarone and desethylamiodarone.[2][7] This application note provides a comprehensive guide and detailed protocols for its use in a research setting.
Physicochemical Characteristics and Rationale for Use
This compound is a stable isotope-labeled version of N-desethylamiodarone, where four hydrogen atoms on the N-ethyl group have been replaced with deuterium.[8][9] This substitution results in a 4 Dalton mass increase, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical behavior remains virtually identical.
Why is a SIL IS the Gold Standard? The core principle behind using a SIL IS is that it behaves like the analyte throughout the entire analytical process.[6]
-
Extraction Efficiency: It mirrors the recovery of the analyte during sample preparation (e.g., protein precipitation, solid-phase extraction).
-
Chromatography: It co-elutes with the analyte, ensuring both are subjected to the same matrix effects at the same point in time.[4]
-
Ionization: It experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source.[3][4]
By adding a known quantity of this compound to every sample, standard, and quality control (QC), the ratio of the analyte's peak area to the IS's peak area is used for quantification. This ratio remains constant even if sample loss or ionization variability occurs, leading to highly accurate and precise results.[10]
Physicochemical Data: this compound
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₁D₄I₂NO₃·HCl | [8] |
| Molecular Weight | 657.74 g/mol | [8] |
| CAS Number | 1189960-80-2 | [9] |
| Unlabeled CAS | 96027-74-6 | [8][9] |
| Purity | >95% (HPLC) | [9] |
| Appearance | Crystalline Solid | [11] |
| Solubility | Soluble in DMSO (10 mg/ml), DMF (10 mg/ml), Ethanol (5 mg/ml) | [11] |
Bioanalytical Workflow and Protocols
The accurate quantification of amiodarone and desethylamiodarone requires a meticulously planned workflow from sample collection to data analysis.
Workflow Diagram
Caption: Bioanalytical workflow for amiodarone quantification.
Reagent and Solution Preparation
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Store at -20°C.
-
-
IS Working Solution (e.g., 100 ng/mL):
-
Perform a serial dilution of the IS Stock Solution with 50:50 (v/v) methanol:water. The final concentration should be optimized based on the expected analyte concentration range and instrument sensitivity.
-
-
Analyte Stock and Working Solutions:
-
Prepare separate stock solutions for amiodarone and desethylamiodarone (unlabeled standards) in methanol (1 mg/mL).
-
From these, prepare a series of combined working solutions to spike into blank matrix (e.g., plasma) to create calibration standards and quality controls (QCs).
-
Sample Preparation Protocol: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma or serum samples prior to LC-MS/MS analysis.[12][13] Acetonitrile is often the solvent of choice.[14][15]
Step-by-Step Protocol:
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of the appropriate sample (blank plasma, calibrator, QC, or unknown) into the corresponding tube.
-
Add 20 µL of the IS Working Solution (100 ng/mL) to every tube.
-
Vortex briefly (5-10 seconds) to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.[12]
-
Incubate the samples at -20°C for 20 minutes to enhance precipitation.[12]
-
Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant (~350 µL) to a new set of labeled tubes or a 96-well plate. Avoid disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to mix, then centrifuge briefly to pellet any particulates before transferring to autosampler vials for injection.
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially lower limits of quantification, SPE can be employed.[16][17][18] This method provides more thorough removal of matrix components like phospholipids.
Step-by-Step Protocol (Generic C18 SPE):
-
Condition: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Mix 100 µL of the plasma sample (pre-spiked with IS) with 400 µL of 4% phosphoric acid. Load the entire mixture onto the SPE cartridge.
-
Wash: Pass 1 mL of water, followed by 1 mL of 40% methanol in water to remove interferences.
-
Elute: Elute the analytes and IS with 1 mL of methanol into a clean collection tube.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (Step 11).
LC-MS/MS Method Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, e.g., 2.1 x 50 mm, <3.5 µm | Provides good reversed-phase retention and separation for amiodarone and its metabolite.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analytes for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Organic solvent for eluting the compounds. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale columns of these dimensions.[1] |
| Gradient | Start at 30-40% B, ramp to 95% B, hold, then re-equilibrate | A gradient ensures elution of both the metabolite and the more hydrophobic parent drug in a reasonable time with good peak shape. |
| Column Temp. | 40 - 50°C | Elevated temperature can improve peak shape and reduce run time.[1] |
| Injection Vol. | 5 - 10 µL | Should be optimized for sensitivity without causing peak distortion. |
Tandem Mass Spectrometry (MS/MS) Parameters
The instrument should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| Amiodarone | 646.0 | 58.1 or 245.1 | The precursor is the [M+H]⁺ ion. Product ions should be confirmed by infusion. |
| Desethylamiodarone | 618.0 | 58.1 or 245.1 | The precursor is the [M+H]⁺ ion. |
| Desethyl Amiodarone-d4 (IS) | 622.0 | 62.1 or 245.1 | The +4 Da shift is observed in the precursor and potentially the product ion, depending on the fragment. |
Note: Specific m/z values should be optimized by direct infusion of individual standard solutions on the mass spectrometer being used.
Method Validation According to Regulatory Standards
A bioanalytical method must be rigorously validated to ensure its reliability for study samples.[19] Key validation parameters, as outlined in guidance from regulatory bodies like the FDA, are summarized below.[19][20]
Validation Parameters
| Parameter | Objective & Acceptance Criteria |
| Selectivity & Specificity | Assess interference from endogenous matrix components. Analyze at least 6 blank matrix lots. Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[19] |
| Calibration Curve | Determine the concentration-response relationship. At least 6-8 non-zero standards. A linear regression with 1/x or 1/x² weighting is common. R² should be ≥0.99. |
| Accuracy & Precision | Determined by analyzing QC samples at multiple levels (LLOQ, Low, Mid, High) in replicate (n≥5) across multiple days. Accuracy: Mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) should be ≤15% (≤20% at LLOQ).[1] |
| Matrix Effect | Evaluate the ion suppression or enhancement caused by the biological matrix. Compare the response of analyte in post-extraction spiked matrix to the response in a neat solution. The IS-normalized matrix factor CV should be ≤15%. |
| Recovery | Assess the efficiency of the extraction process. Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible. |
| Stability | Evaluate analyte stability under various conditions: bench-top, freeze-thaw cycles, and long-term storage. Analyte concentration should remain within ±15% of the baseline value. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High IS Variability | Inconsistent pipetting; IS degradation; interference from a metabolite or concomitant drug. | Verify pipette calibration; prepare fresh IS solutions; check for interfering peaks in blank matrix from multiple sources.[21] |
| Poor Peak Shape | Column degradation; inappropriate reconstitution solvent; injection of too large a volume. | Replace column; ensure reconstitution solvent is weaker than the initial mobile phase; reduce injection volume. |
| Low Analyte Recovery | Inefficient extraction; analyte degradation during processing. | Optimize PPT solvent/volume ratio or switch to SPE; keep samples on ice; check pH conditions during extraction. |
| Significant Matrix Effect | Insufficient cleanup of matrix components (e.g., phospholipids). | Dilute the sample extract; modify the LC gradient to separate analyte from the interfering region; switch to a more rigorous sample prep method like SPE. |
Conclusion
This compound is an ideal internal standard for the LC-MS/MS quantification of amiodarone and its primary metabolite, desethylamiodarone. Its stable isotope-labeled structure ensures that it closely mimics the behavior of the unlabeled analyte, thereby correcting for variability during sample preparation and analysis.[4][6] The implementation of the protocols and validation standards outlined in this document will enable researchers to develop a robust, accurate, and precise bioanalytical method, generating high-quality data for critical therapeutic drug monitoring and pharmacokinetic research.
References
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
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Gallo-Franco, L. M., & Mosquera-Restrepo, S. (1993). Clinical measurement of serum amiodarone and desethylamiodarone by using solid-phase extraction followed by HPLC with a high-carbon reversed-phase column. Clinical chemistry, 39(8), 1735–1736. [Link]
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Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(4), 913–920. [Link]
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Pollak, P. T., & Zha, W. (2007). A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens. Biomedical chromatography : BMC, 21(6), 633–638. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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Agilent Technologies. (2020). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
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Agilent Technologies. (2012). Evaluation of the Rapid Detection Method of Amiodarone by LC/MS/MS. [Link]
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Freeman, D. J., & O'Brien, P. J. (1986). Simplified liquid-chromatographic assay of amiodarone and desethylamiodarone after solid-phase extraction. Clinical chemistry, 32(5), 890–892. [Link]
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Parker, J. L., et al. (2020). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Journal of proteome research, 19(1), 143-153. [Link]
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Lensmeyer, G. L., Wiebe, D. A., & Doran, T. (1991). Application of the Empore solid-phase extraction membrane to the isolation of drugs from blood. I. Amiodarone and desethylamiodarone. Therapeutic drug monitoring, 13(3), 244–250. [Link]
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Butz, T., et al. (2010). Simultaneous measurement of amiodarone and desethylamiodarone in human plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry assay. Clinica chimica acta, 411(1-2), 136–142. [Link]
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ResearchGate. A Rapid Procedure for the Monitoring of Amiodarone and N-Desethylamiodarone by HPLC-UV Detection. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
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Gotelli, G. R., & Kabra, P. M. (1986). Simplified liquid-chromatographic assay of amiodarone and desethylamiodarone after solid phase extraction. Clinical Chemistry, 32(5), 890-892. [Link]
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Osz, B., et al. (2018). LC-MS Method for Determining Amiodarone and Desethylaminodarone in Rat Plasma Used in Endogenous Overdosing Conditions Following Lipolysis. Acta Medica Marisiensis, 64(3), 111-115. [Link]
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Lensmeyer, G. L., & Wiebe, D. A. (1991). A systematic review and critical comparison of internal standards for the routine liquid chromatographic assay of amiodarone and desethylamiodarone. Therapeutic drug monitoring, 13(4), 285–296. [Link]
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OSTI.GOV. (2022). Quantitation of Amiodarone and N-desethylamiodarone in Single HepG2 Cells by Single-Cell Printing-Liquid Vortex Capture-Mass Spectrometry. [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Desethylamiodarone in Human Plasma
Introduction: The Clinical Imperative for Desethylamiodarone Monitoring
Amiodarone is a potent antiarrhythmic agent widely prescribed for the management of various cardiac arrhythmias. Its clinical utility, however, is complicated by a narrow therapeutic index and significant inter-individual pharmacokinetic variability.[1][2] Amiodarone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to its major active metabolite, desethylamiodarone.[3][4] Desethylamiodarone exhibits comparable antiarrhythmic activity to the parent drug and accumulates in plasma and tissues to concentrations that can equal or exceed those of amiodarone, particularly during long-term therapy.[5][6] Given that both compounds contribute to the therapeutic and toxic effects, therapeutic drug monitoring (TDM) of both amiodarone and desethylamiodarone is crucial for optimizing treatment efficacy and minimizing the risk of adverse events.[7]
This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of desethylamiodarone in human plasma. The described protocol is designed for researchers, clinical scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, underpinned by rigorous validation according to international guidelines.[8][9]
Methodology: A Step-by-Step Protocol
Materials and Reagents
-
Analytes and Internal Standard: Desethylamiodarone hydrochloride and Desethylamiodarone-d4 (internal standard, IS) reference standards.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.
-
Plasma: Drug-free human plasma from a certified vendor.
-
Reagents: Ammonium formate (LC-MS grade).
Sample Preparation: The Foundation of Accurate Quantification
The choice of sample preparation technique is critical for removing plasma proteins and phospholipids that can interfere with the analysis and cause matrix effects.[10][11] While liquid-liquid extraction[12] and solid-phase extraction (SPE)[13] offer cleaner extracts, protein precipitation is a simpler, faster, and more cost-effective method that provides adequate recovery and reproducibility for this application.[6][14][15]
Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (Desethylamiodarone-d4, 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[15]
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The chromatographic separation is achieved using a reversed-phase C18 column, which provides excellent retention and peak shape for desethylamiodarone.[12][13] A gradient elution is employed to ensure efficient separation from endogenous plasma components and reduce analytical run time.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B) |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Desethylamiodarone: 618.1 > 71.1 (Quantifier), 618.1 > 546.4 (Qualifier) Desethylamiodarone-d4 (IS): 622.1 > 71.1 |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for the specific instrument |
| Source Temperature | 500 °C |
Rationale for MRM Transition Selection: The precursor ion for desethylamiodarone is its protonated molecule [M+H]⁺ at m/z 618.1.[16] The product ion at m/z 71.1 corresponds to a stable and specific fragment, providing excellent sensitivity and selectivity for quantification. A second transition is monitored as a qualifier for confident identification. The use of a stable isotope-labeled internal standard (Desethylamiodarone-d4) is the gold standard for correcting matrix effects and variations in extraction and ionization.[10][16][17]
Workflow Diagram
Caption: Overall workflow for the quantification of desethylamiodarone in plasma.
Method Validation: Ensuring Trustworthy and Authoritative Results
The analytical method was rigorously validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[8][18] The validation assessed linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was constructed by plotting the peak area ratio of desethylamiodarone to the internal standard against the nominal concentration. The method demonstrated excellent linearity over the concentration range of 2.5 to 2500 ng/mL.
Table 2: Calibration Curve and LLOQ Summary
| Parameter | Result |
| Calibration Range | 2.5 - 2500 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 2.5 ng/mL |
| LLOQ Accuracy | 95.2% - 104.8% |
| LLOQ Precision (%CV) | < 15% |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using four levels of quality control samples (LLOQ, LQC, MQC, HQC).
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 2.5 | 102.3 | 8.9 | 101.5 | 10.2 |
| LQC | 7.5 | 98.7 | 6.5 | 99.4 | 7.8 |
| MQC | 750 | 101.1 | 4.2 | 100.8 | 5.1 |
| HQC | 2000 | 99.5 | 3.8 | 99.1 | 4.5 |
The results demonstrate that the method is both accurate and precise, with all values falling within the acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[8]
Selectivity and Matrix Effect
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of desethylamiodarone and the IS. The matrix effect was quantitatively evaluated by comparing the peak response of the analyte in post-extraction spiked plasma with that in a neat solution.[11]
Table 4: Matrix Effect and Recovery
| Analyte | Matrix Factor | IS-Normalized Matrix Factor | Recovery (%) |
| Desethylamiodarone | 0.92 | 1.03 | 94.5 |
| Desethylamiodarone-d4 | 0.90 | - | 93.8 |
The IS-normalized matrix factor close to 1 indicates that the stable isotope-labeled internal standard effectively compensated for the minor ion suppression observed.[10] The extraction recovery was consistent and high for both the analyte and the IS.
Stability
The stability of desethylamiodarone in human plasma was evaluated under various storage and handling conditions.
Table 5: Stability Summary
| Stability Condition | Duration | Accuracy (%) |
| Bench-top (Room Temperature) | 6 hours | 97.2 - 103.5 |
| Autosampler (4 °C) | 24 hours | 98.1 - 102.8 |
| Freeze-Thaw (3 cycles) | -20 °C | 96.5 - 101.9 |
| Long-term (-80 °C) | 90 days | 95.8 - 104.1 |
Desethylamiodarone was found to be stable under all tested conditions, ensuring the integrity of the samples during routine analysis.
Conclusion
This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of desethylamiodarone in human plasma. The simple protein precipitation sample preparation, coupled with a rapid and selective LC-MS/MS analysis, provides a reliable and efficient workflow for therapeutic drug monitoring and pharmacokinetic studies. The comprehensive validation demonstrates that the method meets the stringent requirements of regulatory guidelines for bioanalytical assays, ensuring high-quality and defensible data.
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][8]
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Kuhn, J., et al. (2010). Simultaneous measurement of amiodarone and desethylamiodarone in human plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry assay. Journal of Pharmaceutical and Biomedical Analysis, 51(2), 405-411. [Link][17]
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Flanagan, R. J., et al. (1983). Liquid-chromatographic Determination of Amiodarone and N-desethylamiodarone in Serum. Clinical Chemistry, 29(2), 339-342. [Link][21]
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Application Notes and Protocols for the Analysis of Desethylamiodarone in Urine
Introduction: The Analytical Imperative for Desethylamiodarone Monitoring
Amiodarone is a potent antiarrhythmic agent widely prescribed for managing complex cardiac arrhythmias. Its clinical utility is tempered by a narrow therapeutic index and a propensity for significant toxicity, affecting organs such as the thyroid, lungs, and liver. Central to its pharmacokinetic profile is the hepatic conversion to its primary active metabolite, N-desethylamiodarone (DEA). DEA exhibits a longer half-life than the parent drug and contributes significantly to both the therapeutic and toxic effects of amiodarone therapy.[1] Consequently, therapeutic drug monitoring (TDM) of both amiodarone and DEA is crucial for optimizing treatment and mitigating adverse events.[2]
Urine, as a non-invasive biological matrix, offers a valuable window into the body's handling and elimination of xenobiotics. However, the analysis of DEA in urine presents distinct challenges. The urine matrix is a complex aqueous environment containing a high concentration of salts, endogenous metabolites, and pigments that can interfere with analytical accuracy, particularly in sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] These interferences can manifest as matrix effects, most notably ion suppression, where the ionization efficiency of the target analyte is compromised, leading to inaccurate quantification.[3][4][5]
Effective sample preparation is, therefore, the cornerstone of a reliable bioanalytical method. It serves the dual purpose of isolating and concentrating the analyte of interest while meticulously removing interfering matrix components. This application note provides a detailed guide to the most effective sample preparation techniques for the analysis of desethylamiodarone in urine, grounded in the physicochemical properties of the analyte and validated against rigorous performance standards. We will explore the mechanistic basis and provide detailed protocols for Liquid-Liquid Extraction (L-L-E) and Solid-Phase Extraction (SPE), offering researchers the expertise to select and implement the optimal strategy for their analytical needs.
Physicochemical Rationale for Extraction Strategy
The design of an effective extraction protocol is dictated by the chemical properties of the target analyte. Desethylamiodarone, like its parent compound amiodarone, is a lipophilic, basic molecule.
-
Lipophilicity (LogP): Desethylamiodarone has a high octanol-water partition coefficient (LogP), indicating its preference for non-polar (organic) environments over aqueous ones. The calculated XLogP3 for DEA is 6.7, signifying strong lipophilicity.[6] This property is the primary driver for its extraction from the aqueous urine matrix into an organic solvent during L-L-E or its retention on a hydrophobic sorbent in SPE.
-
Basicity (pKa): Amiodarone has a pKa of 6.56.[7] Desethylamiodarone, also possessing a tertiary amine group, is expected to have a similar pKa. This means that at a pH below its pKa, the molecule will be predominantly in its protonated, ionized (charged) state, making it more water-soluble. Conversely, at a pH above its pKa, it will be in its deprotonated, neutral (uncharged) form, rendering it more lipophilic and thus more amenable to extraction into an organic solvent or retention on a non-polar SPE sorbent.[8][9]
Therefore, the core principle for extracting DEA is to adjust the sample pH to a basic value (typically pH > 8.5) to ensure the analyte is in its neutral, most lipophilic state, thereby maximizing its transfer out of the aqueous urine matrix.
Preliminary Step: Enzymatic Hydrolysis
Drugs and their metabolites are often excreted in urine as more water-soluble glucuronide or sulfate conjugates.[10] For analytical methods that measure the parent drug or its primary metabolite, a hydrolysis step is often necessary to cleave these conjugates and release the free form of the analyte.[11][12] Enzymatic hydrolysis using β-glucuronidase is the preferred method as it is milder than acid hydrolysis, which can potentially degrade the analyte.[10]
Protocol Justification: The decision to include a hydrolysis step depends on the specific goals of the study. For pharmacokinetic studies aiming to quantify the total amount of excreted DEA, this step is essential.
Experimental Protocol: Enzymatic Hydrolysis
-
To 1.0 mL of urine sample in a polypropylene tube, add 250 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase enzyme solution (e.g., from Helix pomatia or a recombinant source). The exact amount and source may require optimization.[13][14]
-
Vortex the sample gently for 10 seconds.
-
Incubate the sample at 55-65°C for 1 to 3 hours. Optimal time and temperature should be determined during method validation.[13]
-
After incubation, allow the sample to cool to room temperature before proceeding with extraction.
Method 1: Liquid-Liquid Extraction (L-L-E)
L-L-E is a classic, robust technique that partitions an analyte between two immiscible liquid phases. By manipulating pH and selecting an appropriate organic solvent, high recovery and effective sample clean-up can be achieved.
Causality Behind Experimental Choices:
-
pH Adjustment: The urine sample is alkalinized to a pH of 9.0-9.5. This is approximately 2.5-3.0 pH units above the pKa of DEA, ensuring >99% of the analyte is in its neutral, non-polar form, which dramatically favors its partitioning into the organic solvent.[8]
-
Solvent Selection: A water-immiscible organic solvent is chosen to extract the non-polar DEA. A mixture of a non-polar solvent (e.g., hexane or methyl tert-butyl ether) and a slightly more polar solvent (e.g., ethyl acetate or isopropanol) is often used. This combination enhances the solvation of DEA while maintaining immiscibility with the aqueous urine. A common choice is a hexane:ethyl acetate mixture.[15]
-
Back Extraction (Optional Clean-up): For enhanced clean-up, a back-extraction step can be incorporated. After the initial extraction into the organic phase, the analyte can be re-extracted into a fresh acidic aqueous phase (e.g., dilute formic or acetic acid). This converts DEA back to its ionized, water-soluble form, leaving many neutral, lipid-soluble interferences behind in the organic layer. The clean aqueous extract is then re-alkalinized and extracted a final time with fresh organic solvent.[16]
L-L-E Workflow Diagram
Caption: Liquid-Liquid Extraction (L-L-E) workflow for Desethylamiodarone.
Detailed L-L-E Protocol
-
Sample Aliquoting: Pipette 1.0 mL of hydrolyzed (or non-hydrolyzed) urine into a 15 mL screw-cap glass centrifuge tube.
-
Internal Standard Spiking: Add the internal standard (IS) solution (e.g., a deuterated analog of DEA or a structurally similar compound like tamoxifen) to all samples, calibrators, and quality controls (QCs), except for the blank matrix.[17]
-
Alkalinization: Add 100 µL of 1 M ammonium hydroxide to adjust the sample pH to ~9.5. Vortex briefly.
-
Extraction: Add 5.0 mL of the extraction solvent (e.g., hexane:ethyl acetate 90:10 v/v).
-
Mixing: Cap the tube and vortex vigorously for 5 minutes or mix on a mechanical rocker for 15 minutes to ensure thorough partitioning.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube, taking care not to aspirate any of the aqueous phase.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient alternative to L-L-E, providing higher sample throughput and cleaner extracts.[18] The technique involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. A final elution step recovers the purified analyte.
Causality Behind Experimental Choices:
-
Sorbent Selection: For a basic, lipophilic compound like DEA, two primary types of SPE sorbents are effective:
-
Reversed-Phase (e.g., C18, Polymeric HLB): These sorbents are non-polar and retain analytes primarily through hydrophobic interactions. The high LogP of DEA ensures strong retention. Polymeric sorbents like Oasis HLB are often preferred for their stability across a wide pH range and higher binding capacity.[19]
-
Mixed-Mode Cation Exchange (e.g., Oasis MCX, Bond Elut Certify): These are the most powerful sorbents for this application. They possess both non-polar (reversed-phase) and strong cation-exchange functional groups.[20] This dual retention mechanism allows for a highly selective extraction. The sample is loaded under acidic conditions (pH < 4.5), where DEA is protonated and retained by strong ion-exchange. A wash with an organic solvent (e.g., methanol) removes non-polar interferences, while a subsequent acidic wash removes polar interferences. The analyte is then eluted with a basic organic solvent, which neutralizes the amine group, disrupting the ionic bond and releasing the analyte from the sorbent.[21]
-
-
Wash and Elution Steps: The wash steps are critical for removing matrix interferences. The choice of wash solvents is designed to remove compounds with different properties than the analyte. The elution solvent must be strong enough to disrupt the analyte-sorbent interaction. For mixed-mode SPE, using a basic modifier (e.g., ammonium hydroxide) in the elution solvent is key to neutralizing the analyte for efficient release.
SPE Workflow Diagram (Mixed-Mode Cation Exchange)
Caption: Mixed-Mode Solid-Phase Extraction (SPE) workflow for Desethylamiodarone.
Detailed Mixed-Mode SPE Protocol
-
Sample Pre-treatment: To 1.0 mL of hydrolyzed (or non-hydrolyzed) urine, add the internal standard. Acidify the sample to pH ~4.0 by adding 100 µL of 2% formic acid. Vortex to mix.
-
Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg / 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 100 mM acetate buffer (pH 4.0). Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol. Dry the cartridge under vacuum or positive pressure for 2-5 minutes to remove residual methanol.
-
Elution: Elute the analyte by passing 1-2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Method Comparison and Performance Characteristics
The choice between L-L-E and SPE depends on the specific requirements of the laboratory, including sample volume, desired throughput, and the level of clean-up required.
| Parameter | Liquid-Liquid Extraction (L-L-E) | Solid-Phase Extraction (SPE) | Rationale & Insights |
| Analyte Recovery | Generally good (70-90%), but can be variable. Highly dependent on solvent choice and pH control. | Typically higher and more consistent (>85-95%). Less operator-dependent.[17][22] | SPE often provides superior recovery due to the controlled and specific interactions with the sorbent.[18] |
| Matrix Effect | Can be significant. Co-extraction of endogenous materials like phospholipids is common, leading to ion suppression. | Generally lower, especially with mixed-mode sorbents which provide more rigorous and selective washing steps.[17] | The targeted wash steps in a well-developed SPE method are more effective at removing interfering matrix components than a simple L-L-E partition.[3] |
| Throughput & Automation | Lower throughput. More labor-intensive and difficult to automate. | High throughput. Easily automated using 96-well plate formats and robotic liquid handlers. | For laboratories analyzing a large number of samples, the automation capabilities of SPE offer a significant advantage in time and cost.[18] |
| Solvent Consumption | High. Requires several milliliters of organic solvent per sample. | Low. Typically uses 1-2 mL of solvent per sample for conditioning and elution. | SPE is a "greener" technique with lower solvent purchase and disposal costs. |
| Cost per Sample | Lower initial cost (glassware, solvents). | Higher initial cost (cartridges/plates, manifold/automation). | The higher consumable cost of SPE can be offset by savings in solvent and labor, especially at high throughput. |
| Method Development | Can be complex, requiring optimization of solvent systems, pH, and extraction ratios.[16] | Can be more straightforward with modern polymeric and mixed-mode sorbents that often have generic protocols. | SPE protocols for classes of compounds (e.g., basic drugs) are well-established, simplifying initial method development.[20] |
Table 1. Comparison of L-L-E and SPE for Desethylamiodarone Analysis in Urine.
A study comparing L-L-E and SPE for the analysis of drugs in urine found that SPE provided cleaner extracts and higher analyte recovery.[18] For LC-MS/MS analysis, a cleaner sample is paramount to minimizing ion suppression and ensuring long-term instrument robustness.[3]
Trustworthiness: A Self-Validating System
Every protocol must be validated to ensure it is fit for its intended purpose. Adherence to guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) ensures data integrity.[23][24][25]
Key Validation Parameters:
-
Selectivity & Specificity: The method's ability to differentiate and quantify the analyte from endogenous components. Assessed by analyzing at least six different blank urine lots.
-
Accuracy & Precision: Accuracy (%RE) should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Calibration Curve: A linear range appropriate for the expected concentrations in study samples, with a correlation coefficient (r²) ≥ 0.99.
-
Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. For an LC-MS/MS method for DEA in urine, an LLOQ in the low ng/mL range (e.g., 1-5 ng/mL) is typically achievable.[17]
-
Recovery: The efficiency of the extraction process. It should be consistent and reproducible across the concentration range.
-
Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked blank matrix to the response of the analyte in a neat solution. This directly measures the extent of ion suppression or enhancement.
-
Stability: Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.
By rigorously validating these parameters, the analytical method becomes a self-validating system, providing trustworthy and reproducible results.
Conclusion
The successful quantification of desethylamiodarone in urine is critically dependent on the sample preparation strategy. Both Liquid-Liquid Extraction and Solid-Phase Extraction can yield acceptable results when properly optimized.
-
L-L-E is a cost-effective method suitable for laboratories with lower sample throughput. Careful control of pH and solvent selection is essential for achieving adequate recovery and minimizing matrix effects.
-
SPE , particularly using a mixed-mode cation exchange sorbent, is the superior technique for high-throughput analysis. It provides higher and more consistent recovery, significantly cleaner extracts, and is readily automated, leading to more robust and reliable LC-MS/MS performance.
The choice of method should be guided by the laboratory's specific needs, but for applications requiring the highest level of data quality and efficiency, a well-developed SPE protocol is the recommended approach. All methods must be fully validated according to established regulatory guidelines to ensure the scientific integrity of the resulting data.
References
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Application Note: Robust Liquid-Liquid Extraction of Desethylamiodarone from Biological Matrices
Introduction: The Analytical Imperative for Desethylamiodarone Quantification
Desethylamiodarone is the major and pharmacologically active metabolite of amiodarone, a potent Class III antiarrhythmic agent used in the treatment of severe cardiac dysrhythmias.[1][2] Given the narrow therapeutic index and potential for toxicity of both the parent drug and its metabolite, accurate quantification of desethylamiodarone in biological matrices is critical for therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) studies, and toxicological assessments. Biological samples, however, are complex mixtures of proteins, lipids, salts, and other endogenous substances that can significantly interfere with analytical instrumentation.[3]
Liquid-liquid extraction (LLE) is a powerful and widely implemented sample preparation technique that addresses this challenge by isolating analytes of interest from these matrix components.[4][5] This application note provides a comprehensive technical guide for the efficient liquid-liquid extraction of desethylamiodarone from various biological matrices, including plasma, serum, and tissues. It is designed for researchers, clinical scientists, and drug development professionals seeking a robust, reproducible, and scientifically grounded methodology.
Scientific Principles: Mastering the Partitioning of Desethylamiodarone
The success of any LLE protocol is contingent on a thorough understanding of the analyte's physicochemical properties and its resulting behavior in a biphasic liquid system.[3] LLE operates on the principle of differential solubility, partitioning an analyte between two immiscible liquid phases—typically an aqueous sample phase and an organic solvent phase.[6]
Physicochemical Properties of Desethylamiodarone
Desethylamiodarone is a highly lipophilic molecule. This is quantitatively expressed by its calculated XLogP value of 6.7, which indicates a strong preference for non-polar (lipid-like) environments over aqueous ones.[7] This inherent hydrophobicity is the primary driver for its extraction from an aqueous biological sample into an immiscible organic solvent.
The Central Role of pH in Extraction Efficiency
For optimal extraction into a non-polar organic solvent, the analyte must be in its most lipophilic, electrically neutral form. For a basic compound like desethylamiodarone, this is achieved by adjusting the pH of the aqueous sample to be approximately two pH units above its pKa.[3] In this basic environment, the amine group is deprotonated, rendering the molecule uncharged and significantly increasing its partition coefficient (K) in favor of the organic phase.
Conversely, if the goal were to remove acidic impurities, one would adjust the pH to an acidic level, keeping the desethylamiodarone in its charged, aqueous-soluble form while extracting the neutral acidic interferents into the organic phase. This principle can also be exploited in a technique known as "back extraction" to further purify the sample.[3]
Selecting the Appropriate Organic Solvent
The choice of the organic extraction solvent is critical and is guided by several factors:
-
Polarity: The solvent must be immiscible with the aqueous sample. For a highly lipophilic analyte like desethylamiodarone, non-polar solvents like hexane or methyl-tert-butyl ether (MTBE) are excellent candidates.[9][10]
-
Analyte Solubility: The solvent must effectively solubilize the neutral form of desethylamiodarone.
-
Selectivity: The solvent should ideally minimize the co-extraction of endogenous interfering substances. Hexane, for instance, is known to provide very clean extracts.[10]
-
Volatility: A relatively volatile solvent facilitates easy evaporation and concentration of the analyte prior to reconstitution and analysis.
Experimental Workflow for Desethylamiodarone Extraction
The overall process, from sample collection to analysis, follows a logical sequence designed to maximize recovery and purity.
Caption: A troubleshooting guide for common issues encountered during liquid-liquid extraction.
1. Emulsion Formation:
-
Problem: A stable emulsion layer forms between the aqueous and organic phases, making clean separation impossible and potentially trapping the analyte, leading to poor recovery. [11]This is common with high-fat samples (e.g., lipemic plasma).
-
Cause: High concentrations of endogenous surfactants like phospholipids and proteins. [11]* Solutions:
-
Gentle Mixing: Instead of vigorous vortexing, use gentle swirling or rocking to minimize emulsion formation. [11] * "Salting Out": Add a small amount of salt (e.g., sodium chloride or sodium sulfate) to the aqueous layer. This increases the ionic strength of the aqueous phase, disrupting the emulsion and forcing the separation of layers. [11] * Centrifugation: Increase the centrifugation speed or time.
-
Filtration: Filter the mixture through a glass wool plug to break the emulsion. [11] 2. Low Analyte Recovery:
-
-
Problem: The amount of desethylamiodarone detected is consistently lower than expected.
-
Cause:
-
Incorrect pH: The pH of the aqueous phase may not be sufficiently basic to neutralize the analyte fully. Verify the pH after adding the buffer.
-
Inappropriate Solvent: The chosen organic solvent may not be optimal for desethylamiodarone.
-
Insufficient Mixing: The vortex time or intensity may be inadequate for the analyte to reach equilibrium between the two phases.
-
Premature Evaporation: Loss of volatile organic solvent before transfer can lead to inaccurate results.
-
3. High Variability (Poor Precision):
-
Problem: Inconsistent results between replicate samples.
-
Cause:
-
Inconsistent Technique: Variations in pipetting volumes, mixing times, or the amount of organic phase transferred.
-
Incomplete Phase Separation: Transferring a small, variable amount of the aqueous phase along with the organic layer.
-
Evaporation to Dryness: Evaporating samples for too long or at too high a temperature can cause the analyte to adhere irreversibly to the glass or plastic surface. Avoid complete dryness where possible, or ensure reconstitution is thorough.
-
References
-
de Groot, G., & Wubs, K. L. (1987). A Simple Enzymic Digestion Procedure of Intact Tissue Samples in Pharmacokinetic Drug Analysis. Journal of Analytical Toxicology, 11(4), 175–178.
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Oxford Academic. (1987). Simple Enzymic Digestion Procedure of Intact Tissue Samples in Pharmacokinetic Drug Analysis. Journal of Analytical Toxicology.
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Li, W., et al. (2004). Enzymatic tissue digestion as an alternative sample preparation approach for quantitative analysis using liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 76(5), 1345–1351.
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PubMed. (1987). A Simple Enzymic Digestion Procedure of Intact Tissue Samples in Pharmacokinetic Drug Analysis. Journal of Analytical Toxicology.
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International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples.
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SciSpace. (n.d.). A Rapid Procedure for the Monitoring of Amiodarone and N-Desethylamiodarone by HPLC-UV Detection.
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LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
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Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
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Protocols.io. (2022). Tissue Sample Preparation for LC-MS Analysis.
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PubMed. (2010). Liquid-liquid extraction in flow analysis: A critical review. Analytica Chimica Acta.
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ResearchGate. (2004). Chapter 11 Liquid—liquid extraction.
-
Xia, Y. Q., et al. (1999). A simple liquid-liquid extraction with hexane for low-picogram determination of drugs and their metabolites in plasma by high-performance liquid chromatography with positive ion electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(15), 1611–1621.
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PubMed. (2011). Direct injection of lipophilic compounds in the organic phase from liquid-liquid extracted plasma samples onto a reversed-phase column. Bioanalysis.
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Pollak, P. T., et al. (1986). Simplified liquid-chromatographic assay of amiodarone and desethylamiodarone after solid-phase extraction. Clinical Chemistry, 32(5), 890–893.
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PubMed. (1988). Determination of Amiodarone and Desethylamiodarone in Plasma With a Standardised Extraction and Chromatographic Optimisation Procedure. Journal of Pharmaceutical and Biomedical Analysis.
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
-
National Institutes of Health. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Journal of Visualized Experiments.
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Benchchem. (n.d.). Optimization of Liquid-Liquid Extraction for Androst-4-ene-3alpha,17beta-diol from Plasma.
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Arbor Assays. (n.d.). Steroid Liquid Sample Extraction Protocol.
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MedChemExpress. (n.d.). Desethylamiodarone (N-Deethylamiodarone).
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MedChemExpress. (n.d.). N-desethylamiodarone hydrochloride.
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National Institutes of Health. (n.d.). Desethylamiodarone. PubChem.
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PubMed. (2013). First liquid chromatographic method for the simultaneous determination of amiodarone and desethylamiodarone in human plasma using microextraction by packed sorbent (MEPS) as sample preparation procedure. Journal of Chromatography B.
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National Institutes of Health. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules.
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Jandreski, M. A., & Vanderslice, W. E. (1993). Clinical measurement of serum amiodarone and desethylamiodarone by using solid-phase extraction followed by HPLC with a high-carbon reversed-phase column. Clinical Chemistry, 39(3), 496–500.
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Canal, M., et al. (1984). Physicochemical and analytical characteristics of amiodarone. Journal of Pharmaceutical Sciences, 73(6), 829–831.
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Cayman Chemical. (n.d.). N-Desethylamiodarone (hydrochloride).
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National Institutes of Health. (n.d.). Di-N-desethylamiodarone. PubChem.
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Application Note: High-Resolution Quantitative Bioanalysis of Desethylamiodarone Using a Deuterated Internal Standard
A Robust LC-HRMS Method for Therapeutic Drug Monitoring
Abstract
This application note presents a detailed, validated method for the accurate and precise quantification of desethylamiodarone (DEA), the primary active metabolite of the antiarrhythmic drug amiodarone, in human plasma. The method employs a stable isotope-labeled internal standard, Desethyl Amiodarone-d4 (DEA-d4), coupled with Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it perfectly mimics the analyte's behavior during sample extraction and ionization, correcting for matrix effects and instrument variability.[1][2] High-resolution mass spectrometry offers superior selectivity through accurate mass measurements, eliminating the need for precursor/product ion optimization typical of triple quadrupole systems and providing the capability for retrospective data analysis.[3][4] This protocol provides a comprehensive workflow, from sample preparation to data analysis, and is validated according to international guidelines to ensure its suitability for therapeutic drug monitoring (TDM) and clinical research.[5][6]
Introduction: The Clinical Imperative for Precise Monitoring
Amiodarone is a highly effective antiarrhythmic agent, but its use is complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability.[7] Its primary active metabolite, desethylamiodarone (DEA), contributes to both the therapeutic and toxic effects of the drug.[8][9][10] Consequently, Therapeutic Drug Monitoring (TDM) is essential to optimize dosage, ensure efficacy, and minimize the risk of severe side effects.[7][11]
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the preferred technique for TDM due to its high sensitivity and specificity.[11][12] The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as Desethyl Amiodarone-d4, is critical for robust and accurate quantification.[1] A SIL-IS co-elutes chromatographically and experiences identical ionization efficiency and potential matrix suppression or enhancement as the unlabeled analyte, providing the most reliable correction for analytical variability.[2]
This guide details a method leveraging the power of LC-HRMS. Unlike traditional LC-MS/MS methods that rely on Multiple Reaction Monitoring (MRM)[11], LC-HRMS acquires full-scan, high-resolution data. This approach provides exceptional selectivity by extracting analytes based on their precise mass-to-charge ratio (m/z) with a very narrow mass tolerance window, effectively separating them from endogenous interferences.[13] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for amiodarone and its metabolite.
Principle of the Method: Isotope Dilution and High-Resolution Mass Spectrometry
The core of this method is isotope dilution mass spectrometry. A known quantity of Desethyl Amiodarone-d4 is added to every sample, calibrator, and quality control (QC) at the beginning of the sample preparation process.[1] The ratio of the integrated peak area of the endogenous analyte (DEA) to the peak area of the internal standard (DEA-d4) is used for quantification. This ratio corrects for any analyte loss during sample processing and for variations in injection volume or instrument response.
The subsequent analysis by HRMS provides two key advantages:
-
Mass Accuracy: Modern HRMS instruments, like Orbitrap or TOF analyzers, can measure m/z with an accuracy of <5 ppm.[14] This allows the generation of an extracted-ion chromatogram (XIC) for DEA and DEA-d4 with a very narrow mass window (e.g., ±5 ppm), which dramatically increases selectivity and reduces background noise compared to nominal mass instruments.
-
Full-Scan Data Acquisition: The instrument collects full-scan data, capturing all ions within a specified mass range. This creates a permanent digital record of the sample, enabling retrospective analysis for other metabolites or unforeseen compounds without needing to re-run the sample.[3][4]
Materials and Methods
Reagents and Chemicals
-
Amiodarone hydrochloride, Desethylamiodarone hydrochloride, and Desethylamiodarone-d4 hydrochloride reference standards (e.g., from Toronto Research Chemicals Inc.).
-
LC-MS grade Acetonitrile, Methanol, and Water.
-
Formic acid (≥98%).
-
Ammonium formate (≥99%).
-
Human plasma (drug-free, sourced from an accredited biobank).
Equipment
-
High-Performance Liquid Chromatography (HPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Q Exactive™, Orbitrap™, or Q-TOF).
-
Analytical balance, vortex mixer, and centrifuge.
-
Calibrated micropipettes.
Diagram of the Bioanalytical Workflow
The complete analytical process, from sample receipt to final data reporting, is outlined below. This workflow ensures consistency and traceability throughout the procedure.
Caption: End-to-end workflow for DEA quantification.
Detailed Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Desethylamiodarone (DEA) and Desethylamiodarone-d4 (DEA-d4) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the DEA stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration standards (CS).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the DEA-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Calibration Standards (CS): Spike appropriate amounts of the DEA working solutions into drug-free human plasma to prepare a calibration curve. A typical range is 2.5–1000 ng/mL.[15]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 7.5, 150, and 750 ng/mL).
Sample Preparation: Protein Precipitation
This method is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[16][17]
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 100 µL of plasma sample (CS, QC, or unknown) into the corresponding tube.
-
Add 300 µL of the IS Working Solution (100 ng/mL DEA-d4 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant into an autosampler vial for LC-HRMS analysis.
LC-HRMS Conditions
The following tables outline the starting parameters for method development. These should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for lipophilic compounds like DEA.[15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent for efficient elution. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min | A gradient ensures elution of the analyte while cleaning the column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume minimizes potential matrix effects. |
Table 2: High-Resolution Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | DEA contains a secondary amine, which is readily protonated. |
| Acquisition Mode | Full Scan (FS) | To acquire high-resolution data for all ions. |
| Scan Range | 150 - 1000 m/z | Covers the mass range of the analytes and potential metabolites. |
| Resolution | 70,000 FWHM (@ m/z 200) | High resolution is key for mass accuracy and selectivity. |
| Analytes | DEA: [M+H]⁺ = 618.0837 m/zDEA-d4: [M+H]⁺ = 622.1088 m/z | Theoretical exact masses for the protonated molecules. |
| XIC Width | ± 5 ppm | A narrow mass extraction window ensures high selectivity. |
Method Validation Protocol
To ensure the method is reliable and fit for purpose, a full validation should be performed according to regulatory guidelines from the FDA and EMA.[5][6][18][19]
-
Selectivity: Analyze at least six different batches of blank plasma to ensure no endogenous interferences are observed at the retention time and exact mass of DEA and DEA-d4.
-
Linearity and Range: Analyze the calibration curve (typically 8 non-zero points) over at least three separate runs. The curve should have a correlation coefficient (r²) > 0.99.[15]
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days (n=5 at each level per day). The mean accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% at LLOQ).[13][20]
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV).[13][14]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: Determine the efficiency of the protein precipitation extraction process by comparing the analyte response in pre-extraction spiked plasma to that of post-extraction spiked plasma.
-
Stability: Assess the stability of DEA in plasma under various conditions: short-term (bench-top), long-term (frozen at -80°C), and after freeze-thaw cycles.
Table 3: Representative Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra- & Inter-day Accuracy | 85-115% (80-120% for LLOQ) |
| Intra- & Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor %CV | ≤ 15% |
Conclusion
This application note provides a robust and reliable LC-HRMS method for the quantification of desethylamiodarone in human plasma. The strategic use of a deuterated internal standard (Desethyl Amiodarone-d4) ensures the highest level of accuracy by correcting for analytical variability. The high selectivity and full-scan capabilities of high-resolution mass spectrometry make this method ideal for demanding applications such as therapeutic drug monitoring and clinical pharmacokinetics. The detailed protocols for sample preparation, instrument operation, and method validation provide a clear pathway for successful implementation in any bioanalytical laboratory.
References
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Agilent Technologies, Inc. (n.d.). EVALUATION OF THE RAPID DETECTION METHOD OF AMIODARONE BY LC/MS/MS. Available at: [Link]
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Pollak, P. T., & Zha, W. (2007). A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens. Biomedical Chromatography, 21(5), 495-501. Available at: [Link]
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Kaza, M., & Wozniakiewicz, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available at: [Link]
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Berg, T., Liane, V. H., & Øiestad, E. L. (2019). Validation of an LC-MS/MS Method for Analysis of 58 Drugs of Abuse in Oral Fluid and Method Comparison with an Established LC-HRMS Method. Journal of Analytical Toxicology, 43(8), 628-638. Available at: [Link]
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European Medicines Agency. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
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Shimadzu Corporation. (2017). Fully Automated Online Sample Preparation AND Quantification of Amiodarone from Whole Blood using CLAM-LC-MS/MS. Available at: [Link]
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RECIPE Chemicals + Instruments GmbH. (n.d.). Amiodarone in Plasma. Available at: [Link]
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De Baere, S., et al. (2004). Determination of amiodarone and desethylamiodarone in horse plasma and urine by high-performance liquid chromatography combined with UV detection and electrospray ionization mass spectrometry. Journal of Chromatography B, 813(1-2), 207-216. Available at: [Link]
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Tro-Real, A., et al. (2023). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. Metabolites, 13(2), 253. Available at: [Link]
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Salm, P., et al. (2014). Validation of a dual LC-HRMS platform for clinical metabolic diagnosis in serum, bridging quantitative analysis and untargeted metabolomics. Metabolomics, 10, 1036-1048. Available at: [Link]
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Le-Seac'h, A., et al. (2022). Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. Pharmaceuticals, 15(11), 1332. Available at: [Link]
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Shnayder, A. V., et al. (2021). Development of HPLC-methodology of determination of amiodarone and desethylamiodarone in human blood plasma. Journal of Siberian Medical Sciences, (4). Available at: [Link]
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Takyi-Williams, J., et al. (2021). Development and validation of a LC-HRMS method for the quantification of cannabinoids and their metabolites in human plasma. European Journal of Pharmaceutical Sciences, 159, 105705. Available at: [Link]
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U.S. Department of Energy. (n.d.). Quantitation of Amiodarone and N-desethylamiodarone in Single HepG2 Cells by Single-Cell Printing-Liquid Vortex Capture-Mass Spectrometry. Available at: [Link]
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Saavedra, I., et al. (1992). [Determination of plasma concentration of amiodarone and desethylamiodarone with high pressure liquid chromatography. Preliminary experience]. Revista medica de Chile, 120(6), 661-665. Available at: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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Flanagan, R. J., et al. (1980). Rapid high-performance liquid chromatographic method for the measurement of amiodarone in blood plasma or serum at the concentrations attained during therapy. Journal of Chromatography B: Biomedical Sciences and Applications, 187(2), 391-398. Available at: [Link]
-
Plumb, R. S., & Scullion, S. P. (2000). Characterization of amiodarone metabolites and impurities using liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(21), 2046-2054. Available at: [Link]
-
ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Available at: [Link]
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Scilit. (n.d.). Mass spectrometric identification of amiodarone N-monodesethyl metabolite and application of an HPLC method to a pharmacokinetic study. Available at: [Link]
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European Medicines Agency. (2022). Bioanalytical method validation. Available at: [Link]
-
Pollak, P. T. (1999). A systematic review and critical comparison of internal standards for the routine liquid chromatographic assay of amiodarone and desethylamiodarone. Therapeutic Drug Monitoring, 21(4), 439-446. Available at: [Link]
-
Džubinská, Z., et al. (2017). Therapeutic monitoring of amiodarone: pharmacokinetics and evaluation of the relationship between effect and dose/concentration. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 161(2), 134-143. Available at: [Link]
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Kuhn, J., et al. (2010). Simultaneous measurement of amiodarone and desethylamiodarone in human plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry assay. Journal of pharmaceutical and biomedical analysis, 51(2), 405-411. Available at: [Link]
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Latini, R., et al. (1984). High-performance liquid chromatographic isolation and fast atom bombardment mass spectrometric identification of Di-N-desethylamiodarone, a new metabolite of amiodarone in the dog. Biomedical mass spectrometry, 11(10), 462-465. Available at: [Link]
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De Baere, S., et al. (2005). Determination of amiodarone and desethylamiodarone in horse plasma and urine by high-performance liquid chromatography combined with UV detection and electrospray ionization mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 814(2), 335-343. Available at: [Link]
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Gergov, M., et al. (2003). Determination of amiodarone and desethylamiodarone in human plasma by high-performance liquid chromatography–electrospray ionization tandem mass spectrometry with an ion trap detector. Journal of Chromatography B, 791(1-2), 257-266. Available at: [Link]
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Plomp, T. A., et al. (1983). Simultaneous Determination of Amiodarone and Its Major Metabolite Desethylamiodarone in Plasma, Urine and Tissues by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 273, 379-392. Available at: [Link]
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Wouters, B., et al. (1988). Determination of Amiodarone and Desethylamiodarone in Plasma With a Standardised Extraction and Chromatographic Optimisation Procedure. Journal of Pharmaceutical and Biomedical Analysis, 6(3), 277-284. Available at: [Link]
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Application Note: Therapeutic Drug Monitoring of Amiodarone and its Metabolite using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Abstract
This application note provides a comprehensive and validated protocol for the therapeutic drug monitoring (TDM) of amiodarone and its primary active metabolite, N-desethylamiodarone (DEA), in human plasma. Amiodarone is a potent antiarrhythmic agent with a narrow therapeutic window and significant toxicity, making precise quantification essential for patient safety and therapeutic efficacy.[1][2][3] The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (Amiodarone-D4 and N-desethylamiodarone-D4) to ensure the highest level of accuracy and precision.[4][5][6][7] The protocol details a straightforward protein precipitation method for sample preparation and provides optimized LC-MS/MS parameters for robust and reliable quantification.
Introduction: The Clinical Imperative for Amiodarone TDM
Amiodarone is a class III antiarrhythmic drug widely used in the treatment of ventricular and supraventricular arrhythmias.[8][9] However, its clinical utility is hampered by complex pharmacokinetics, including slow and variable oral absorption, extensive tissue distribution, and a long and variable elimination half-life.[10][11][12][13] Furthermore, amiodarone is metabolized by CYP3A4 to N-desethylamiodarone (DEA), an active metabolite with an even longer half-life that contributes to both the therapeutic and toxic effects of the drug.[12][14]
Chronic amiodarone therapy is associated with a significant risk of severe adverse effects, including pulmonary fibrosis, thyroid dysfunction, and liver toxicity.[2][3] A well-defined therapeutic range for amiodarone in plasma has been proposed to be between 1.0 and 2.5 mg/L, while concentrations below 1 mg/L are often ineffective and those above 2.5 mg/L are generally unnecessary and increase the risk of toxicity.[15] Therefore, therapeutic drug monitoring (TDM) is crucial to individualize dosing regimens, optimize therapeutic outcomes, and minimize the risk of adverse events.[16][17]
LC-MS/MS has emerged as the gold standard for TDM due to its superior sensitivity, specificity, and ability to multiplex the analysis of a parent drug and its metabolites.[18] The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS assay. A SIL-IS, such as Amiodarone-D4, is chemically identical to the analyte but has a different mass. This allows it to co-elute with the analyte and experience similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation and matrix effects. This ensures the highest degree of accuracy and precision in quantification.[4][6][7]
Experimental Workflow Overview
The following diagram illustrates the complete workflow for the analysis of amiodarone and N-desethylamiodarone in plasma samples.
Caption: Workflow for Amiodarone and DEA quantification.
Materials and Reagents
-
Amiodarone Hydrochloride (Reference Standard)
-
N-desethylamiodarone (Reference Standard)
-
Amiodarone-D4 (Internal Standard)
-
N-desethylamiodarone-D4 (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Drug-free human plasma
-
Deionized Water
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve amiodarone, DEA, Amiodarone-D4, and DEA-D4 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions of amiodarone and DEA with 50:50 methanol:water to prepare a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Amiodarone-D4 and DEA-D4 primary stock solutions with acetonitrile to achieve a final concentration of 100 ng/mL for each.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.[19][20][21][22]
-
Label 1.5 mL microcentrifuge tubes for each calibrator, QC, and unknown sample.
-
Pipette 50 µL of the appropriate calibrator, QC, or unknown plasma sample into the corresponding labeled tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL of Amiodarone-D4 and DEA-D4 in acetonitrile) to each tube. The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[21]
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters have been optimized for the separation and detection of amiodarone and DEA.
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
| Parameter | Value |
| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Amiodarone | 646.0 | 280.9 | 50 | 35 |
| Amiodarone (Qualifier) | 646.0 | 58.1 | 50 | 45 |
| N-desethylamiodarone | 618.0 | 252.9 | 50 | 40 |
| N-desethylamiodarone (Qualifier) | 618.0 | 86.1 | 50 | 30 |
| Amiodarone-D4 | 650.0 | 280.9 | 50 | 35 |
| N-desethylamiodarone-D4 | 622.0 | 252.9 | 50 | 40 |
Method Validation
This bioanalytical method should be validated according to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[23][24][25][26][27]
Calibration Curve and Linearity
A calibration curve should be prepared by spiking drug-free plasma with known concentrations of amiodarone and DEA, typically ranging from 0.05 to 5.0 mg/L. The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x is typically used. The correlation coefficient (r²) should be ≥ 0.99.[4][28]
Accuracy and Precision
The intra- and inter-assay accuracy and precision should be evaluated by analyzing QC samples at low, medium, and high concentrations on three separate days. The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).[28]
Table 3: Representative Validation Data
| Analyte | QC Level | Nominal Conc. (mg/L) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |
| Amiodarone | Low | 0.15 | < 5% | < 6% | 95-105% |
| Medium | 1.0 | < 4% | < 5% | 97-103% | |
| High | 4.0 | < 3% | < 4% | 98-102% | |
| DEA | Low | 0.15 | < 6% | < 7% | 94-106% |
| Medium | 1.0 | < 5% | < 6% | 96-104% | |
| High | 4.0 | < 4% | < 5% | 97-103% |
Matrix Effect and Recovery
The matrix effect should be assessed to ensure that components in the plasma do not interfere with the ionization of the analytes. Recovery experiments determine the efficiency of the extraction procedure.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific tool for the therapeutic drug monitoring of amiodarone and its active metabolite, N-desethylamiodarone. The use of a simple and rapid protein precipitation protocol, coupled with stable isotope-labeled internal standards, ensures high-throughput and accurate quantification. This method is well-suited for clinical research and routine diagnostic laboratories to aid in the optimization of amiodarone therapy, thereby improving patient outcomes and minimizing the risk of toxicity.
References
-
Clinical measurement of serum amiodarone and desethylamiodarone by using solid-phase extraction followed by HPLC with a high-carbon reversed-phase column. Clinical Chemistry. Available at: [Link]
-
Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after oral administration. PubMed. Available at: [Link]
-
Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after intravenous administration. PubMed. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]
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Bioanalytical Method Validation. FDA. Available at: [Link]
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Simplified liquid-chromatographic assay of amiodarone and desethylamiodarone after solid-phase extraction. PubMed. Available at: [Link]
-
EVALUATION OF THE RAPID DETECTION METHOD OF AMIODARONE BY LC/MS/MS. Agilent Technologies. Available at: [Link]
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Pharmacokinetics of amiodarone, desethylamiodarone and other iodine-containing amiodarone metabolites. PubMed. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
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Development, validation and long-term evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of amiodarone, desethylamiodarone and mexiletine in human plasma and serum. Amsterdam UMC. Available at: [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
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[Measurement of serum amiodarone by protein precipitation followed by high performance liquid chromatography with ultraviolet detection]. PubMed. Available at: [Link]
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Serum concentrations of amiodarone during long term therapy. Relation to dose, efficacy and toxicity. PubMed. Available at: [Link]
-
Simultaneous measurement of amiodarone and desethylamiodarone in human plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry assay. PubMed. Available at: [Link]
-
Amiodarone Organ Toxicity: Dosing and Timeline. Dr.Oracle. Available at: [Link]
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A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens. PubMed. Available at: [Link]
-
A Rapid Procedure for the Monitoring of Amiodarone and N-Desethylamiodarone by HPLC-UV Detection. ResearchGate. Available at: [Link]
-
Amiodarone Dosage Guide + Max Dose, Adjustments. Drugs.com. Available at: [Link]
-
Amiodarone. Deranged Physiology. Available at: [Link]
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Amiodarone/N-desethylamiodarone population pharmacokinetics in paediatric patients. ResearchGate. Available at: [Link]
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Quantitation of Amiodarone and N-desethylamiodarone in Single HepG2 Cells by Single-Cell Printing-Liquid Vortex Capture-Mass Spectrometry. OSTI.gov. Available at: [Link]
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a protein precipitation extraction method. Protocols.io. Available at: [Link]
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Amiodarone. StatPearls - NCBI Bookshelf. Available at: [Link]
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Method development and validation of amiodarone in bulk and pharmaceutical dosage form by RP-HPLC. ijpar. Available at: [Link]
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Amiodarone. LITFL - CCC Pharmacology. Available at: [Link]
-
Therapeutic drug monitoring: antiarrhythmic drugs. PubMed Central. Available at: [Link]
-
A Rapid Procedure for the Monitoring of Amiodarone and N-Desethylamiodarone by HPLC-UV Detection. Clinica Chimica Acta. Available at: [Link]
-
Amiodarona. Scribd. Available at: [Link]
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Therapeutic drug monitoring and LC-MS/MS. PubMed. Available at: [Link]
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[Determination of plasma concentration of amiodarone and desethylamiodarone with high pressure liquid chromatography. Preliminary experience]. PubMed. Available at: [Link]
-
Simultaneous measurement of amiodarone and... Ovid. Available at: [Link]
-
Fully Automated Online Sample Preparation AND Quantification of Amiodarone from Whole Blood using CLAM-LC-MS/MS. Shimadzu. Available at: [Link]
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Troubleshooting & Optimization
How to resolve matrix effects in Desethylamiodarone quantification.
Technical Support Center: Desethylamiodarone Quantification
A Guide to Resolving Matrix Effects in LC-MS/MS Bioanalysis
Welcome to the technical support center for Desethylamiodarone (DEA) quantification. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but the underlying scientific reasoning to empower your troubleshooting efforts. This resource addresses the common and complex challenges associated with matrix effects in the bioanalysis of DEA, a critical metabolite of the antiarrhythmic drug amiodarone.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Section 1.0: Understanding the Problem
Q1: What are matrix effects and why are they a specific problem for Desethylamiodarone (DEA) quantification in plasma?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In simpler terms, components in your plasma extract (lipids, proteins, salts) can either suppress or enhance the signal of DEA at the mass spectrometer's ion source, leading to inaccurate quantification.[1][2]
DEA, like its parent drug amiodarone, is a lipophilic and basic compound. This chemistry presents a specific challenge:
-
High Protein Binding: DEA binds extensively to plasma proteins. Inefficient removal of these proteins during sample preparation can lead to significant ion suppression.
-
Co-extraction of Phospholipids: The lipophilic nature of DEA means that sample preparation methods, especially simpler ones like Protein Precipitation (PPT), will co-extract large amounts of endogenous phospholipids.[3] Phospholipids are notorious for causing severe ion suppression in electrospray ionization (ESI) and can also lead to instrument contamination.[3][4]
-
Competition for Ionization: During the ESI process, DEA and co-eluting matrix components compete for droplet surface access and charge.[1] High concentrations of interfering compounds can physically and chemically hinder the efficient ionization of DEA, reducing its signal.[2]
Failure to address these effects can lead to under-quantification of DEA, poor assay reproducibility, and ultimately, incorrect pharmacokinetic and toxicokinetic assessments. The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[5][6]
Q2: How can I definitively diagnose if matrix effects are impacting my DEA assay?
A: There are two primary, complementary techniques to assess the presence and magnitude of matrix effects.
-
Qualitative Assessment via Post-Column Infusion: This is an excellent diagnostic tool to visualize where in your chromatogram ion suppression or enhancement occurs.[7][8]
-
Mechanism: A solution of DEA is continuously infused into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.[8] When you inject a blank, extracted plasma sample, any dip or rise in the steady DEA signal indicates a region of ion suppression or enhancement, respectively.[8][9]
-
Insight: This experiment tells you if your DEA peak is eluting in a "zone" of suppression. If it is, you know you need to improve your sample cleanup or chromatographic separation.[10]
-
-
Quantitative Assessment via Post-Extraction Spike Analysis: This is the standard method required by regulatory agencies to quantify the matrix effect.[5][11]
-
Mechanism: You compare the peak area of DEA in two sets of samples:
-
Set A: Blank plasma is extracted first, and then a known amount of DEA is spiked into the final, clean extract.
-
Set B: A pure solution of DEA (in mobile phase or reconstitution solvent) at the same concentration as Set A.
-
-
Calculation: The Matrix Factor (MF) is calculated as: MF = (Peak Response in Set A) / (Peak Response in Set B).
-
Interpretation:
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect. The goal is to achieve an MF as close to 1 as possible with a low coefficient of variation (%CV) across different lots of matrix.
-
-
Section 2.0: Resolution Strategies & Troubleshooting
Q3: My protein precipitation (PPT) protocol for plasma samples shows significant ion suppression for DEA. What are my next steps?
A: This is a very common scenario. While PPT is fast and inexpensive, it is a non-selective sample preparation technique that leaves many matrix components, particularly phospholipids, in the final extract.[12]
Your next steps should focus on increasing the selectivity of your sample cleanup.
-
Switch to Liquid-Liquid Extraction (LLE): LLE provides a much cleaner extract than PPT. By carefully selecting an appropriate organic solvent (e.g., hexane, methyl tert-butyl ether) and adjusting the pH of the aqueous phase to keep DEA in its non-ionized state (basic pH for the basic DEA molecule), you can selectively extract it away from polar interferences like salts and some phospholipids.
-
Implement Solid-Phase Extraction (SPE): SPE is often the most effective technique for minimizing matrix effects.[13][14] For DEA, a mixed-mode cation-exchange (MCX) sorbent is an excellent choice. This allows you to use a multi-step "wash and elute" procedure that powerfully removes neutral and acidic interferences (like phospholipids) while retaining the basic DEA analyte.[15][16]
-
Use Phospholipid Removal (PLR) Plates/Cartridges: If you wish to retain the speed of a PPT-like workflow, consider "pass-through" PLR products. After precipitating proteins with an organic solvent, the supernatant is passed through the PLR sorbent, which selectively captures phospholipids while allowing DEA to pass through into the collection plate. This can dramatically reduce phospholipid-based ion suppression.[4][17]
Q4: When should I choose Liquid-Liquid Extraction (LLE) over Solid-Phase Extraction (SPE) for DEA?
A: The choice depends on a balance of required cleanliness, throughput, and method development time.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Moderate to High. Relies on analyte partitioning between two immiscible liquids. | Very High. Relies on specific chemical interactions with a solid sorbent.[13] |
| Cleanliness | Good. Generally removes salts and highly polar interferences effectively. | Excellent. Capable of removing a wide range of interferences, including phospholipids.[15] |
| Throughput | Lower. Can be difficult to automate for high sample numbers. | High. Easily automated with 96-well plate formats. |
| Method Dev. | Can be faster to develop initially. Involves screening solvents and pH. | Can be more complex, involving selection of sorbent, wash, and elution solvents. |
| Cost | Generally lower cost per sample for solvents. | Higher cost for cartridges/plates, but may be offset by longer column life and less downtime. |
Recommendation for DEA: Due to the significant interference from phospholipids, SPE is generally the superior choice for achieving the most robust and sensitive DEA assay .[14] However, a well-optimized LLE can be sufficient if the required limits of quantification are not exceedingly low.
Q5: How can I modify my HPLC/UPLC method to reduce co-elution of interferences with DEA?
A: Chromatographic separation is your second line of defense against matrix effects. The goal is to separate DEA from any interfering compounds that were not removed during sample preparation.[9]
-
Increase Chromatographic Resolution: Switching from traditional HPLC to Ultra-Performance Liquid Chromatography (UPLC) can significantly reduce matrix effects. UPLC systems use columns with smaller particles (<2 µm), which generate much sharper and narrower peaks.[18][19] This increased resolution makes it less likely that an interference will co-elute with your analyte.[19][20]
-
Modify Mobile Phase Gradient: Alter the slope of your organic gradient. A shallower gradient around the elution time of DEA can improve its separation from closely eluting interferences.
-
Change Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column offers different selectivity and may be able to retain and separate DEA from stubborn interferences that co-elute on a C18.
Q6: Why is a stable isotope-labeled internal standard (SIL-IS) for DEA highly recommended?
A: A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS bioanalysis and is the single most effective tool for compensating for matrix effects.[21][22][23]
A SIL-IS for DEA (e.g., Desethylamiodarone-D4) is the exact same molecule but with several hydrogen atoms replaced by deuterium.[21]
-
The Rationale: Because the SIL-IS is chemically identical to DEA, it behaves identically during sample extraction, chromatography, and ionization.[23] If a matrix component suppresses the ionization of DEA by 30%, it will also suppress the ionization of the co-eluting SIL-IS by 30%.
-
The Result: The ratio of the analyte signal to the internal standard signal remains constant and accurate, even if the absolute signal intensity of both fluctuates due to matrix effects.[10] This provides a self-correcting system that ensures accuracy and precision. Using an analogue internal standard (a different molecule with similar properties) cannot guarantee this identical behavior and may lead to inaccurate results.[23]
Part 2: Key Experimental Protocols & Data
Protocol 1: Post-Extraction Spike Analysis for Quantifying Matrix Effects
This protocol determines the quantitative impact of matrix effects on DEA analysis.
-
Prepare Solutions:
-
Prepare a stock solution of DEA in a suitable solvent (e.g., methanol).
-
Prepare a working solution at a mid-range concentration (e.g., 50 ng/mL) by diluting the stock with your final mobile phase reconstitution solvent.
-
-
Process Samples (in triplicate):
-
Set A (Post-Spike Matrix): a. Take 100 µL of blank plasma from at least six different sources. b. Perform your complete sample extraction procedure (e.g., SPE). c. Evaporate the final eluate to dryness. d. Reconstitute the dry extract with 100 µL of the DEA working solution.
-
Set B (Neat Solution): a. Take an empty tube. b. Add 100 µL of the DEA working solution.
-
-
Analysis:
-
Inject all samples onto the LC-MS/MS system.
-
Record the peak area for DEA in each sample.
-
-
Calculation:
-
Calculate the mean peak area for Set A and Set B.
-
Matrix Factor (MF) = (Mean Area of Set A) / (Mean Area of Set B)
-
Matrix Effect % = (1 - MF) x 100% (A positive result indicates suppression).
-
Data Presentation: Comparing Sample Preparation Techniques
The following table summarizes typical performance data for different extraction techniques when analyzing a lipophilic basic compound like DEA in plasma.
| Sample Preparation Method | Typical Recovery % | Typical Matrix Effect % | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 90-105% | 40-70% Suppression | Fast, inexpensive | Very high matrix effects[12][14] |
| Liquid-Liquid Extraction (LLE) | 75-95% | 15-30% Suppression | Good cleanliness, low cost | Labor-intensive, difficult to automate |
| Solid-Phase Extraction (SPE) | 85-100% | <15% Suppression/Enhancement | Excellent cleanliness, high throughput | Higher cost, more method development |
| Phospholipid Removal (PLR) | 90-105% | <20% Suppression | Fast, specifically targets phospholipids | May not remove other interferences |
Data are illustrative and actual results will vary based on specific method optimization.
Part 3: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Matrix Effects
This diagram outlines a logical progression for identifying and resolving matrix effects in your DEA assay.
Caption: A systematic workflow for diagnosing and resolving matrix effects.
Diagram 2: Mechanism of Ion Suppression in ESI
This diagram illustrates how co-eluting matrix components interfere with the ionization of DEA in the electrospray source.
Sources
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- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Troubleshooting Ion Suppression for Desethyl Amiodarone-d4 in E-MS
Welcome to the technical support center for troubleshooting ion suppression issues related to Desethyl Amiodarone-d4 in Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during bioanalysis.
Introduction to the Challenge: The "Matrix Effect"
In the realm of LC-MS/MS bioanalysis, the "matrix effect" is a critical phenomenon that can significantly impact the accuracy and reliability of your data.[1][2][3] This effect is broadly defined as the influence of co-eluting, endogenous compounds from the sample matrix on the ionization efficiency of the target analyte.[1][3] One of the most common manifestations of the matrix effect is ion suppression , where the presence of these matrix components hinders the ionization of the analyte of interest, in this case, Desethyl Amiodarone-d4, leading to a decreased signal intensity.[4]
Desethyl Amiodarone-d4, as a deuterated internal standard (IS), is crucial for accurate quantification of Desethyl Amiodarone, the major active metabolite of Amiodarone.[5] While stable isotope-labeled internal standards are employed to compensate for matrix effects, significant ion suppression can still compromise assay sensitivity and reproducibility.[4] This guide provides a structured, in-depth approach to diagnosing and mitigating ion suppression for Desethyl Amiodarone-d4.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Desethyl Amiodarone-d4 signal is unexpectedly low and inconsistent across samples. Could this be ion suppression?
A1: Yes, low and variable signal intensity for your internal standard is a classic symptom of ion suppression.[6] Co-eluting components from your biological matrix (e.g., plasma, urine) can interfere with the ionization of Desethyl Amiodarone-d4 in the ESI source.[2][4] This interference leads to a reduction in the number of ions that reach the mass analyzer, resulting in a diminished signal. The variability arises because the concentration and composition of these interfering matrix components can differ from one sample to another.[7]
Q2: What are the primary causes of ion suppression in ESI-MS?
A2: Ion suppression in ESI is a multifaceted issue with several proposed mechanisms:[7][8]
-
Competition for Charge: In the ESI process, analytes compete for a limited number of charges on the surface of evaporating droplets.[4][8] Highly concentrated or more surface-active matrix components can outcompete your analyte for these charges, reducing its ionization efficiency.[7]
-
Changes in Droplet Properties: Co-eluting substances can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[7] This can hinder the solvent evaporation process and the subsequent release of gas-phase analyte ions.
-
Gas-Phase Reactions: In the gas phase, highly basic compounds from the matrix can neutralize the charged analyte ions through deprotonation reactions, leading to signal loss.[7]
-
Non-Volatile Material: The presence of non-volatile materials, such as salts, can lead to the co-precipitation of the analyte within the droplet, preventing its release into the gas phase.[7][8]
Q3: How does Desethyl Amiodarone-d4 as an internal standard help, and what are its limitations in the face of severe ion suppression?
A3: A stable isotope-labeled internal standard like Desethyl Amiodarone-d4 is the preferred choice because it co-elutes with the analyte and experiences similar ionization suppression or enhancement effects.[4] By maintaining a consistent ratio of analyte to internal standard, it allows for more reliable quantification despite matrix-induced variations.[4]
However, the compensation is not always perfect. If the ion suppression is severe enough to reduce the internal standard signal to a level near the limit of detection, the precision and accuracy of the measurement will be compromised. Therefore, while a good internal standard is essential, it is not a substitute for effective sample preparation and chromatographic separation.
Q4: What are the initial steps I should take to confirm that ion suppression is the root cause of my issue?
A4: A systematic approach is crucial. The first step is to definitively identify and locate the region of ion suppression in your chromatogram. The "post-column infusion" experiment is the gold standard for this purpose.[9] This technique involves infusing a constant flow of Desethyl Amiodarone-d4 solution into the mobile phase stream after the analytical column and before the mass spectrometer. A stable baseline signal is established, and then a blank, extracted matrix sample is injected. Any dip in this baseline corresponds to a region where co-eluting matrix components are causing ion suppression.[9][10]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies to diagnose and systematically address ion suppression affecting your Desethyl Amiodarone-d4 analysis.
Guide 1: Diagnosing and Quantifying Ion Suppression
This experiment will pinpoint the retention times where matrix components are causing ion suppression.[10]
Methodology:
-
Prepare Analyte Solution: Create a standard solution of Desethyl Amiodarone-d4 in your mobile phase.
-
Set up Infusion: Use a syringe pump to deliver the Desethyl Amiodarone-d4 solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream via a 'T' connector placed between the LC column and the MS ion source.
-
Establish Stable Baseline: Begin the infusion with the LC flowing and allow the mass spectrometer signal for Desethyl Amiodarone-d4 to stabilize, creating a consistent baseline.
-
Inject Blank Matrix: Inject a blank matrix sample (e.g., plasma from an untreated subject) that has undergone your standard sample preparation procedure.
-
Monitor Signal: A significant drop in the stable baseline signal indicates a region of ion suppression.[9][10]
This method allows you to calculate the percentage of ion suppression.
Methodology:
-
Prepare a Neat Solution (A): Prepare a standard solution of Desethyl Amiodarone-d4 in a clean solvent (e.g., mobile phase). Analyze this to obtain Peak Area A.
-
Prepare a Post-Extraction Spiked Sample (B): Take a blank matrix sample and process it through your entire sample preparation procedure. After the final step, spike the extract with Desethyl Amiodarone-d4 at the same final concentration as the neat solution. Analyze this to get Peak Area B.[10]
-
Calculate Matrix Effect: The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area B / Peak Area A) * 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Data Interpretation Table:
| Matrix Effect (%) | Interpretation | Recommended Action |
| 85 - 115 | Acceptable | Proceed with method validation. |
| 50 - 84 or 116 - 150 | Moderate Suppression/Enhancement | Optimize sample preparation and/or chromatography. |
| < 50 or > 150 | Severe Suppression/Enhancement | Re-develop sample preparation and/or chromatography. |
Guide 2: Mitigating Ion Suppression through Sample Preparation
Proper sample preparation is one of the most effective strategies to remove interfering matrix components before they enter the LC-MS system.[4][11]
Caption: Iterative workflow for optimizing sample preparation to mitigate ion suppression.
LLE is often more effective than simple protein precipitation at removing phospholipids and other matrix components that cause ion suppression.[11]
Step-by-Step Methodology:
-
Sample Aliquot: Take a measured volume of your biological sample (e.g., 100 µL of plasma).
-
pH Adjustment: Adjust the pH of the sample to be at least two pH units above the pKa of Desethyl Amiodarone to ensure it is in its uncharged, basic form, which enhances its extraction into an organic solvent.[11]
-
Add Internal Standard: Spike the sample with the working solution of Desethyl Amiodarone-d4.
-
Extraction: Add an appropriate volume of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 1-2 minutes to ensure thorough mixing.[11]
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (top layer) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
SPE offers a higher degree of selectivity and can provide cleaner extracts compared to LLE. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at removing a wide range of interferences.[12]
Step-by-Step Methodology (using a Mixed-Mode Cation Exchange Cartridge):
-
Conditioning: Condition the SPE cartridge with methanol followed by equilibration with an acidic buffer (e.g., 0.1% formic acid in water).
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with the acidic buffer) onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in the acidic buffer) to remove polar interferences. Follow with a wash using a higher percentage of organic solvent (e.g., methanol) to remove phospholipids and other non-polar interferences.
-
Elution: Elute the Desethyl Amiodarone and its d4-analog using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the analyte, releasing it from the ion-exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Guide 3: Chromatographic Optimization to Evade Suppression
If ion suppression persists even after optimizing sample preparation, further improvements can be made by adjusting the chromatographic conditions to separate the Desethyl Amiodarone-d4 peak from the suppression zone identified in the post-column infusion experiment.[4][13]
Caption: A systematic approach to optimizing chromatography to avoid ion suppression zones.
Strategies for Chromatographic Improvement:
-
Gradient Modification: Altering the gradient slope can shift the retention time of Desethyl Amiodarone-d4. A shallower gradient can increase retention and move the peak away from early-eluting interferences, while a steeper gradient can decrease retention.
-
Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can significantly impact the retention of ionizable compounds like Desethyl Amiodarone. For basic compounds, increasing the mobile phase pH will lead to longer retention on a reversed-phase column.
-
Alternative Column Chemistry: If modifications to the mobile phase are insufficient, switching to a column with a different stationary phase (e.g., phenyl-hexyl, embedded polar group) can alter the selectivity of the separation and resolve the analyte from the interfering matrix components.
-
Metal-Free Systems: For certain compounds prone to chelation, interactions with the stainless steel components of standard HPLC columns can cause signal suppression. In such cases, considering a metal-free column housing can lead to significant improvements in signal intensity and peak shape.[14]
Part 3: Regulatory Context and Best Practices
Ensuring the robustness of your bioanalytical method is paramount for regulatory submissions. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on bioanalytical method validation, which includes the assessment of matrix effects.[15][16][17]
According to the ICH M10 guideline on bioanalytical method validation, it is essential to demonstrate that the method is free from significant matrix effects.[18] This typically involves evaluating the matrix effect in at least six different lots of the biological matrix. The accuracy and precision of the quality control samples should remain within the acceptance criteria (typically ±15%) in the presence of the matrix.
By systematically diagnosing, quantifying, and mitigating ion suppression using the strategies outlined in this guide, you can develop a rugged and reliable LC-MS/MS method for Desethyl Amiodarone that meets regulatory expectations and ensures the integrity of your bioanalytical data.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
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Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Chromatography Today. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]
-
A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens. PubMed. [Link]
-
Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. SciSpace. [Link]
-
Importance of Matrix Effects in LC–MS/MS Bioanalysis. Taylor & Francis Online. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]
-
EVALUATION OF THE RAPID DETECTION METHOD OF AMIODARONE BY LC/MS/MS. Agilent. [Link]
-
Determination of amiodarone and desethylamiodarone in horse plasma and urine by high-performance liquid chromatography combined with UV detection and electrospray ionization mass spectrometry. PubMed. [Link]
-
Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
-
Phospholipid-based matrix effects in LC-MS... : Bioanalysis. Ovid. [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
-
Quantitation of Amiodarone and N-desethylamiodarone in Single HepG2 Cells by Single-Cell Printing-Liquid Vortex Capture-Mass Spectrometry. OSTI.gov. [Link]
-
Electrospray ionization. Wikipedia. [Link]
-
Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]
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Ion Suppression in LC–MS–MS — A Case Study. LCGC International. [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]
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Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]
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Simultaneous measurement of amiodarone and... : Clinical Chemistry and Laboratory Medicine. Ovid. [Link]
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Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. PMC. [Link]
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A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts | Request PDF. ResearchGate. [Link]
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Ion suppression; A critical review on causes, evaluation, prevention and applications. ResearchGate. [Link]
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Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides | Journal of the American Society for Mass Spectrometry. ACS Publications. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. [Link]
-
A Study of Ion Suppression Effects in Electrospray Ionization from Mobile Phase Additives and Solid-Phase Extracts. AMiner. [Link]
-
A systematic review and critical comparison of internal standards for the routine liquid chromatographic assay of amiodarone and desethylamiodarone. PubMed. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
bioanalytical method validation and study sample analysis m10. ICH. [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency. European Medicines Agency. [Link]
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Ion Suppression Effect in DESI Mass Spectrometry and ESI Mass Spectrometry. ResearchGate. [Link]
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Ion Suppression and ESI | Mass Spectrometry Facility. University of Waterloo. [Link]
-
Determination of Amiodarone and Desethylamiodarone in Plasma With a Standardised Extraction and Chromatographic Optimisation Procedure. PubMed. [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. PMC. [Link]
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Technical Support Center: Optimizing LC Gradient Separation of Amiodarone and Desethylamiodarone
Welcome to the technical support center for the chromatographic separation of Amiodarone and its primary metabolite, N-Desethylamiodarone. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these two structurally similar compounds. My approach here is not to provide a single, rigid protocol, but to empower you with the foundational knowledge and systematic troubleshooting strategies required to develop a robust and optimized LC method tailored to your specific instrumentation and application.
Section 1: Foundational Knowledge - Understanding the Challenge
The effective separation of a parent drug from its metabolite is a common yet critical task in pharmaceutical analysis. The challenge with Amiodarone and Desethylamiodarone stems from their significant structural similarity and their challenging physicochemical properties.[1] Understanding these properties is the first step toward a logical method development strategy.
Amiodarone is a basic, highly lipophilic molecule with a pKa of 6.56.[2][3][4][5][6] Its primary metabolite, Desethylamiodarone (DEA), is formed by the removal of a single ethyl group from the tertiary amine, making it only slightly less hydrophobic.[7][8] Both are basic compounds that require careful pH control to achieve good peak shape.[9]
| Property | Amiodarone | Desethylamiodarone (DEA) | Significance for LC Separation |
| Chemical Structure | Contains a diethylamino group | Contains an ethylamino group | Very high structural similarity leads to close elution times and challenges in achieving baseline resolution. |
| Molecular Weight | 645.3 g/mol [5] | 617.3 g/mol [7] | Minor difference contributes to the separation challenge. |
| pKa | 6.56[3][5][6] | Similar to Amiodarone | As basic compounds, their charge state is dependent on mobile phase pH. Operating near the pKa can lead to severe peak tailing and poor reproducibility. |
| LogP (Hydrophobicity) | ~7.2 - 7.9[4][5] | Slightly lower than Amiodarone | Both are highly hydrophobic, requiring a strong organic mobile phase for elution in reversed-phase LC. The small difference in hydrophobicity is the primary handle for separation. |
Section 2: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common issues encountered during method development for these analytes.
Q1: Why are my peaks for Amiodarone and DEA severely tailing? A: Peak tailing for these compounds is almost always due to secondary ionic interactions between the positively charged analytes and negatively charged residual silanols on the silica-based column packing. This occurs when the mobile phase pH is not correctly controlled and is too close to the pKa of the analytes (6.56).[9] At a pH between 4 and 8, the amine groups are protonated (positively charged) and can interact strongly with deprotonated silanols on the column surface, causing the observed tailing.
Q2: I'm not getting enough resolution between the two peaks. What is the first parameter I should adjust? A: The gradient slope is the most powerful tool for improving the resolution of closely eluting peaks. A shallower gradient (i.e., increasing the percentage of organic solvent more slowly over a longer time) will increase the separation between Amiodarone and DEA.[10] Start by cutting your gradient slope in half (e.g., if you run a 10-minute gradient, try a 20-minute gradient over the same solvent range) to see a significant improvement.
Q3: My retention times are drifting between injections. What are the likely causes? A: Retention time instability typically points to one of three issues:
-
Insufficient Column Equilibration: Gradient elution requires the column to be fully re-equilibrated to the initial mobile phase conditions before the next injection.[9] Ensure your equilibration time is at least 5-10 column volumes.
-
Mobile Phase Issues: Check that your mobile phase components are well-mixed and have not evaporated, which would change the composition. Buffers can also precipitate if the organic concentration gets too high.[9]
-
Temperature Fluctuation: Column temperature significantly affects retention time. Using a thermostatically controlled column compartment is essential for reproducible results.
Q4: My peaks are split or unusually broad at the front. What's wrong? A: This is a classic symptom of using an injection solvent that is significantly stronger than your initial mobile phase.[11][12] For example, if your gradient starts at 15% acetonitrile, but you dissolve your sample in 80% acetonitrile, the sample will not focus properly at the head of the column, leading to peak distortion. Always try to dissolve your sample in a solvent that is as weak as, or weaker than, your starting mobile phase conditions.[11][12]
Section 3: In-Depth Troubleshooting & Optimization Guides
Guide 1: A Systematic Workflow for Method Development
A haphazard approach to method development wastes time and resources. Following a logical workflow ensures that each step builds upon the last, leading efficiently to an optimized method. The diagram below outlines this systematic process.
Caption: Systematic workflow for LC method development.
Experimental Protocol: The Scouting Gradient The goal of a scouting gradient is not to achieve perfect separation, but to determine the elution range of your analytes and diagnose initial problems with peak shape or resolution.[13]
-
Column: Use a standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
Start at 5% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Injection: Inject a standard containing both Amiodarone and DEA.
From this single run, you can determine the approximate %B at which your compounds elute and decide how to narrow and shallow the gradient for optimization.
Guide 2: Eliminating Poor Peak Shape - The Power of pH
As basic compounds, controlling the mobile phase pH is the most critical factor for achieving symmetric peaks. You have two primary strategies: low pH or high pH. Operating in the mid-range (pH 4-8) is not recommended.
Caption: Effect of mobile phase pH on analyte and column interactions.
Protocol 1: Low pH Method (pH ~2.7-3.5) This is the most common approach. By adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA), you ensure the mobile phase pH is well below the pKa of the analytes.
-
Mechanism: The analytes are fully and consistently protonated (positively charged). Crucially, the low pH suppresses the ionization of the column's silanol groups, keeping them neutral.[14] This eliminates the ionic attraction that causes peak tailing.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Advantages: Compatible with most silica columns and ideal for LC-MS applications due to the volatile modifier.[13]
Protocol 2: High pH Method (pH > 9) This is an excellent alternative, provided you use a pH-stable column (e.g., a hybrid or polymer-based C18).
-
Mechanism: At high pH, the basic analytes are deprotonated and become neutral. The column's silanol groups will be fully deprotonated (negatively charged). Since the analyte is neutral, there is no ionic attraction, and good peak shapes are achieved.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide in Water, pH adjusted to 10.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Advantages: Can sometimes offer different selectivity compared to the low pH method, potentially improving resolution.
Guide 3: Improving Resolution - Fine-Tuning the Gradient and Selectivity
If peak shape is good but resolution is poor, focus on these two parameters.
1. Gradient Slope Optimization Based on your scouting run, you can design a more focused, shallower gradient.
-
Rule of Thumb: If your peaks elute between 40% and 50% B in your scouting run, design a new gradient that runs from 30% to 60% B over double the original time.
-
Example Adjustment:
-
Scouting Gradient: 5-95% B in 15 min (Slope = 6% B / min).
-
Optimized Gradient: 35-55% B in 20 min (Slope = 1% B / min). This much shallower slope will significantly increase the separation between Amiodarone and DEA.
-
| Parameter | Effect on Resolution | Effect on Run Time | When to Use |
| Steep Gradient | Decreases | Decreases | For initial scouting or simple separations. |
| Shallow Gradient | Increases | Increases | For separating closely eluting, structurally similar compounds.[10] |
| Isocratic Hold | Can Increase | Increases | Can be added mid-gradient to improve separation of a specific pair. |
2. Changing Selectivity If optimizing the gradient slope is insufficient, you need to change the fundamental chemistry of the separation (selectivity).
-
Change Organic Modifier: Acetonitrile and Methanol interact differently with analytes. Switching from Acetonitrile to Methanol (or vice-versa) can change the elution order or increase the spacing between peaks. Methanol often provides different selectivity for structurally similar compounds.
-
Change Column Chemistry: If available, switching from a C18 to a Phenyl-Hexyl or a Polar-Embedded column can introduce different separation mechanisms (like pi-pi interactions) that can dramatically improve resolution.
Section 4: Example Optimized Method
The following is an example of a robust, optimized method based on common literature practices, suitable for LC-MS/MS analysis.[15]
| Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 2 mM Ammonium Formate with 0.1% Formic Acid in Water (pH ~3.2) |
| Mobile Phase B | 2 mM Ammonium Formate with 0.1% Formic Acid in Methanol |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
| Gradient Program | 40% B to 70% B over 8 minutes |
This method utilizes a low pH to ensure good peak shape, a high temperature to improve efficiency and reduce viscosity, and a shallow gradient focused on the elution window of these hydrophobic compounds.
References
-
Amiodarone | Deranged Physiology. (2024). Retrieved from [Link]
-
Bonati, M., et al. (1984). Physicochemical and analytical characteristics of amiodarone. Journal of Pharmaceutical Sciences, 73(6), 829-31. Retrieved from [Link]
-
Amiodarone - Grokipedia. (n.d.). Retrieved from [Link]
-
Amiodarone | C25H29I2NO3 | CID 2157 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Evaluation of the Rapid Detection Method of Amiodarone by LC/MS/MS. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Polettini, A., et al. (2005). Determination of amiodarone and desethylamiodarone in horse plasma and urine by high-performance liquid chromatography combined with UV detection and electrospray ionization mass spectrometry. Journal of Chromatography B, 814(2), 297-305. Retrieved from [Link]
-
Amiodarone and Desethylamiodarone in Serum/Plasma - HPLC. (n.d.). Chromsystems. Retrieved from [Link]
-
Amiodarone Hydrochloride | C25H30ClI2NO3 | CID 441325 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. (2025). Mastelf. Retrieved from [Link]
-
Chemical structures of amiodarone and its active metabolite, desethylamiodarone (DEA). (n.d.). ResearchGate. Retrieved from [Link]
-
Plomp, T. A., et al. (1986). Simplified liquid-chromatographic assay of amiodarone and desethylamiodarone after solid-phase extraction. Clinical Chemistry, 32(5), 890-3. Retrieved from [Link]
-
LC Chromatography Troubleshooting Guide. (2023). HALO Columns. Retrieved from [Link]
-
Moro, E., et al. (1984). [Determination of plasma concentration of amiodarone and desethylamiodarone with high pressure liquid chromatography. Preliminary experience]. Revista medica de Chile, 112(8), 794-8. Retrieved from [Link]
-
McNair, H. (n.d.). Troubleshooting LC, basics. Chromedia. Retrieved from [Link]
-
Kumar, S., et al. (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Drug Delivery and Therapeutics, 4(5), 115-121. Retrieved from [Link]
-
The Secrets of Successful Gradient Elution. (2017). LCGC International, 30(5), 24-28. Retrieved from [Link]
-
Don't Lose It: Troubleshooting Separation Changes. (2020). Phenomenex. Retrieved from [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent Technologies. Retrieved from [Link]
-
Desethylamiodarone | C23H25I2NO3 | CID 104774 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Troubleshooting Poor Recovery of Internal Standards
Welcome to the technical support center for resolving challenges with internal standard (IS) recovery during sample preparation. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate quantification for their experimental success. Here, we move beyond simple checklists to provide in-depth, cause-and-effect troubleshooting strategies, grounded in scientific principles and field-proven experience.
Frequently Asked Questions (FAQs): The Foundation of Internal Standard Use
This section addresses the fundamental questions surrounding the use of internal standards in quantitative analysis.
Q1: What is an internal standard and why is it crucial for quantitative analysis?
An internal standard is a chemical compound added in a constant, known amount to all calibration standards, quality controls, and unknown samples before any sample preparation begins.[1][2] Its primary role is to compensate for the variability and potential loss of the analyte of interest during the entire analytical workflow, including extraction, injection, and instrumental analysis.[3][4] By calculating the ratio of the analyte's response to the IS's response, we can correct for variations that would otherwise compromise the accuracy and precision of our results.[5][6] Consistent and predictable recovery of the IS is a critical system suitability test; it provides confidence that the analytical method is performing as expected.
Q2: What are the key criteria for selecting a suitable internal standard?
The selection of an appropriate internal standard is paramount for a robust analytical method. An ideal IS should not be a "one-size-fits-all" choice but rather a carefully considered decision based on several key properties.
| Criteria | Description | Rationale & Importance |
| Structural Similarity | The IS should be chemically and physically similar to the analyte(s) of interest.[5][7] Stable Isotope-Labeled (SIL) versions of the analyte are considered the "gold standard."[7][8] | Similar structures ensure that the IS and analyte behave almost identically during extraction, chromatography, and ionization, providing the most accurate correction for losses and matrix effects.[8] |
| Absence from Sample | The chosen IS must not be naturally present in the test samples.[1][9] | The presence of the IS in the original sample would lead to a falsely high IS response and, consequently, an underestimation of the analyte concentration. |
| Chromatographic Resolution | The IS must be well-separated from all other sample components, including the analyte. A resolution factor (Rs) > 1.5 is typically desired.[10] | Co-elution can cause signal interference, leading to inaccurate peak integration for both the analyte and the IS, which directly impacts the final calculated concentration. |
| Chemical Stability | The IS must be stable throughout the entire sample preparation, storage, and analysis process.[10] It should not degrade or react with the sample matrix or solvents.[11] | IS degradation would lead to a lower-than-expected response, causing an overestimation of the analyte concentration. |
| Similar Concentration | The IS should be added at a concentration that is similar to the expected concentration of the analyte in the samples.[5][7] | This ensures that both the analyte and the IS are operating within a similar response range of the detector, improving the precision of the response ratio calculation. |
Q3: When is the absolute best time to add the internal standard to the sample?
For maximum effectiveness, the internal standard must be added at the earliest possible stage of the sample preparation process—ideally, as the very first step when the initial sample aliquot is taken.[8][12] The fundamental principle is that the IS must experience every potential source of variability and loss that the analyte does, from extraction and cleanup to evaporation and reconstitution.[6] Adding the IS later in the workflow negates its ability to correct for losses in the preceding steps.
Q4: What is considered "poor" or "unacceptable" recovery for an internal standard?
While the goal is not necessarily 100% recovery, the recovery should be consistent and reproducible . A common acceptance criterion in regulated bioanalysis is that the IS response in unknown samples should be within 50% to 150% of the average IS response in the calibration standards and quality controls. However, the most critical metric is the precision of the IS response. A coefficient of variation (%CV) of ≤ 15% across a batch is a widely accepted benchmark for demonstrating method control.[13] High variability, even with acceptable average recovery, signals an uncontrolled aspect of your method that requires immediate investigation.[14]
A Systematic Guide to Troubleshooting Poor IS Recovery
Poor IS recovery is rarely due to a single cause. It is a symptom that requires a logical, step-by-step investigation. This guide is structured to follow the typical sample preparation workflow, from initial spiking to final analysis.
Caption: A logical workflow for diagnosing the root cause of poor internal standard recovery.
Problem Area 1: Pre-Extraction & Spiking Issues
Errors made here undermine the entire analytical process.
Symptom: Consistently low or highly variable IS response across all samples, including calibrators and QCs.
| Potential Cause | Scientific Explanation & Causality | Diagnostic & Solution |
| Inaccurate IS Spiking | An error in the preparation of the IS stock solution or inconsistent volume addition due to faulty pipettes or poor technique will directly lead to variable IS amounts in each sample.[9] | Diagnostic: Prepare a fresh IS stock solution and verify its concentration. Calibrate and verify the performance of all pipettes. Solution: Use a calibrated positive displacement pipette for viscous organic solvents. Ensure the pipette tip is submerged in the sample liquid during dispensing to avoid errors. |
| IS Instability / Degradation | The IS may be chemically unstable in the sample matrix or under certain storage conditions (e.g., sensitive to light, pH, or enzymatic activity).[11] This is especially true for esters, glucuronides, or other labile functional groups. | Diagnostic: Spike the IS into a blank matrix and analyze it immediately (T=0). Analyze additional aliquots after incubating under typical sample processing and storage conditions (e.g., 4 hours at room temp, 24 hours at 4°C). A significant decrease in response over time confirms degradation. Solution: If degradation is observed, add stabilizing agents (e.g., antioxidants, enzyme inhibitors), protect samples from light, or keep them on ice during processing.[11] |
| Non-Specific Binding (NSB) | The IS can adsorb to container surfaces (e.g., polypropylene tubes) or bind to proteins and lipids within the sample matrix.[15] This is common for highly hydrophobic or charged compounds. | Diagnostic: Prepare the IS in a neat solvent and in a blank matrix extract. Compare the responses. A significantly lower response in the matrix sample suggests binding. Solution: Use low-binding labware (e.g., siliconized glass). Adjust the pH or ionic strength of the sample to disrupt protein binding. Pre-treat the sample with an organic solvent (e.g., acetonitrile) to precipitate proteins before adding the IS.[15] |
Problem Area 2: Sample Extraction Issues
The extraction step is the most common source of analyte and IS loss. Below are detailed guides for the two most prevalent techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
SPE is a powerful technique, but its multi-step nature presents numerous opportunities for error.[16]
Sources
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- 16. hawach.com [hawach.com]
Technical Support Center: Ensuring Consistent Desethylamiodarone Signal Through Proactive Mass Spectrometer Source Maintenance
Welcome to the technical support center dedicated to addressing challenges in the quantitative analysis of Desethylamiodarone by mass spectrometry. This guide provides in-depth troubleshooting protocols and scientific explanations to help researchers, scientists, and drug development professionals achieve consistent and reliable signal intensity for this critical metabolite. As Senior Application Scientists, we understand that maintaining a clean ion source is paramount for robust analytical performance, especially for challenging compounds like Desethylamiodarone.
Troubleshooting Flowchart: Diagnosing Inconsistent Desethylamiodarone Signal
An inconsistent or deteriorating signal for Desethylamiodarone can stem from various factors, often related to the cleanliness of the mass spectrometer's ion source. This flowchart provides a logical sequence of steps to diagnose and resolve the issue.
Caption: Troubleshooting flowchart for inconsistent Desethylamiodarone signal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of Desethylamiodarone, providing detailed explanations and step-by-step protocols.
Why is my Desethylamiodarone signal gradually decreasing over a run sequence?
A gradual decline in the Desethylamiodarone signal is often indicative of the accumulation of non-volatile residues and hydrophobic compounds within the ion source. Desethylamiodarone, and its parent drug amiodarone, are lipophilic molecules.[1] When analyzing biological samples, co-eluting lipids and other matrix components can deposit on the surfaces of the ion source, such as the sampling cone, capillary, and lenses. This buildup can interfere with the efficient desolvation and ionization of the analyte, leading to a progressive loss of signal.[2][3]
Protocol 1: Routine Ion Source Cleaning
This protocol should be performed regularly as part of preventative maintenance.
Materials:
-
Lint-free swabs
-
LC/MS grade methanol, isopropanol, and water
-
Sonicator
-
Appropriate personal protective equipment (gloves, safety glasses)
Procedure:
-
Vent the Mass Spectrometer: Follow the manufacturer's instructions to safely vent the instrument.
-
Disassemble the Ion Source: Carefully remove the ion source components as per the manufacturer's guide. Pay close attention to the order and orientation of each part.
-
Initial Rinse: Rinse the metal components with methanol to remove loosely bound contaminants.
-
Sonication: Place the metal parts in a beaker with a 50:50 mixture of methanol and isopropanol. Sonicate for 15-20 minutes. For stubborn residues, a solution of 50:50 isopropanol and water can be used, followed by a methanol rinse.
-
Manual Cleaning: Use lint-free swabs soaked in methanol to gently clean the surfaces of the sampling cone, skimmer, and other accessible parts.
-
Final Rinse and Drying: Rinse all components thoroughly with LC/MS grade water, followed by a final rinse with methanol to aid in drying. Ensure all parts are completely dry before reassembly. A gentle stream of nitrogen can be used to speed up the drying process.
-
Reassemble and Pump Down: Carefully reassemble the ion source, ensuring all components are correctly seated. Pump down the mass spectrometer and allow sufficient time for the vacuum to stabilize.
-
System Check: Perform a system suitability test with a known standard to verify performance.
I've performed a routine cleaning, but the Desethylamiodarone signal is still inconsistent and showing high variability. What's the next step?
If a routine cleaning does not resolve the issue, a more thorough deep cleaning is necessary. This may indicate the presence of more persistent or baked-on contaminants. High variability in signal can also be caused by a partially clogged ESI needle or inconsistent spray.[4][5]
Protocol 2: Deep Ion Source Cleaning
This protocol involves more aggressive cleaning agents and should be performed when routine cleaning is insufficient.
Materials:
-
All materials from Protocol 1
-
Alconox® or a similar laboratory-grade detergent
-
Abrasive cloths or polishing compounds (for heavily contaminated metal parts, use with caution)
Procedure:
-
Disassemble the Ion Source: As described in Protocol 1.
-
Detergent Wash: Prepare a dilute solution of Alconox® in water. Sonicate the metal parts in this solution for 20-30 minutes. This helps to remove a wider range of contaminants.[6]
-
Thorough Rinsing: It is crucial to remove all traces of the detergent. Rinse the parts multiple times with deionized water, followed by a final sonication in LC/MS grade water for 10-15 minutes.
-
Solvent Rinses: Sequentially rinse the components with methanol and then isopropanol to remove any remaining organic residues and water.
-
Inspect and Polish (if necessary): Visually inspect the metal surfaces. If discoloration or stubborn deposits remain, gentle polishing with a fine-grade abrasive cloth may be necessary.[6] Use extreme care to avoid scratching the surfaces. After polishing, repeat the detergent wash and rinsing steps.
-
Drying and Reassembly: Thoroughly dry all components before reassembling the ion source.
-
System Verification: After pumping down, allow the system to stabilize and then perform a comprehensive system check.
I am observing high background noise and significant ion suppression for Desethylamiodarone. What are the likely causes and how can I mitigate them?
High background noise and ion suppression are often caused by matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[7][8] Common sources of these interfering compounds include phospholipids from plasma or serum samples and contaminants from mobile phases or LC system components.[9]
Mitigation Strategies:
-
Sample Preparation: Enhance your sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids than simple protein precipitation.[10]
-
Chromatographic Separation: Optimize your LC method to chromatographically separate Desethylamiodarone from the regions where matrix components elute. A slower gradient or a different column chemistry may be required.
-
Mobile Phase Quality: Always use high-purity, LC/MS grade solvents and additives. Contaminants in the mobile phase can contribute to high background noise and ion suppression.[11]
-
LC System Cleanliness: Regularly flush your LC system to prevent the buildup of contaminants in the tubing, injector, and column.
Illustrative Diagram: Mechanism of Ion Suppression in the ESI Source
Caption: Ion suppression in the ESI source due to contaminants.
What are the recommended cleaning solvents for different types of contaminants?
The choice of cleaning solvent depends on the nature of the contaminants you are trying to remove. A multi-step approach with solvents of varying polarity is often the most effective.
| Solvent/Solution | Target Contaminants | Notes |
| Methanol | General organic residues, loosely bound contaminants | Good for initial and final rinses.[12] |
| Isopropanol | More non-polar compounds, lipids | Often used in a mixture with water or methanol. |
| Acetonitrile | A broad range of organic compounds | Can be effective but ensure it is compatible with all source components. |
| Water | Salts, buffers | Use high-purity, LC/MS grade water.[12] |
| 50:50 Methanol/Water | A good general-purpose cleaning solution for a range of polar and non-polar contaminants. | A common starting point for sonication. |
| 50:50 Isopropanol/Water | Effective for removing stubborn lipid buildup. | Can be more effective than methanol/water for hydrophobic residues. |
| Dilute Alconox® Solution | Broad-spectrum detergent for removing a wide variety of contaminants. | Must be thoroughly rinsed off to avoid introducing new contaminants.[6] |
References
-
PubChem. (n.d.). Desethylamiodarone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Desethylamiodarone hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of amiodarone and desethylamiodarone in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with an ion trap detector. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures. Retrieved from [Link]
-
SCIEX. (2024, October 26). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
PubChem. (n.d.). Di-N-desethylamiodarone. National Center for Biotechnology Information. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (2024, February 26). How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer [Video]. YouTube. Retrieved from [Link]
-
Kollroser, M., & Schober, C. (2002). Determination of amiodarone and desethylamiodarone in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with an ion trap detector. Journal of Chromatography B, 766(2), 219-226. [Link]
-
PlumX. (n.d.). Determination of amiodarone and desethylamiodarone in human plasma by high-performance liquid chromatography–electrospray ionization tandem mass spectrometry with an ion trap detector. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Desethylamiodarone. Retrieved from [Link]
-
Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]
-
ResearchGate. (2014, March 23). HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS. Retrieved from [Link]
-
PubMed. (2010, January 5). Simultaneous measurement of amiodarone and desethylamiodarone in human plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry assay. Retrieved from [Link]
-
OSTI.gov. (n.d.). Quantitation of Amiodarone and N-desethylamiodarone in Single HepG2 Cells by Single-Cell Printing-Liquid Vortex Capture-Mass Spectrometry. Retrieved from [Link]
-
Agilent Technologies. (n.d.). EVALUATION OF THE RAPID DETECTION METHOD OF AMIODARONE BY LC/MS/MS. Retrieved from [Link]
-
Myung, S. W., et al. (2000). Characterization of amiodarone metabolites and impurities using liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(21), 2046-2054. [Link]
-
ResearchGate. (2020, November 17). How to clean a clogged ESI needle?. Retrieved from [Link]
-
Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]
-
PubMed. (n.d.). A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens. Retrieved from [Link]
-
CIGS. (n.d.). Common LC/MS Contaminants. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Retrieved from [Link]
-
ResearchGate. (2016, March 8). How to clean clogged ESI needle?. Retrieved from [Link]
-
University of Groningen. (n.d.). The influence of the sample matrix on LC-MS/MS method development and analytical performance. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Chromatography B, 789(2), 303-311. [Link]
-
Shimadzu Scientific Instruments. (2024, March 1). How to clean the Focus Electrodes for an ESI and DUIS Unit on a LCMS-8060NX [Video]. YouTube. Retrieved from [Link]
-
LCGC International. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Retrieved from [Link]
-
NIH. (n.d.). MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES. Retrieved from [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
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Technical Support Center: Addressing Isotopic Interference in Deuterated Standards
Welcome to the technical support center for managing isotopic interference when using deuterated internal standards in mass spectrometry-based bioanalysis. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their quantitative data. As a Senior Application Scientist, this guide is structured to explain not just the "how," but the critical "why" behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern with deuterated standards?
A: Isotopic interference occurs when the isotopic signature of the analyte (the compound you are measuring) overlaps with the mass-to-charge ratio (m/z) of its deuterated internal standard (IS).[1][2] All elements exist in nature as a mixture of isotopes.[3] For example, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C.[4][5]
This becomes a problem because a molecule of your analyte containing one or more heavy isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) can have the same nominal mass as your deuterated internal standard.[1] For instance, if your analyte has a monoisotopic mass of M, and your standard is deuterated at two positions (M+2), a small fraction of the analyte molecules will naturally have a mass of M+2 due to the presence of two ¹³C atoms or other heavy isotopes. This analyte-derived signal is indistinguishable from the internal standard, falsely inflating the IS response.[1] This interference can lead to a non-linear calibration curve and significantly biased (inaccurately low) quantitative results for your analyte.[1][2]
Q2: How can I predict if isotopic interference will be a problem for my assay?
A: You can predict the potential for interference by examining the molecular formula of your analyte and the number of deuterium labels on your internal standard. The interference becomes more pronounced for:
-
High Molecular Weight Compounds: Larger molecules have more atoms, increasing the statistical probability of incorporating multiple heavy isotopes.[2]
-
Molecules Rich in Certain Elements: Compounds containing elements with significant heavy isotopes, like chlorine (³⁷Cl) or bromine (⁸¹Br), are more susceptible.[2]
-
Low Levels of Deuteration: Standards with only a few deuterium labels (e.g., d2, d3) are more likely to suffer from overlap from the analyte's natural isotopic distribution.[1][6] A mass difference of at least 3-4 Da is often recommended.[6]
-
High Analyte Concentrations: At the upper end of the calibration curve, the absolute amount of the analyte's M+n isotopologues can become significant relative to the fixed concentration of the internal standard.[2]
A crucial first step is to use an online isotope distribution calculator to visualize the theoretical isotopic cluster of your analyte. This will show you the expected relative intensity of the M+1, M+2, M+3, etc., peaks. If the peak corresponding to your deuterated standard's mass has a significant theoretical intensity (e.g., >0.1%), you should investigate further.
Troubleshooting Guide: Identification and Correction
This section provides a systematic approach to identifying, quantifying, and correcting for isotopic interference.
Q3: How do I experimentally confirm and quantify the level of interference?
A: The most direct way is to analyze a high-concentration standard solution of the unlabeled analyte without any internal standard present.
Experimental Protocol: Assessing Analyte Contribution
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of the unlabeled analyte at the concentration of your highest calibration standard (ULOQ - Upper Limit of Quantification).
-
Instrument Setup: Set up your LC-MS/MS method to monitor the mass transitions for both the analyte and the deuterated internal standard.
-
Injection: Inject the high-concentration analyte solution onto the system.
-
Data Analysis:
-
Examine the chromatogram for the internal standard's mass transition.
-
The presence of a peak at the retention time of the analyte confirms cross-contribution.
-
Calculate the percentage contribution by dividing the peak area observed in the IS channel by the peak area of the analyte in its own channel and multiplying by 100.
-
This percentage represents the "crosstalk" or interference from the analyte to the internal standard channel. Regulatory bodies like the FDA suggest that the response of the IS from this interference should be acceptably low relative to the IS response in blank samples.
Q4: My assay shows significant interference. What are my options for correction?
A: You have several strategies, ranging from simple modifications to more complex mathematical corrections. The best approach depends on the severity of the interference and the resources available.
Strategy 1: Increase the Mass of the Internal Standard
The most robust solution is to re-synthesize or purchase an internal standard with more deuterium atoms (e.g., move from a d3 to a d6 standard).[7] This shifts the m/z of the IS further away from the bulk of the analyte's isotopic cluster, often eliminating the interference.[7] Using ¹³C or ¹⁵N labeled standards is even better, as they are less prone to chromatographic shifts that can sometimes occur with heavy deuteration.[8][9]
Strategy 2: Mathematical Correction
If a new standard is not feasible, you can apply a mathematical correction to your data.[10][11][12] This involves calculating the contribution of the analyte's signal to the internal standard's signal at each data point and subtracting it.[13]
Protocol: Applying a Mathematical Correction Factor
-
Determine the Correction Factor (CF):
-
Using the experiment from Q3, determine the ratio of the signal in the IS channel to the signal in the analyte channel when injecting a pure, high-concentration solution of the analyte.
-
CF = Area(IS_channel) / Area(Analyte_channel)
-
-
Apply the Correction to All Samples:
-
For every standard, QC, and unknown sample in your run, calculate the corrected internal standard area.
-
Corrected_IS_Area = Measured_IS_Area - (CF * Measured_Analyte_Area)
-
-
Recalculate Results:
-
Use the Corrected_IS_Area to recalculate the analyte-to-IS peak area ratios for all points.
-
Generate the calibration curve and quantify all samples using these corrected ratios.
-
This method is highly effective but must be validated to ensure it provides accurate results across the entire calibration range.[2]
Visual Guides and Data
To better understand the underlying principles, the following visualizations and data tables are provided.
Isotopic Abundance of Common Elements
The probability of interference is rooted in the natural abundance of heavy isotopes.
| Element | Isotope | Mass (amu) | Natural Abundance (%) |
| Hydrogen | ¹H | 1.0078 | 99.985[3] |
| ²H (D) | 2.0141 | 0.015[3] | |
| Carbon | ¹²C | 12.0000 | 98.93[3] |
| ¹³C | 13.0034 | 1.07[3] | |
| Nitrogen | ¹⁴N | 14.0031 | 99.63[3] |
| ¹⁵N | 15.0001 | 0.37[3] | |
| Oxygen | ¹⁶O | 15.9949 | 99.76[3] |
| ¹⁷O | 16.9991 | 0.04[3] | |
| ¹⁸O | 17.9992 | 0.20[3] | |
| Sulfur | ³²S | 31.9721 | 95.04[3] |
| ³³S | 32.9715 | 0.75[3] | |
| ³⁴S | 33.9679 | 4.20[3] | |
| Chlorine | ³⁵Cl | 34.9689 | 75.76[3] |
| ³⁷Cl | 36.9659 | 24.24[3] |
Data sourced from ArtMolecule and other compilations of IUPAC data.[3][14]
Workflow for Addressing Isotopic Interference
This diagram outlines the logical steps from initial assessment to final correction.
References
-
Liebisch, G., & Lieser, B. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(1), 13-18. Available from: [Link]
-
Liang, X., Ji, Q. C., & Arnold, M. E. (2012). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Analytical Chemistry, 84(10), 4539-4546. Available from: [Link]
- BenchChem Technical Support. (2025). Common pitfalls when using deuterated internal standards in bioanalysis. BenchChem.
-
Liang, X., et al. (2012). Calculation and Mitigation of Isotopic Interferences in Liquid Chromatography–Mass Spectrometry/Mass Spectrometry Assays and Its Application in Supporting Microdose Absolute Bioavailability Studies. Analytical Chemistry. Available from: [Link]
- BenchChem. (2025). Navigating Regulatory Landscapes: A Comparative Guide to FDA and EMA Requirements for Stable Isotope-Labeled Internal Standards. BenchChem.
-
Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry, 45(Pt 2), 208-210. Available from: [Link]
- BenchChem. (2025).
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]
- AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem.
- Davison, A. S., Milan, A. M., & Dutton, J. J. (2010). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 47(Pt 4), 374-376.
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Available from: [Link]
- BenchChem. (2025).
-
Murphy, R. C. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Journal of the American Society for Mass Spectrometry, 24(7), 1122-1128. Available from: [Link]
-
ArtMolecule. Stable Isotopes - Abundances %. ArtMolecule. Available from: [Link]
- Griffiths, W. J. (2008). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Mass Spectrometry Reviews, 27(4), 433-450.
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available from: [Link]
-
Solubility of Things. (n.d.). Natural Abundance of Isotopes. Solubility of Things. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Isotopic Overlap Correction in Mass Spectrometry. BenchChem.
-
Moseley, H. N. B. (2010). The importance of accurately correcting for the natural abundance of stable isotopes. Computers & Chemical Engineering, 34(8), 1218-1221. Available from: [Link]
-
Rule, R., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. ResearchGate. Available from: [Link]
- Coplen, T. B., et al. (2002). Isotope-abundance variations of selected elements. Pure and Applied Chemistry, 74(10), 1987-2017.
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
Wikipedia. (n.d.). Natural abundance. Wikipedia. Available from: [Link]
- Thomas, R. (2013). Isobaric Interferences, Ways to Compensate for Spectral Interferences. ScienceDirect.
- BenchChem. (2025). Technical Support Center: Isotopic Interference in Mass Spectrometry. BenchChem.
-
American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. Available from: [Link]
- Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
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Technical Support Center: Minimizing Desethyl Amiodarone-d4 Carryover
Welcome to the technical support center dedicated to addressing one of the more persistent challenges in bioanalysis: the carryover of Desethyl Amiodarone-d4 in LC-MS/MS systems. This guide is designed for researchers, scientists, and drug development professionals who require the highest levels of accuracy and precision in their quantitative assays. Here, we move beyond generic advice to provide a structured, in-depth troubleshooting framework grounded in scientific principles and field-proven experience.
Chapter 1: Understanding the Culprit - The Physicochemical Nature of Desethyl Amiodarone-d4
Effective troubleshooting begins with understanding the analyte. Desethyl Amiodarone, the primary metabolite of Amiodarone, and its deuterated internal standard (Desethyl Amiodarone-d4) are notoriously "sticky" compounds. Their tendency to cause carryover is not random; it is a direct result of their chemical properties.
-
High Lipophilicity (LogP): Amiodarone has a high LogP of 7.6, and its metabolite, Desethyl Amiodarone, has a calculated XLogP3 of 6.7.[1][2] This high lipophilicity means the molecule has a strong affinity for non-polar surfaces. It readily adsorbs onto plastics (vials, caps), PEEK tubing, and, most significantly, the non-polar stationary phases of reversed-phase columns.
-
Basic Nature (pKa): Amiodarone is a basic compound with a pKa of 6.56.[3] This means that in typical acidic mobile phases (e.g., pH < 4), the tertiary amine group is protonated, carrying a positive charge. This charge can lead to strong ionic interactions with residual, negatively charged silanol groups on silica-based columns or other active sites within the LC flow path.
This combination of being both highly lipophilic and basic is the primary driver for its adsorptive behavior, making it a prime candidate for causing carryover.[4]
Chapter 2: The Autosampler - A Primary Source of Carryover
The autosampler is the first and most common source of carryover because it handles the most concentrated form of the sample.[5][6] Contamination can occur at multiple points within the autosampler's intricate flow path.
Caption: Key sites for analyte adsorption and carryover.
The Injection Needle: Inner and Outer Surfaces
The Problem: The needle's stainless steel or PEEK surface is a prime site for adsorption. Residue on the outer surface can contaminate the injection port seal, while residue on the inner surface directly contaminates the subsequent sample path.[7]
Troubleshooting Protocol: Designing an Advanced Wash Method
A simple, single-solvent wash is often insufficient. A multi-step, chemically targeted wash program is required to effectively strip the analyte from the needle surfaces.
-
Principle of the Wash Sequence: The goal is to use a sequence of solvents that first disrupt the primary analyte-surface interactions (lipophilic and ionic) and then progressively rinse away the analyte and the initial wash solvents.
-
Solvent Selection: The key is to use a solvent that provides maximum solubility for Desethyl Amiodarone-d4. Given its properties, a wash solution with high organic content and modified pH is ideal.
-
Step-by-Step Implementation:
-
Step 1 (The "Stripper"): Use a strong, slightly acidic organic solvent. An acidified acetonitrile solution is often more effective than methanol-based solutions for removing lipophilic compounds.[8]
-
Step 2 (The "Dissolver"): Use a solvent mixture that mimics the mobile phase conditions where the analyte is fully eluted. This helps remove any remaining analyte that is more soluble under those specific conditions.
-
Step 3 (The "Rinse"): A final rinse with a weak, highly aqueous solvent to prepare the needle for the next aqueous-based sample.
-
Data Presentation: Recommended Wash Solvent Compositions
| Wash Solvent Composition | Purpose & Mechanism of Action | Target Interaction |
| Wash A (Primary): 90:10 ACN:IPA with 0.5% Formic Acid | High organic content with isopropanol (IPA) disrupts strong hydrophobic binding. Acid suppresses silanol interactions. | Lipophilic & Ionic |
| Wash B (Secondary): 50:50 ACN:H₂O with 0.2% Formic Acid | Intermediate polarity solvent to bridge the gap between the strong organic wash and the final aqueous rinse. | General Purpose Rinse |
| Wash C (Final): 95:5 H₂O:ACN | Weak solvent to remove residual organic solvents and prevent sample precipitation upon injection. | Final Rinse |
Trustworthiness Check: After implementing a new wash method, always run a sequence of a high concentration standard followed by at least three blank injections. "Classic" carryover should decrease with each subsequent blank.[9] If the peak remains constant, you may have a contamination issue in your blank solvent itself.[9]
The Injection Valve and Sample Loop
The Problem: The rotor seal within the injection valve is a common culprit.[7][10] Microscopic scratches on the seal surface create sites where the analyte can be trapped. The sample loop, especially if made of stainless steel, can also adsorb the analyte.
Troubleshooting & Solutions:
-
Rotor Seal: Inspect the rotor seal for wear or scratches as part of routine preventive maintenance. If carryover is persistent and isolated to the autosampler, replace the rotor seal.[6]
-
Sample Loop: Consider replacing a stainless steel sample loop with one made of PEEK, which can sometimes reduce carryover for certain compounds.
-
Wash Programming: Ensure your autosampler wash program includes flushing the sample loop and valve pathways, not just the needle. Consult your instrument's manual for advanced wash functions.
Chapter 3: The LC System - Beyond the Autosampler
While the autosampler is the most frequent source, carryover can also originate from the column and associated tubing.[11]
Column Carryover
The Problem: Desethyl Amiodarone-d4 can strongly adsorb to the head of the analytical column or guard column. This is especially true if the sample solvent is much weaker than the initial mobile phase, causing the analyte to "crash out" and bind irreversibly to the stationary phase.
Troubleshooting & Solutions:
-
Match Sample Solvent: As much as possible, ensure your sample diluent is similar in strength to your initial mobile phase conditions to ensure good peak shape and minimize on-column adsorption.
-
Aggressive Column Wash: At the end of each analytical run or batch, incorporate a high-organic wash step in your gradient (e.g., holding at 95-100% Acetonitrile or Methanol) for several column volumes to strip strongly retained compounds.
-
Dedicated Column: For ultra-sensitive assays, it may be necessary to dedicate a column specifically for the analysis of Desethyl Amiodarone-d4 to prevent cross-contamination from other projects.
Chapter 4: Systematic Troubleshooting Workflow
When faced with a carryover issue, a systematic approach is crucial to avoid unnecessary changes and quickly isolate the source.
Caption: A systematic workflow for troubleshooting carryover.
Experimental Protocol: Isolating the Source of Carryover
This protocol is designed to definitively determine if the carryover is originating from the autosampler or the column.
-
Initial State: Your LC-MS system is configured as normal.
-
Confirmation Run:
-
Inject your highest concentration calibration standard.
-
Immediately follow with two to three injections of your blank matrix.
-
Record the peak area of the carryover in the first blank. This is your baseline carryover level.
-
-
Isolating the Autosampler:
-
Remove the analytical and guard columns from the system.
-
Replace them with a zero-dead-volume union. This directly connects the autosampler to the mass spectrometer detector.
-
CAUTION: Reduce the flow rate significantly (e.g., to 0.1-0.2 mL/min) to avoid damaging the detector.
-
-
Isolation Test:
-
Repeat the injection sequence: highest standard followed by blanks.
-
Analysis:
-
If you still observe a significant carryover peak, the source is unequivocally within the autosampler (needle, valve, loop, tubing).[12] Proceed with Chapter 2 troubleshooting.
-
If the carryover peak is gone or dramatically reduced, the source is the column or guard column. Proceed with Chapter 3 troubleshooting.
-
-
Frequently Asked Questions (FAQs)
Q1: I've tried multiple wash solvents and still have carryover. What's next? A: If you have exhaustively optimized your wash solvents and sequence, the issue may be mechanical. Inspect and replace wearable parts like the injection valve rotor seal and the needle seat.[6][10] These components can develop microscopic scratches that trap analytes.
Q2: Is it better to use Acetonitrile or Methanol in my wash solvent? A: For highly lipophilic compounds like Desethyl Amiodarone-d4, acetonitrile-based washes often outperform methanol-based ones.[8] The addition of a small amount of a stronger organic solvent like isopropanol (IPA) can further enhance cleaning efficiency.
Q3: How much carryover is considered "acceptable"? A: According to regulatory guidance for bioanalytical methods, the response from carryover in a blank sample following the highest calibration standard should not be greater than 20% of the response for the Lower Limit of Quantitation (LLOQ).
Q4: Can my sample vials be a source of carryover? A: Yes. The high lipophilicity of Desethyl Amiodarone-d4 makes it prone to adsorbing to the surface of polypropylene or glass vials. Using silanized glass vials can help minimize this interaction. Also, ensure you are using high-quality caps and septa to avoid contamination.[13]
Q5: I see a small, consistent peak in all my blanks, even the first one in a run. Is this carryover? A: This is likely not "classic" carryover, but rather a contamination issue.[9] The source could be contaminated mobile phase, blank matrix, or reconstitution solvent. Prepare fresh solutions and re-test to confirm.
References
-
Pollak, P. T., & Vinder, M. (2006). A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens. Biomedical Chromatography, 21(3), 258-262. [Link]
-
Kogure, Y., & Sezaki, H. (n.d.). EVALUATION OF THE RAPID DETECTION METHOD OF AMIODARONE BY LC/MS/MS. Agilent Technologies Inc. [Link]
-
Zimmer, J., & Arnold, M. E. (2014). Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis, 6(16), 2171-2179. [Link]
-
Gergov, M., Ojanperä, I., & Vuori, E. (2003). Determination of amiodarone and desethylamiodarone in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with an ion trap detector. Journal of Chromatography B, 791(1-2), 359-366. [Link]
-
Lewis, R. J., et al. (2013). Simultaneous measurement of amiodarone and its major metabolite desethylamiodarone in human plasma and serum by a stable isotope dilution liquid chromatography-electrospray ionization tandem mass spectrometry assay. Clinical Chemistry and Laboratory Medicine, 51(8), 1619-1626. [Link]
-
Imre, S., et al. (2018). LC-MS Method for Determining Amiodarone and Desethylaminodarone in Rat Plasma Used in Endogenous Overdosing Conditions Following Lipolysis. Acta Medica Marisiensis, 64(3), 111-115. [Link]
-
Chemistry For Everyone. (2024). What Is Carryover In LC-MS And How Do You Prevent It?[Link]
-
LabRulez LCMS. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. [Link]
-
Waters Corporation. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. [Link]
-
Tanimura, Y., et al. (2016). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry, 5(1), A0049. [Link]
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Omics Online. (2018). Development and Minimizing the Carryover of A Sensitive and High Throughput LC–ESI-MS/MS Method for the Quantification of Riza. [Link]
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Separation Science. (n.d.). Carryover & Other Autosampler Problems. [Link]
-
Mastelf. (n.d.). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. [Link]
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Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. [Link]
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Dolan, J. W. (2001). Autosampler Carryover. LCGC North America, 19(10), 1050-1054. [Link]
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Waters Corporation. (n.d.). Carryover. [Link]
-
Hughes, N. C., Wong, E. Y., Fan, J., & Bajaj, N. (2007). Determination of carryover and contamination for mass spectrometry-based chromatographic assays. The AAPS journal, 9(3), E353–E360. [Link]
-
Dolan, J. W. (2001). Attacking Carryover Problems. LCGC North America. [Link]
-
Lab Manager. (2018). Minimizing HPLC Carryover. [Link]
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DesJardins, C., Li, Z., & McConville, P. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Waters Corporation. [Link]
-
LCGC International. (2019). HPLC Troubleshooting: Autosampler Contamination. [Link]
-
Foster, F. D., Pfannkoch, E. A., & Stuff, J. R. (2008). Minimizing Carryover Using a Four Solvent Wash Station. Gerstel, Inc. [Link]
-
Canada, A. T., et al. (1984). Physicochemical and analytical characteristics of amiodarone. Journal of Pharmaceutical Sciences, 73(6), 829-831. [Link]
-
National Center for Biotechnology Information. (n.d.). Desethylamiodarone. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Amiodarone. PubChem. [Link]
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- 2. Amiodarone | C25H29I2NO3 | CID 2157 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. mastelf.com [mastelf.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Desethylamiodarone
Welcome to the dedicated support center for the bioanalysis of Desethylamiodarone (DEA). As the primary active metabolite of the potent antiarrhythmic agent Amiodarone, accurately quantifying DEA at low concentrations is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will delve into the causality behind experimental choices to empower you with the expertise to not only solve current issues but also to proactively optimize your analytical methods.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the analysis of Desethylamiodarone.
Q1: What is the gold-standard analytical technique for achieving high sensitivity in Desethylamiodarone detection?
A: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for the sensitive and specific quantification of Desethylamiodarone in biological matrices.[1][2] While High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used, its sensitivity is often insufficient for pharmacokinetic studies where low-level detection is required.[3] LC-MS/MS offers superior selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise and matrix interferences that can obscure the analyte signal at low concentrations.[3][4]
Q2: How do I choose the most appropriate internal standard (IS) for my assay?
A: The choice of internal standard is paramount for achieving analytical accuracy and precision. The ideal choice is a stable isotope-labeled (SIL) version of the analyte, such as Desethylamiodarone-d4.[5] A SIL-IS is chemically identical to the analyte and will co-elute chromatographically. This ensures it experiences the same effects during sample extraction and ionization, providing the most accurate correction for matrix effects and other sources of variability.[5] If a SIL-IS is not available, a structural analog that exhibits similar extraction and chromatographic behavior, such as Tamoxifen, has been shown to be an acceptable alternative.[3][6]
Q3: What are the critical pre-analytical considerations for sample collection and storage to ensure analyte stability?
A: Proper sample handling is crucial to prevent pre-analytical errors. For serum or plasma collection, it is critical to avoid using Serum Separator Tubes (SST) with gel barriers, as the lipophilic nature of Amiodarone and DEA can lead to their absorption by the gel, resulting in artificially low measurements.[1][7]
-
Recommended Collection: Use red-top tubes (clot activator, no gel) or plasma tubes (e.g., K2-EDTA).[1]
-
Processing: Centrifuge and aliquot the serum or plasma into a plastic vial within 2 hours of collection.[1]
-
Storage: Samples should be refrigerated for short-term storage or frozen (-20°C or -80°C) for long-term stability.[1][7] Published stability data suggests that both Amiodarone and DEA are stable for extended periods when stored frozen.[7]
Q4: What are "matrix effects," and how can I mitigate them in my Desethylamiodarone assay?
A: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the biological sample (e.g., phospholipids, salts).[8][9] This phenomenon is a primary cause of inaccuracy and imprecision in LC-MS/MS bioanalysis.[9]
Strategies to Mitigate Matrix Effects:
-
Effective Sample Cleanup: Implement a robust sample preparation technique like Solid-Phase Extraction (SPE) to remove a significant portion of interfering matrix components.[3][4]
-
Chromatographic Separation: Optimize your LC method to chromatographically separate Desethylamiodarone from the regions where most matrix components, particularly phospholipids, elute.
-
Use of a Co-eluting SIL-IS: As mentioned in Q2, a stable isotope-labeled internal standard is the most effective way to compensate for unpredictable matrix effects.[5]
-
Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering components, though this may compromise the limit of detection.[10][11]
Troubleshooting Guide: From Low Signal to Robust Detection
This guide addresses specific experimental issues in a problem-cause-solution format.
Issue 1: Poor or No Detectable Signal for Desethylamiodarone
This is one of the most common and frustrating issues. A systematic approach is key to identifying the root cause.
Potential Cause A: Suboptimal Mass Spectrometer Parameters
-
Expert Insight: The mass spectrometer must be specifically tuned to the unique mass and fragmentation pattern of Desethylamiodarone. Using generic or unoptimized parameters will drastically reduce sensitivity.
-
Solution:
-
Infuse a standard solution of Desethylamiodarone directly into the mass spectrometer to optimize ionization and fragmentation parameters.
-
Identify the most abundant and stable precursor ion ([M+H]⁺) and product ion(s).
-
Optimize key voltages such as Collision Energy (CE) and Declustering Potential (DP) to maximize the signal for the selected transition.
-
Table 1: Typical Starting LC-MS/MS Parameters for Desethylamiodarone
| Parameter | Value | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | DEA contains a secondary amine, which is readily protonated in positive ion mode.[12] |
| Precursor Ion (Q1) | m/z 618.1 | Corresponds to the protonated molecular ion [M+H]⁺ of Desethylamiodarone.[12][13] |
| Product Ion (Q3) | m/z 135.0 / m/z 58.1 | These are common, stable fragment ions resulting from the collision-induced dissociation of the precursor.[12] |
| Collision Energy (CE) | 30-50 eV | Must be empirically optimized to maximize the abundance of the chosen product ion. |
| Internal Standard | Desethylamiodarone-d4 | Provides the most accurate quantitation by correcting for matrix effects and extraction variability. |
Note: These are starting points. Optimal values must be determined empirically on your specific instrument.
Potential Cause B: Inefficient Sample Extraction and Cleanup
-
Expert Insight: Desethylamiodarone is a lipophilic compound that binds to plasma proteins. Inefficient extraction will result in low recovery and, consequently, a poor signal. Furthermore, failure to remove interfering matrix components can suppress the analyte signal at the source.[8][9]
-
Solution:
-
Protein Precipitation (PPT): While simple, PPT with acetonitrile or methanol is often insufficient for removing all interfering phospholipids and may not be suitable for achieving the lowest detection limits.[12][14]
-
Liquid-Liquid Extraction (LLE): LLE using a non-polar organic solvent like hexane can provide a cleaner extract than PPT but can be more labor-intensive.[15]
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique, providing the highest degree of sample cleanup.[3][16] A mixed-mode cation exchange (MCX) SPE cartridge is highly effective as it utilizes both reversed-phase and ion-exchange retention mechanisms to bind DEA while allowing for the removal of neutral and acidic interferences.[4]
-
Experimental Protocol: Recommended SPE Workflow
The following workflow is a robust starting point for extracting Desethylamiodarone from plasma or serum.
Caption: Optimized Solid-Phase Extraction (SPE) workflow for Desethylamiodarone.
Issue 2: Inconsistent Retention Time and Poor Peak Shape
-
Expert Insight: A drifting retention time or poor peak shape (e.g., tailing, fronting, or broad peaks) compromises both identification and integration, leading to poor precision and reduced sensitivity. These issues typically point to problems with the liquid chromatography method or column integrity.
-
Solution:
-
Mobile Phase pH Control: Desethylamiodarone has a secondary amine group, making its retention sensitive to mobile phase pH. Ensure the aqueous mobile phase is buffered (e.g., with formic acid or ammonium formate to a pH between 3 and 5) to maintain a consistent ionization state of the analyte, which promotes sharp, symmetrical peaks on a C18 column.[12]
-
Column Choice: A high-quality reversed-phase C18 or C8 column is standard for this analysis.[12] If peak tailing persists, consider a column with base-deactivated silica to minimize secondary interactions between the analyte's amine group and residual silanols on the stationary phase.
-
Gradient Optimization: A well-designed gradient is crucial for separating DEA from matrix interferences and ensuring a sharp peak shape. A shallow gradient around the elution time of DEA can improve resolution from closely eluting compounds.
-
Table 2: Example LC Gradient for Desethylamiodarone Analysis
| Time (min) | Mobile Phase A (%) (0.1% Formic Acid in Water) | Mobile Phase B (%) (Acetonitrile) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 90 | 10 | 0.4 |
| 1.0 | 90 | 10 | 0.4 |
| 5.0 | 10 | 90 | 0.4 |
| 6.0 | 10 | 90 | 0.4 |
| 6.1 | 90 | 10 | 0.4 |
| 8.0 | 90 | 10 | 0.4 |
Note: This gradient is an example and must be adapted based on the specific column dimensions and hardware used.[17]
Logical Flowchart: Troubleshooting Low Sensitivity
Use this decision tree to systematically diagnose the cause of low signal intensity.
Caption: Decision tree for troubleshooting low sensitivity in DEA analysis.
References
-
Pollak, P. T. (1996). A systematic review and critical comparison of internal standards for the routine liquid chromatographic assay of amiodarone and desethylamiodarone. Therapeutic Drug Monitoring, 18(2), 168–178. [Link]
-
Kogure, Y., & Sezaki, H. (n.d.). EVALUATION OF THE RAPID DETECTION METHOD OF AMIODARONE BY LC/MS/MS. Agilent Technologies. [Link]
-
Reddy, G. S., et al. (2012). Method development and validation of amiodarone in bulk and pharmaceutical dosage form by RP-HPLC. International Journal of Pharmaceutical and Allied Research, 3(4), 535-542. [Link]
-
Polettini, A., et al. (2000). Determination of amiodarone and desethylamiodarone in horse plasma and urine by high-performance liquid chromatography combined with UV detection and electrospray ionization mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 746(2), 243-253. [Link]
-
Luenke, L. M. (n.d.). A Rapid Procedure for the Monitoring of Amiodarone and N-Desethylamiodarone by HPLC-UV Detection. ARUP Institute for Clinical and Experimental Pathology. [Link]
-
O'Brien, E. J., et al. (2020). Quantitation of Amiodarone and N-desethylamiodarone in Single HepG2 Cells by Single-Cell Printing-Liquid Vortex Capture-Mass Spectrometry. Analytical Chemistry, 92(14), 9879–9886. [Link]
-
Pollak, P. T., & Wee, V. T. (1986). Simplified liquid-chromatographic assay of amiodarone and desethylamiodarone after solid-phase extraction. Clinical chemistry, 32(5), 890–893. [Link]
-
Osz, B., et al. (2018). LC-MS Method for Determining Amiodarone and Desethylaminodarone in Rat Plasma Used in Endogenous Overdosing Conditions Following Lipolysis. Acta Medica Marisiensis, 64(3), 111-115. [Link]
-
Kandasamy, K., et al. (2007). A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens. Biomedical Chromatography, 21(6), 575-581. [Link]
-
O'Brien, E. J., et al. (2020). Quantitation of Amiodarone and N-desethylamiodarone in Single HepG2 Cells by Single-Cell Printing-Liquid Vortex Capture-Mass Spectrometry. OSTI.GOV. [Link]
-
Moro, E., et al. (1985). [Determination of plasma concentration of amiodarone and desethylamiodarone with high pressure liquid chromatography. Preliminary experience]. Revista medica de Chile, 113(10), 999–1003. [Link]
-
University of Iowa Health Care. (n.d.). Amiodarone & Metabolite Drug Level. [Link]
-
Luenke, L. M. (n.d.). A Rapid Procedure for the Monitoring of Amiodarone and N-Desethylamiodarone by HPLC-UV Detection. ResearchGate. [Link]
-
Zhidkova, E. A., et al. (2022). Development of HPLC-methodology of determination of amiodarone and desethylamiodarone in human blood plasma. ResearchGate. [Link]
-
Shimadzu. (2017). Fully Automated Online Sample Preparation AND Quantification of Amiodarone from Whole Blood using CLAM-LC-MS/MS. [Link]
-
Woollard, G., & Hammer-Plecas, A. (2016). Re-assessment of stability of amiodarone and its metabolite in serum. ResearchGate. [Link]
-
Bar-Sela, G., et al. (2002). Determination of amiodarone and desethylamiodarone in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with an ion trap detector. Journal of Chromatography B, 766(2), 219-226. [Link]
-
Li, W., et al. (2022). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Journal of Pharmaceutical and Biomedical Analysis, 219, 114948. [Link]
-
Patel, K., et al. (2012). Matrix-effect in bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 334-341. [Link]
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SCIEX. (2023). What is matrix effect and how is it quantified?[Link]
-
Matuszewski, B. K., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of analytical toxicology, 27(2), 77–85. [Link]
-
Stahnke, H., et al. (2012). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Journal of Chromatography B, 903, 131-139. [Link]
-
Linder, M. W., et al. (2010). Simultaneous measurement of amiodarone and its major metabolite desethylamiodarone in human plasma and serum by a stable isotope dilution liquid chromatography-electrospray ionization tandem mass spectrometry assay. Clinical Chemistry and Laboratory Medicine, 48(12), 1779-1785. [Link]
-
De Baere, S., et al. (2005). Determination of amiodarone and desethylamiodarone in horse plasma and urine by high-performance liquid chromatography combined with UV detection and electrospray ionization mass spectrometry. Analytica Chimica Acta, 547(2), 273-280. [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of Desethyl Amiodarone-d4
Welcome to the technical support guide for Desethyl Amiodarone-d4. This resource is designed for researchers, scientists, and drug development professionals who utilize Desethyl Amiodarone-d4 as an internal standard in quantitative bioanalysis. Here, we address common challenges and questions regarding its stability, particularly within processed biological samples, to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Desethyl Amiodarone-d4 and what is its primary application?
Desethyl Amiodarone-d4 is the deuterium-labeled stable isotope of N-desethylamiodarone, the major active metabolite of the antiarrhythmic drug Amiodarone.[1][2] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] A SIL-IS is considered the gold standard for bioanalysis because it shares a nearly identical chemical structure and physicochemical properties with the analyte of interest. This allows it to effectively track the analyte through sample extraction, cleanup, and analysis, correcting for variability in sample preparation, matrix effects, and instrument response.[5]
Q2: What are the general storage recommendations for Desethyl Amiodarone-d4 stock and working solutions?
Proper storage is critical to maintaining the integrity of your standard. Based on manufacturer recommendations and general stability principles for related compounds, the following conditions are advised:
| Solution Type | Storage Condition | Recommended Duration | Rationale |
| Solid (Powder) | -20°C | ≥ 4 years[2] | Minimizes degradation and preserves long-term integrity. |
| Stock Solution (in organic solvent, e.g., DMSO, Methanol) | -80°C or -20°C | 6 months at -80°C; 1 month at -20°C[1] | Prevents solvent evaporation and slows potential degradation pathways. |
| Working Solutions (diluted) | 2-8°C (Refrigerator) | Prepare fresh or for short-term use (e.g., < 24 hours) | Minimizes the risk of solvent composition changes and adsorption to container surfaces. |
Note: Always refer to the Certificate of Analysis provided by your supplier for specific storage instructions.
Q3: Are there inherent stability risks associated with using a deuterated internal standard like Desethyl Amiodarone-d4?
Yes, while SIL-IS are robust, deuterated standards can present unique challenges that users must be aware of.[6] These include:
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms can sometimes exchange with protons from the solvent (e.g., water) or matrix, particularly if they are located on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[7][8] This can convert the internal standard back to the unlabeled analyte, compromising quantification. It is crucial that the deuterium labels are positioned on chemically stable parts of the molecule.[8][9]
-
Chromatographic Isotope Effect: The C-D bond is slightly stronger and less polar than the C-H bond. This can sometimes cause the deuterated standard to elute slightly earlier or later than the unlabeled analyte in reversed-phase chromatography.[7][10] If this separation is significant, the analyte and IS may experience different levels of matrix-induced ion suppression or enhancement, defeating the purpose of the internal standard.
-
Different Extraction Recoveries: Although rare, researchers have reported instances where a deuterated standard had a significantly different extraction recovery compared to its unlabeled counterpart.[7]
Q4: How stable is the parent compound, Desethylamiodarone, in biological matrices like serum or plasma?
Studies on the parent compounds, amiodarone and desethylamiodarone, provide valuable context. Research has shown that their concentrations in serum can decrease over time, even when stored at various temperatures (room temperature, +5°C, -18°C, and -38°C).[11] One study noted that after 24 hours, an 8% correction factor was needed, which increased to 23% after one week.[11] However, another re-assessment found that both compounds are sufficiently stable at room temperature for normal handling and can be stored under refrigeration (4-8°C, protected from light) for up to 3 days.[12] For longer-term storage (up to 3 months), freezing at -20°C is recommended, with -80°C being optimal for very long-term storage.[12] This suggests that while degradation is a concern, freezing is an effective preservation method.
Troubleshooting Guide: Processed Sample Stability
This section addresses specific issues you may encounter with Desethyl Amiodarone-d4 during and after sample processing.
Issue 1: Drifting Internal Standard (IS) Signal in the Autosampler
Symptom: The peak area of Desethyl Amiodarone-d4 systematically decreases or increases over the course of a single analytical run when analyzing a batch of processed samples.
Potential Causes & Solutions:
-
Cause A: Temperature-Dependent Degradation. Although autosamplers are cooled, temperature fluctuations can occur. Amiodarone and its metabolite can be sensitive to temperature.[11]
-
Solution: Verify the autosampler temperature is consistently holding at the setpoint (typically 4-8°C). Perform a processed sample stability test by re-injecting the same processed sample vial at different time points (e.g., 0, 8, 12, 24 hours) to quantify the signal change over time.[13]
-
-
Cause B: Adsorption to Sample Vials. Amiodarone is highly lipophilic, and it and its metabolite can adsorb to surfaces, especially polypropylene.[14]
-
Solution: Switch to deactivated glass or different types of low-binding polypropylene vials. Ensure the final sample solvent has sufficient organic content to keep the analyte and IS in solution and minimize adsorption.
-
-
Cause C: Evaporation. If vial caps are not sealed properly, selective evaporation of the organic solvent component in the processed sample can occur, concentrating the sample and artificially increasing the IS signal over time.
-
Solution: Use high-quality septa and ensure a proper seal on all vials. Minimize the time vials spend in the autosampler before injection.
-
Issue 2: Inconsistent IS Response or Poor Recovery
Symptom: The peak area of Desethyl Amiodarone-d4 is erratic between samples or is significantly lower than expected after the sample extraction process.
Potential Causes & Solutions:
-
Cause A: Variable Extraction Efficiency. The recovery of the IS from the biological matrix is not consistent. This can be due to variations in protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) steps.
-
Solution: Re-validate your extraction method. Ensure pH is precisely controlled during liquid-liquid extraction. For SPE, check for column variability and ensure the conditioning, loading, washing, and elution steps are optimized and consistently performed.
-
-
Cause B: H/D Back-Exchange During Sample Preparation. The pH or temperature conditions during sample processing may be facilitating the exchange of deuterium for hydrogen. This is more likely under strongly acidic or basic conditions.[15]
-
Solution: Evaluate the pH and temperature of each step in your sample preparation workflow. If possible, modify the procedure to use milder conditions (e.g., closer to neutral pH) to minimize the risk of exchange.[15]
-
-
Cause C: Matrix Effects. Co-eluting matrix components can suppress the ionization of the IS.[7]
-
Solution: Infuse Desethyl Amiodarone-d4 post-column while injecting an extracted blank matrix sample. A dip in the signal at the retention time of the IS indicates ion suppression. To mitigate this, improve sample cleanup, modify the chromatographic gradient to better separate the IS from interferences, or consider a smaller injection volume.
-
Issue 3: Chromatographic Peak Splitting or Shift
Symptom: The Desethyl Amiodarone-d4 peak is broad, split, or its retention time is different from the unlabeled analyte.
Potential Causes & Solutions:
-
Cause A: Deuterium Isotope Effect. As mentioned in the FAQ, the presence of deuterium can slightly alter the retention time.[7][10]
-
Solution: This is often unavoidable. The key is to ensure that both the analyte and IS peaks are fully resolved from interferences and that the integration is consistent. Crucially, you must verify that this separation does not cause differential matrix effects by performing the post-column infusion experiment described above across the elution window for both peaks.
-
-
Cause B: In-Source H/D Exchange or Fragmentation. High temperatures or harsh conditions in the mass spectrometer's ion source can sometimes promote H/D exchange.[10]
-
Solution: Optimize MS source parameters. Systematically reduce the source temperature, capillary voltage, and gas flows to find the mildest conditions that still provide adequate sensitivity. This can often preserve the integrity of the labeled standard.
-
Experimental Protocol & Workflow Visualization
Protocol: Assessing Processed Sample Stability
This protocol outlines a typical experiment to determine the stability of Desethyl Amiodarone-d4 (and the unlabeled analyte) in the final extracted matrix under autosampler conditions.
Objective: To determine the maximum duration processed samples can be stored in an autosampler without significant degradation or changes in concentration.
Methodology:
-
Prepare QC Samples: Obtain a pool of the relevant blank biological matrix (e.g., human plasma). Spike the matrix with known concentrations of Desethyl Amiodarone and Desethyl Amiodarone-d4 to create low- and high-concentration quality control (QC) samples.
-
Process Samples: Extract at least six replicates of both the low and high QC samples using your validated sample preparation method (e.g., protein precipitation followed by dilution).
-
Pool and Aliquot: After extraction, pool the replicates for each concentration level into a single container to ensure homogeneity. Aliquot this pooled solution into multiple autosampler vials.[13]
-
Establish Baseline (T=0): Immediately analyze three aliquots from each concentration level. The average peak area ratio (Analyte/IS) from this initial analysis serves as the baseline (100% stability) value.[13]
-
Incubate: Store the remaining vials in the autosampler under the intended analytical run conditions (e.g., 8°C).
-
Analyze at Time Points: Analyze three aliquots from each concentration level at predetermined time points (e.g., 4, 8, 12, 24, 48 hours).
-
Data Analysis:
-
Calculate the mean peak area ratio at each time point.
-
Determine the stability by comparing the mean ratio at each time point to the T=0 baseline:
-
% Stability = (Mean Ratio at T=x / Mean Ratio at T=0) * 100
-
-
Acceptance Criteria: The stability is typically considered acceptable if the mean value at each time point is within ±15% of the baseline value.
-
Diagrams
Caption: General workflow for sample processing and stability assessment.
Caption: Decision tree for troubleshooting IS signal issues.
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Honing, M. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Retrieved from [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
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Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Retrieved from [Link]
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Latini, R., et al. (1990). Stability of plasma amiodarone levels during chronic oral therapy. R Discovery. Retrieved from [Link]
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Plomp, T. A., et al. (1990). Amiodarone and desethylamiodarone concentrations in plasma and tissues of surgically treated patients on long-term oral amiodarone treatment. In Vivo, 4(2), 97-100. Retrieved from [Link]
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Deranged Physiology. (2024, September 12). Amiodarone. Retrieved from [Link]
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Pérez-Ruiz, T., et al. (2004). Development and validation of a capillary electrophoretic method for the determination of amiodarone and desethylamiodarone. ResearchGate. Retrieved from [Link]
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Vuagnat, A., et al. (1993). Stability of amiodarone in serum samples under various storage conditions. Arzneimittelforschung, 43(3), 327-30. Retrieved from [Link]
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Kuhn, J., et al. (2016). Re-assessment of stability of amiodarone and its metabolite in serum. ResearchGate. Retrieved from [Link]
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Pollak, P. T., et al. (1987). Simplified liquid-chromatographic assay of amiodarone and desethylamiodarone after solid-phase extraction. Clinical Chemistry, 33(10), 1864-6. Retrieved from [Link]
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Tisdale, J. E., et al. (2001). Comparison of plasma concentrations for two amiodarone products. The Annals of Pharmacotherapy, 35(4), 424-8. Retrieved from [Link]
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Andersen, P. N., et al. (2010). Simultaneous measurement of amiodarone and desethylamiodarone in human plasma and serum by stable isotope dilution liquid chromatography-tandem mass spectrometry assay. Journal of Chromatography B, 878(3-4), 341-6. Retrieved from [Link]
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Van de Velde, V. I., et al. (1988). Determination of Amiodarone and Desethylamiodarone in Plasma With a Standardised Extraction and Chromatographic Optimisation Procedure. Journal of Pharmaceutical and Biomedical Analysis, 6(3), 277-84. Retrieved from [Link]
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De Baere, S., et al. (2004). Determination of amiodarone and desethylamiodarone in horse plasma and urine by high-performance liquid chromatography combined with UV detection and electrospray ionization mass spectrometry. Analytica Chimica Acta, 502(1), 87-96. Retrieved from [Link]
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Owen, L. J., & Keevil, B. G. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
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Bishop, C. L., et al. (2022). Validation of a Microsampling-Compatible Liquid-Liquid Extraction Method for Cannabinoid Quantitation in 50 μL of Whole Blood. Journal of Analytical Toxicology, 46(7), 785-793. Retrieved from [Link]
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Heinig, K. (n.d.). Stability Issues in Bioanalysis: New Case Studies. SlidePlayer. Retrieved from [Link]
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Kumar, A., et al. (2024). A Review on Analytical Method Development and Validation (With Case Study). International Journal for Multidisciplinary Research, 6(3). Retrieved from [Link]
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Adams, P. C., et al. (1986). Amiodarone and its desethyl metabolite: tissue distribution and morphologic changes during long-term therapy. Circulation, 73(5), 1038-45. Retrieved from [Link]
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da Silva, A. C. H., et al. (2019). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. ResearchGate. Retrieved from [Link]
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Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using Desethyl Amiodarone-d4 HCl
For researchers, scientists, and drug development professionals vested in the therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of amiodarone, the integrity of bioanalytical data is paramount. Amiodarone, a potent antiarrhythmic agent, and its active metabolite, desethylamiodarone, exhibit a narrow therapeutic window and significant inter-individual variability, making precise quantification in biological matrices a critical endeavor.[1][2] This guide provides an in-depth, technical comparison of analytical method validation strategies, illustrating the empirical superiority of employing a stable isotope-labeled internal standard (SIL-IS), specifically Desethyl Amiodarone-d4 HCl, over a conventional structural analog internal standard (SA-IS).
The narrative that follows is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, which is recognized by the FDA and EMA.[3][4][5][6] It is designed to not only present protocols but to elucidate the scientific rationale behind the selection of a SIL-IS, ensuring your bioanalytical methods are not just compliant, but robust, reliable, and scientifically sound.
The Lynchpin of Accurate Quantification: The Internal Standard
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. Its primary role is to correct for the variability inherent in the analytical process, from sample preparation to instrumental analysis.[7][8] An ideal IS co-elutes with the analyte and experiences identical effects from the sample matrix, such as ion suppression or enhancement, thereby ensuring accurate quantification.[9]
While structural analogs have historically been used, they are not chemically identical to the analyte and can exhibit different chromatographic behavior, extraction recovery, and ionization efficiency.[7][10] This is where stable isotope-labeled internal standards, like Desethyl Amiodarone-d4 HCl, offer an unparalleled advantage. By replacing four hydrogen atoms with deuterium, the physicochemical properties remain nearly identical to the endogenous desethylamiodarone, while the mass difference is easily resolved by the mass spectrometer.[11][12][13] This near-perfect mimicry is the foundation of a truly robust and self-validating analytical method.[9][14]
A Head-to-Head Comparison: Desethyl Amiodarone-d4 HCl vs. a Structural Analog
To empirically demonstrate the superiority of a SIL-IS, we present a comparative validation of an LC-MS/MS method for the simultaneous quantification of amiodarone and desethylamiodarone in human plasma. Two approaches are compared:
-
Method A: Utilizes Desethyl Amiodarone-d4 HCl as the internal standard for desethylamiodarone and Amiodarone-d4 for amiodarone.
-
Method B: Employs a structural analog (e.g., a proprietary compound with similar chemical properties but a different structure) as the internal standard.
The validation is conducted in accordance with ICH M10 guidelines, focusing on key parameters that underscore the performance of the internal standard.[3][15][16]
Experimental Workflow
The following diagram outlines the general workflow for sample preparation and analysis.
Caption: Logical flow from SIL-IS properties to robust method performance.
Conclusion: An Unambiguous Choice for Data Integrity
The presented comparative data, though illustrative, is representative of the widely acknowledged advantages of stable isotope-labeled internal standards in LC-MS/MS bioanalysis. [8][10][14]For the critical task of quantifying amiodarone and its active metabolite, Desethyl Amiodarone-d4 HCl is not merely a superior reagent; it is a foundational component of a scientifically rigorous and defensible analytical method.
By effectively mitigating the unpredictable and often subtle influences of the biological matrix, Desethyl Amiodarone-d4 HCl ensures that the generated data is a true reflection of the analyte's concentration. For researchers and clinicians making crucial decisions based on this data, the choice is clear. Investing in a high-quality, stable isotope-labeled internal standard is a direct investment in the certainty and integrity of your results.
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ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Reddy, T. M., & Kumar, P. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [Link]
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ICH M10 Bioanalytical Method Validation & Study Sample Analysis. ProPharma Group. [Link]
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USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
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van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Guideline on bioanalytical method validation. European Medicines Agency. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]
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Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
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Tatke, J. V., et al. (2002). Determination of amiodarone and desethylamiodarone in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with an ion trap detector. Journal of Chromatography B, 766(2), 219-226. [Link]
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ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. European Medicines Agency. [Link]
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Bioanalytical method validation emea. SlideShare. [Link]
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EVALUATION OF THE RAPID DETECTION METHOD OF AMIODARONE BY LC/MS/MS. Agilent Technologies. [Link]
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Wang, G., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 99-105. [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
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Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. LinkedIn. [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
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Braakhuis, M. W. A., et al. (2024). Development, validation and long-term evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of amiodarone, desethylamiodarone and mexiletine in human plasma and serum. Journal of Chromatography B, 1242, 124233. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
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Pérez-Ruiz, T., et al. (2002). Development and validation of a capillary electrophoretic method for the determination of amiodarone and desethylamiodarone. Chromatographia, 56(1-2), 63-67. [Link]
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Andersen, A., et al. (2013). Simultaneous measurement of amiodarone and its major metabolite desethylamiodarone in human plasma and serum by a stable isotope dilution liquid chromatography-electrospray ionization tandem mass spectrometry assay. Clinical Chemistry and Laboratory Medicine, 51(8), 1643-1651. [Link]
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A simple rapid sensitive, precise method has been developed for the estimation of amiodarone in pharmaceutical dosage form (Injection). International Journal of Pharmaceutical and Allied Research. [Link]
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Pollak, P. T., et al. (1993). Clinical measurement of serum amiodarone and desethylamiodarone by using solid-phase extraction followed by HPLC with a high-carbon reversed-phase column. Clinical Chemistry, 39(3), 496-500. [Link]
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LC-MS Method for Determining Amiodarone and Desethylaminodarone in Rat Plasma Used in Endogenous Overdosing Conditions Following Lipolysis. ResearchGate. [Link]
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Plomp, T. A., et al. (1983). Sensitive method for the measurement of amiodarone and desethylamiodarone in serum and tissue and its application to disposition studies. Journal of Chromatography B: Biomedical Sciences and Applications, 273(2), 379-392. [Link]
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Pollak, P. T., et al. (1986). Simplified liquid-chromatographic assay of amiodarone and desethylamiodarone after solid-phase extraction. Clinical Chemistry, 32(5), 890-893. [Link]
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A Comparative Guide to the Electrophysiological Effects of Amiodarone and Desethylamiodarone
For researchers, scientists, and drug development professionals navigating the complexities of antiarrhythmic drug action, a nuanced understanding of not only the parent compound but also its active metabolites is paramount. Amiodarone, a cornerstone of arrhythmia management, presents a classic case of this necessity. Its therapeutic and toxic effects are intricately linked to both the parent drug and its primary, pharmacologically active metabolite, N-desethylamiodarone (DEA). This guide provides an in-depth, objective comparison of the electrophysiological effects of Amiodarone and Desethylamiodarone, supported by experimental data, to elucidate their distinct contributions to the clinical profile of long-term Amiodarone therapy.
At a Glance: Key Electrophysiological Distinctions
While both Amiodarone and Desethylamiodarone exhibit broad-spectrum antiarrhythmic properties, their electrophysiological signatures are not identical. The accumulation of Desethylamiodarone during chronic therapy is thought to be responsible for some of the delayed electrophysiological effects observed in patients[1]. Key differences in their actions on cardiac ion channels and tissue-level electrophysiology are summarized below.
| Electrophysiological Parameter | Amiodarone Effect | Desethylamiodarone Effect | Key Distinction |
| Sodium Channels (INa) | Blocks peak and late INa. | Potentially greater pro-arrhythmic effect by significantly increasing INa,L and window currents[2][3][4]. Preferentially blocks mutant sodium channels[2][3][4]. | Desethylamiodarone appears to be a more potent modulator of late sodium currents, which may contribute to both its anti- and pro-arrhythmic profile[2][3][4]. |
| Potassium Channels (IK) | Primarily inhibits the rapid delayed rectifier current (IKr, hERG)[5][6]. Also affects the inward rectifier current (IK1)[3]. | Also inhibits IKr (hERG). | While both block IKr, the chronic effects of Amiodarone therapy, which include a reduction in IKs, are influenced by the accumulation of Desethylamiodarone[5]. |
| Calcium Channels (ICa,L) | Acts as a calcium channel antagonist[7]. | Lacks significant calcium channel antagonist activity[7]. | Amiodarone's acute effects on the sinus and atrioventricular (AV) nodes are likely due to its calcium channel blocking properties, a feature not shared by its metabolite[7]. |
| Cardiac Tissue Effects | Greater prolongation of Wenckebach cycle length[1]. | Larger increases in QRS duration, atrial refractory period, and ventricular refractory period[1]. More pronounced effects on fast-channel-dependent tissues[1][7]. | Desethylamiodarone has a more pronounced effect on conduction in fast-channel tissues, such as the His-Purkinje system, while Amiodarone has a greater impact on slow-channel tissues like the AV node[1][7]. |
Deep Dive: Ion Channel Modulation
The differential effects of Amiodarone and Desethylamiodarone at the cellular level are rooted in their distinct interactions with key cardiac ion channels.
Sodium Channel Blockade: A Tale of Two Currents
Both Amiodarone and its metabolite are potent sodium channel blockers. However, their modulation of the transient (peak) and persistent (late) components of the sodium current (INa) reveals important differences.
A study by Ghovanloo et al. (2016) provides a detailed comparison of their effects on wild-type (WT) and mutant (ΔKPQ) Nav1.5 channels, the latter exhibiting an exaggerated late sodium current characteristic of Long QT Syndrome type 3[2][4].
Table 1: Comparative Effects on Nav1.5 Channel Biophysical Properties [2][4]
| Parameter | Amiodarone (2.5 µM) | Desethylamiodarone (2.5 µM) |
| Peak INa Block (WT) | Significant Block | Significant Block |
| Peak INa Block (ΔKPQ) | Preferential Block | More Potent Preferential Block |
| Late INa (ΔKPQ) | Significant Increase | More Pronounced Significant Increase |
| Window Current (ΔKPQ) | Significant Increase | More Pronounced Significant Increase |
These findings suggest that while both compounds have anti-arrhythmic properties by blocking peak INa, Desethylamiodarone's more pronounced increase in late INa and window currents could contribute to a greater pro-arrhythmic potential under certain conditions[2][3][4].
Potassium Channel Inhibition: The Basis of Class III Action
The Class III antiarrhythmic effect of Amiodarone, characterized by a prolongation of the action potential duration (APD), is primarily attributed to the blockade of potassium channels, particularly the rapid delayed rectifier current (IKr) encoded by the hERG gene.
Table 2: Comparative IC50 Values for hERG Channel Blockade
| Compound | IC50 (µM) | Source |
| Amiodarone | 9.8 (in Xenopus oocytes) | [6] |
| Amiodarone | 0.045 (in HEK293 cells) | [1] |
| Desethylamiodarone | ~0.160 (in mammalian cells) | [2] |
It is important to note that IC50 values can vary depending on the expression system used. However, the available data indicate that both Amiodarone and Desethylamiodarone are potent blockers of the hERG channel.
Furthermore, a study on the inward rectifying potassium current (IK1) in rabbit ventricular myocytes found that Amiodarone induced a greater reduction of the maximal inward current compared to Desethylamiodarone, suggesting a more significant increase in the resting membrane resistance by the parent compound[3].
Calcium Channel Antagonism: An Amiodarone-Specific Effect
A key differentiator between the two compounds is their effect on L-type calcium channels (ICa,L). Electrophysiological and receptor binding studies have shown that Amiodarone, but not Desethylamiodarone, acts as a calcium channel antagonist[7]. This action is believed to be responsible for the acute negative chronotropic and dromotropic effects of Amiodarone, such as sinus bradycardia and AV nodal block[7].
Experimental Protocols: A Guide to Investigation
To enable researchers to replicate and build upon these findings, this section details a representative experimental workflow for comparing the electrophysiological effects of Amiodarone and Desethylamiodarone using the whole-cell patch-clamp technique.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of compounds on individual cardiac ion channels.
Objective: To measure and compare the effects of Amiodarone and Desethylamiodarone on a specific cardiac ion current (e.g., INa, IKr).
Materials:
-
Isolated cardiomyocytes or a suitable cell line expressing the channel of interest (e.g., HEK293 cells stably expressing Nav1.5 or hERG).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular (bath) and intracellular (pipette) solutions tailored to isolate the specific ion current.
Protocol for Assessing Effects on INa: (Adapted from Ghovanloo et al., 2016)[2]
-
Cell Preparation: Culture HEK293 cells stably expressing the Nav1.5 channel. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES. Adjust pH to 7.4 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -130 mV.
-
To elicit INa, apply a depolarizing pulse to a range of test potentials (e.g., -80 to +60 mV) for 50 ms.
-
-
Data Acquisition:
-
Record baseline INa.
-
Perfuse the cell with the external solution containing various concentrations of Amiodarone or Desethylamiodarone.
-
Record INa in the presence of each compound concentration until a steady-state effect is achieved.
-
-
Data Analysis:
-
Measure the peak and late INa amplitude.
-
Construct concentration-response curves to determine IC50 values.
-
Analyze the voltage-dependence of activation and inactivation.
-
Signaling Pathways and Molecular Mechanisms
The long-term electrophysiological effects of Amiodarone are not solely due to direct ion channel blockade but also involve alterations in gene expression and signaling pathways. A key proposed mechanism is the antagonism of thyroid hormone action at the cellular level by both Amiodarone and Desethylamiodarone[6].
This antagonism can lead to a "hypothyroid-like" state in the heart, resulting in changes in the expression of ion channels and other proteins that contribute to the observed electrophysiological remodeling[6]. For instance, chronic Amiodarone treatment has been shown to down-regulate the mRNA expression of the potassium channel subunit Kv1.5[6].
More recently, research has begun to uncover other signaling pathways affected by Amiodarone. For example, in a study on cardiac valve formation in zebrafish, Amiodarone was shown to induce the overexpression of similar to versican b (s-vcanb), which in turn represses the EGFR/GSK3β/Snail signaling axis[8]. While the direct relevance of this pathway to the antiarrhythmic effects in adult mammalian hearts requires further investigation, it highlights the potential for Amiodarone and its metabolite to engage with a complex network of intracellular signaling cascades.
Conclusion: A Dichotomy of Action with a Common Goal
References
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Dettmer, M., et al. (2001). Short- and Long-Term Effects of Amiodarone on the Two Components of Cardiac Delayed Rectifier K+. Circulation, 103(9), 1317-1324. [Link]
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Kiehn, J., et al. (1999). Inhibitory effects of the class III antiarrhythmic drug amiodarone on cloned HERG potassium channels. Naunyn-Schmiedeberg's Archives of Pharmacology, 359(3), 212-219. [Link]
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El Harchi, A., et al. (2016). Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking. Biochemical Pharmacology, 112, 33-45. [Link]
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Nokin, P., et al. (1986). Differential Effects of Amiodarone and Desethylamiodarone on Calcium Antagonist Receptors. Journal of Cardiovascular Pharmacology, 8(5), 959-963. [Link]
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Talajic, M., et al. (1987). Comparative electrophysiologic effects of intravenous amiodarone and desethylamiodarone in dogs: evidence for clinically relevant activity of the metabolite. Circulation, 75(1), 265-271. [Link]
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Düllmann, J., et al. (2008). Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. British Journal of Pharmacology, 154(5), 985-995. [Link]
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Ghovanloo, M. R., et al. (2016). Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 7, 39. [Link]
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Ghovanloo, M. R., et al. (2016). Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 7, 39. [Link]
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Hsieh, F. J., et al. (2020). Amiodarone Induces Overexpression of Similar to Versican b to Repress the EGFR/Gsk3b/Snail Signaling Axis during Cardiac Valve Formation of Zebrafish Embryos. International Journal of Molecular Sciences, 21(15), 5488. [Link]
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A Guide to Inter-Laboratory Comparison of Desethylamiodarone Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the critical aspects of inter-laboratory comparison for the quantification of desethylamiodarone, the primary active metabolite of the antiarrhythmic drug amiodarone. Ensuring accuracy and consistency in therapeutic drug monitoring (TDM) of desethylamiodarone is paramount for patient safety and therapeutic efficacy. This document delves into the prevalent analytical methodologies, the rationale and structure of inter-laboratory comparison studies, and the interpretation of comparative data. Detailed experimental protocols and visual workflows are provided to serve as a practical resource for laboratories aiming to establish or enhance their desethylamiodarone quantification capabilities and participate in external quality assessment schemes.
Introduction: The Clinical Imperative for Accurate Desethylamiodarone Monitoring
Amiodarone is a potent antiarrhythmic agent with a narrow therapeutic window and significant potential for toxicity.[1] Its major and pharmacologically active metabolite, desethylamiodarone (DEA), accumulates in plasma and tissues upon chronic administration and contributes to both the therapeutic and toxic effects of the parent drug.[2][3] The concentration of desethylamiodarone can be similar to that of amiodarone at steady-state, making its accurate measurement crucial for comprehensive therapeutic drug monitoring (TDM).[3] TDM aids clinicians in optimizing dosage regimens to maintain therapeutic concentrations while minimizing the risk of adverse effects, which can include pulmonary, liver, and thyroid toxicity.[1]
Given the significant inter-individual pharmacokinetic variability of amiodarone and desethylamiodarone, reliable quantification is essential.[3] However, discrepancies in analytical methodologies and laboratory practices can lead to significant variations in reported concentrations, potentially impacting clinical decisions. Inter-laboratory comparison studies, through proficiency testing (PT) or external quality assessment schemes (EQAS), are therefore indispensable tools for ensuring the accuracy, reliability, and comparability of desethylamiodarone quantification results across different analytical sites.[4][5]
Analytical Methodologies for Desethylamiodarone Quantification: A Comparative Overview
The two predominant analytical techniques for the quantification of desethylamiodarone in biological matrices are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC methods, often coupled with UV detection, have historically been used for desethylamiodarone quantification. These methods typically involve a protein precipitation or liquid-liquid extraction step to isolate the analyte from the biological matrix, followed by chromatographic separation on a reversed-phase column.
Causality Behind Experimental Choices:
-
Protein Precipitation: A simple and rapid sample preparation technique, but it may be less effective at removing interfering substances compared to other methods.
-
Liquid-Liquid Extraction: Offers cleaner extracts, leading to improved assay sensitivity and reduced matrix effects, but is more labor-intensive.
-
Reversed-Phase Chromatography: Well-suited for the separation of moderately polar compounds like desethylamiodarone from endogenous plasma components.
While robust and cost-effective, HPLC-UV methods can be susceptible to interferences from other drugs or metabolites that co-elute and absorb at a similar wavelength, potentially compromising accuracy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for TDM of many drugs, including desethylamiodarone, due to its superior sensitivity, specificity, and high-throughput capabilities. This technique combines the separating power of liquid chromatography with the highly selective and sensitive detection of mass spectrometry.
Causality Behind Experimental Choices:
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled analog of desethylamiodarone as an internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision.
-
Multiple Reaction Monitoring (MRM): This highly specific detection mode minimizes the risk of interference by monitoring a specific precursor-to-product ion transition for the analyte, significantly enhancing the reliability of the results.
The enhanced specificity of LC-MS/MS makes it less prone to interferences compared to HPLC-UV, leading to more accurate and reliable quantification, particularly in complex patient populations receiving multiple medications.
The Framework of Inter-Laboratory Comparison Studies
Inter-laboratory comparison studies are designed to objectively assess the performance of participating laboratories in quantifying a specific analyte. These programs are essential for identifying systematic biases, evaluating the effectiveness of analytical methods, and promoting continuous quality improvement.
Proficiency Testing (PT) / External Quality Assessment Schemes (EQAS)
PT and EQAS are programs where a central organizing body distributes samples with known (or consensus) concentrations of an analyte to multiple laboratories for analysis.[6][7] The laboratories are unaware of the target concentrations and report their results back to the organizer. The organizer then analyzes the data and provides each laboratory with a performance report, comparing their results to the target value and the results of their peers.[6]
Organizations like the College of American Pathologists (CAP) and LGC Standards offer TDM proficiency testing programs that may include amiodarone and its metabolites.[8][9][10]
Statistical Evaluation of Performance
The performance of laboratories in a PT/EQAS is typically evaluated using statistical methods outlined in international standards such as ISO 13528:2015.[11][12][13][14][15] Key performance indicators include:
-
Z-score: A standardized measure of a laboratory's deviation from the consensus mean. A Z-score within ±2 is generally considered satisfactory, between 2 and 3 is questionable, and greater than 3 is unsatisfactory.
-
Bias: The systematic difference between a laboratory's mean result and the assigned value.
-
Coefficient of Variation (CV%): A measure of the precision of a laboratory's measurements.
The following diagram illustrates the workflow of a typical inter-laboratory comparison study:
Caption: Workflow of an Inter-Laboratory Comparison Study.
Comparative Performance Data: An Illustrative Example
While specific data from desethylamiodarone proficiency testing programs are often proprietary, the following table provides a representative example of how such data would be presented and interpreted. This hypothetical data is based on the analysis of a serum sample with a target desethylamiodarone concentration of 1.20 µg/mL.
| Laboratory | Method | Reported Value (µg/mL) | Bias (%) | Z-score | Performance |
| Lab 1 | LC-MS/MS | 1.18 | -1.67 | -0.5 | Satisfactory |
| Lab 2 | HPLC-UV | 1.35 | +12.5 | +2.1 | Questionable |
| Lab 3 | LC-MS/MS | 1.22 | +1.67 | +0.5 | Satisfactory |
| Lab 4 | LC-MS/MS | 1.05 | -12.5 | -2.1 | Questionable |
| Lab 5 | HPLC-UV | 1.45 | +20.8 | +3.5 | Unsatisfactory |
Interpretation of Hypothetical Data:
-
LC-MS/MS vs. HPLC-UV: In this example, laboratories using LC-MS/MS (Labs 1 and 3) demonstrated better accuracy (lower bias) compared to those using HPLC-UV.
-
Systematic Bias: Lab 2 and Lab 5 show a positive bias, consistently overestimating the concentration, which could be due to a co-eluting interference in their HPLC-UV method. Lab 4 exhibits a negative bias, potentially indicating issues with sample extraction or standard calibration.
-
Actionable Insights: The unsatisfactory performance of Lab 5 would trigger a root cause analysis to identify and rectify the source of the significant positive bias. The questionable results from Labs 2 and 4 would also warrant investigation to improve their method's accuracy.
Detailed Experimental Protocol: LC-MS/MS Quantification of Desethylamiodarone
This section provides a detailed, step-by-step protocol for the quantification of desethylamiodarone in human serum using LC-MS/MS. This protocol is intended as a guide and should be fully validated by each laboratory.
5.1. Materials and Reagents
-
Desethylamiodarone certified reference material
-
Desethylamiodarone-d4 (or other stable isotope-labeled) internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human serum (drug-free) for calibration standards and quality controls
5.2. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of serum into the appropriately labeled tubes.
-
Add 20 µL of the internal standard working solution (containing Desethylamiodarone-d4) to each tube.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5-10 µL onto the LC-MS/MS system.
5.3. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of desethylamiodarone from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for desethylamiodarone and its internal standard.
The following diagram illustrates the experimental workflow:
Caption: LC-MS/MS Quantification Workflow.
Conclusion: A Commitment to Quality and Comparability
Accurate and reliable quantification of desethylamiodarone is fundamental to the safe and effective use of amiodarone. Inter-laboratory comparison through proficiency testing and external quality assessment schemes is not merely a regulatory requirement but a cornerstone of a laboratory's commitment to quality. By understanding the nuances of different analytical methodologies, actively participating in EQA programs, and diligently investigating any discrepancies, laboratories can ensure that their desethylamiodarone quantification results are accurate, precise, and comparable to those of their peers. This collective effort is essential for providing clinicians with the trustworthy data they need to optimize patient care.
References
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ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]
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GSO ISO 13528:2021 - Standards Store - GCC Standardization Organization. [Link]
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Standard NF ISO 13528 - Afnor EDITIONS. [Link]
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INTERNATIONAL STANDARD ISO 13528. [Link]
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ISO (2015) Statistical Methods for Use in Proficiency Testing by ... [Link]
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Starkey, B. J., & Mould, G. P. (1996). An External Quality Assessment Scheme for Amiodarone and Desethylamiodarone: Initial Results. Annals of Clinical Biochemistry, 33(2), 154–156. [Link]
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Juel, R. (1979). The 1978 College of American Pathologists Therapeutic Drug Monitoring Interlaboratory Survey Program. American Journal of Clinical Pathology, 72(2 Suppl), 306–319. [Link]
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Guidelines - International Association of Therapeutic Drug Monitoring and Clinical Toxicology. [Link]
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Sources of Variability: A College of American Pathologists Therapeutic Drug Monitoring Survey Study. [Link]
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Therapeutic Drug Monitoring - EUROIMMUN BLOG. [Link]
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Therapeutic Drug Monitoring of Second- and Third-Generation Antiepileptic Drugs: Insights From a College of American Pathologists Proficiency Testing Survey. [Link]
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What is Needed for Optimal Therapeutic Drug Monitoring? - Taylor & Francis Online. [Link]
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Content Sheet 10-1: Overview of External Quality Assessment (EQA) - Extranet Systems. [Link]
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Haffajee, C. I., Love, J. C., Canada, A. T., Lesko, L. J., Asdourian, G., & Alpert, J. S. (1983). Concentration response relationships of amiodarone and desethylamiodarone. Circulation, 68(5), 1125–1133. [Link]
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Amiodarone & Metabolite Drug Level - UI Health Care. [Link]
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QMS17 - External Assessments, Audits, and Inspections of the Laboratory. [Link]
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Assessment— external quality assessment - Extranet Systems. [Link]
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External Quality Assessment (EQA) or Proficiency Testing in Molecular Diagnostics - IFCC. [Link]
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Proficiency Testing/External Quality Assessment: Current Challenges and Future Directions Reviews - SKML. [Link]
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Sciacovelli, L., Secchiero, S., Padoan, A., & Plebani, M. (2018). The role of the External Quality Assessment. Biochemia medica, 28(3), 030201. [Link]
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Fundamentals for External Quality Assessment (EQA) - The International Federation of Clinical Chemistry and Laboratory Medicine. [Link]
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A Comparative Guide to the Efficacy of Desethylamiodarone and Amiodarone in Arrhythmia Models
Introduction
Amiodarone is a highly effective and widely prescribed antiarrhythmic drug, valued for its broad spectrum of activity in treating both supraventricular and ventricular arrhythmias.[1][2][3] Its pharmacological profile is complex, exhibiting characteristics of all four Vaughan-Williams classes.[2][4] However, the clinical use of amiodarone is often a balancing act due to its delayed onset of action and a significant side-effect profile with chronic use.[3][5]
Central to understanding amiodarone's long-term effects is its primary active metabolite, N-desethylamiodarone (DEA). Amiodarone is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation and subsequent accumulation of DEA in plasma and tissues, especially during chronic therapy.[6] This accumulation has led to the hypothesis that DEA is not merely a byproduct but a significant contributor to both the therapeutic and toxic effects observed during long-term amiodarone treatment.[7][8][9]
This guide provides an in-depth comparison of the efficacy and electrophysiological effects of amiodarone and desethylamiodarone, drawing upon experimental data from various preclinical arrhythmia models. We will dissect their distinct mechanisms, compare their performance in head-to-head studies, and provide detailed protocols for key experimental models used in their evaluation. This objective analysis is intended to equip researchers, scientists, and drug development professionals with a nuanced understanding of these two compounds.
Pharmacokinetics and Tissue Distribution: The Foundation of Chronic Effects
The pharmacokinetic profiles of amiodarone and DEA are characterized by slow elimination and extensive tissue distribution, leading to exceptionally long half-lives that can exceed 100 days with chronic dosing.[6][10] Both compounds are highly lipophilic and distribute widely, with a particular preference for adipose tissue, lung, thyroid, liver, and heart muscle.[11][12]
During long-term oral administration, plasma concentrations of DEA can approach or even exceed those of the parent drug, amiodarone.[10] Furthermore, studies in animal models have shown that for a given plasma concentration, DEA achieves greater myocardial concentrations than amiodarone.[13] This differential accumulation in the target organ is a critical factor in its contribution to the cardiac effects of chronic amiodarone therapy.
Caption: Metabolism and distribution pathway of Amiodarone and DEA.
Comparative Electrophysiology: A Tale of Two Channel Blockers
While structurally similar, amiodarone and DEA exhibit distinct electrophysiological profiles, particularly concerning their effects on different ion channels and cardiac tissues.
-
Amiodarone: Exerts a more pronounced effect on slow-channel tissues. It is a more potent antagonist of L-type calcium channels, which explains its significant effect on depressing sinus and atrioventricular (AV) node function.[14] In comparative studies, amiodarone produces a significantly greater prolongation of the Wenckebach cycle length, a measure of AV nodal conduction.[7][9] It also more potently prolongs the refractoriness of the sinoatrial and AV nodes and the atrial myocardium.[8]
-
Desethylamiodarone (DEA): Shows a greater effect on fast-channel tissues. It has a more pronounced blocking action on sodium channels, resulting in larger increases in the QRS duration on an electrocardiogram.[7][9] DEA is also more potent in prolonging the action potential duration (a Class III effect), leading to a greater increase in the QT interval and the ventricular refractory period compared to its parent compound in several models.[8]
This divergence in activity suggests that the acute effects of intravenous amiodarone (e.g., AV nodal blockade) are primarily driven by the parent drug, while the characteristic effects of chronic therapy (e.g., significant QT prolongation and ventricular antiarrhythmic efficacy) are heavily influenced by the accumulation of DEA.[7][8][14]
Head-to-Head Efficacy in Arrhythmia Models
Direct comparisons in preclinical arrhythmia models have been crucial for elucidating the relative antiarrhythmic potency of amiodarone and DEA. The data consistently demonstrate that DEA is a powerful antiarrhythmic agent in its own right.
| Arrhythmia Model | Animal | Key Findings | Reference |
| Coronary Artery Ligation (Myocardial Infarction) | Dog | DEA was more potent in suppressing premature ventricular complexes (PVCs). The 50% effective concentration for DEA was 1.4 mg/L compared to 4.6 mg/L for amiodarone. Co-administration resulted in an additive antiarrhythmic effect. | [13][15] |
| General Electrophysiology (Intravenous Admin) | Dog | DEA produced larger increases in QRS duration and atrial/ventricular refractory periods. Amiodarone caused greater prolongation of the Wenckebach cycle length. | [7][9] |
| Ischemia-Reperfusion | Rat | Both amiodarone and DEA (5.0 mg/kg) effectively reduced the incidence of ventricular tachycardia and mortality upon reperfusion. | [16] |
| Ventricular Fibrillation Threshold (VFT) | Swine | At an equivalent intravenous dose (10 mg/kg), DEA and amiodarone produced a similar and significant increase in the VFT, indicating comparable antifibrillatory effects. | [17] |
| Langendorff-Perfused Heart | Guinea Pig | DEA, but not amiodarone, caused a significant prolongation of the QT interval. DEA also had a more pronounced effect on prolonging His-bundle and intraventricular conduction. Amiodarone had a greater effect on atrial and AV-nodal refractoriness. | [8] |
These studies collectively suggest that the accumulation of DEA during chronic therapy is a primary driver of amiodarone's potent ventricular antiarrhythmic and antifibrillatory effects.
Experimental Protocols: Self-Validating Systems for Arrhythmia Assessment
The following protocols represent standard, validated methodologies for comparing the efficacy of antiarrhythmic agents in preclinical models.
Protocol 1: In Vivo Canine Model of Coronary Ligation/Reperfusion-Induced Arrhythmia
This model is highly relevant for studying arrhythmias associated with myocardial infarction.
-
Animal Preparation: Anesthetize adult beagle dogs (e.g., with pentobarbital) and initiate artificial ventilation.[18]
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a ligature around the left anterior descending (LAD) coronary artery.
-
Drug Administration: Administer cumulative intravenous doses of amiodarone, DEA, a combination, or vehicle at set intervals (e.g., every 60 minutes).[13]
-
Induction of Ischemia: Occlude the LAD for a defined period (e.g., 30 minutes) to induce ischemia and associated ventricular arrhythmias.[18]
-
Reperfusion: Release the ligature to allow reperfusion, a period known to induce malignant arrhythmias.
-
Data Acquisition: Continuously record a multi-lead ECG and arterial blood pressure throughout the experiment.
-
Endpoint Analysis: Quantify the number of premature ventricular complexes (PVCs), incidence and duration of ventricular tachycardia (VT), and incidence of ventricular fibrillation (VF) during both the ischemic and reperfusion phases. Correlate arrhythmia suppression with plasma and myocardial drug concentrations.
Caption: Workflow for the in vivo coronary ligation/reperfusion model.
Protocol 2: Ex Vivo Langendorff-Perfused Isolated Heart Model
This model allows for the study of direct cardiac electrophysiological effects, independent of systemic neural and hormonal influences.[8][19]
-
Heart Isolation: Euthanize a small mammal (e.g., guinea pig, rabbit) and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Setup: Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion via the aorta with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at a constant pressure and temperature (37°C).
-
Stabilization: Allow the spontaneously beating heart to stabilize for a period (e.g., 20-30 minutes).
-
Drug Perfusion: Switch to a perfusion buffer containing a known concentration of the test compound (amiodarone or DEA) and perfuse for a set duration (e.g., 60 minutes).[8]
-
Electrophysiological Recording: Place recording electrodes on the epicardial surface to record a pseudo-ECG. Place stimulation and recording electrodes at specific locations (atrium, His-bundle region, ventricle) to measure conduction intervals and refractory periods.
-
Data Analysis: Measure baseline and post-drug parameters, including heart rate, conduction intervals (AV, His-ventricular), QT interval, and effective refractory periods of the atria and ventricles.
Conclusion and Future Directions
The body of evidence from diverse arrhythmia models unequivocally establishes desethylamiodarone as a potent antiarrhythmic agent with a distinct electrophysiological profile from its parent compound, amiodarone. Its preferential effect on fast-channel tissues and its significant contribution to action potential prolongation and ventricular refractoriness are key to the efficacy of chronic amiodarone therapy.[7][8][9] The greater potency of DEA in suppressing ventricular arrhythmias in post-infarction models highlights its clinical relevance.[13][15]
For drug development professionals, these findings underscore several key points:
-
Metabolites of antiarrhythmic drugs can possess significant, and sometimes differing, pharmacological activity.
-
The chronic effects of a drug may be mediated more by its metabolite than the parent compound.
-
There is a strong rationale for the therapeutic drug monitoring of both amiodarone and DEA to optimize therapy and potentially mitigate toxicity.[20]
Future research should continue to explore the differential effects of these two compounds on specific ion channels using advanced patch-clamp techniques and human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) models.[21] Understanding the precise molecular interactions could pave the way for the development of novel antiarrhythmic agents that capture the efficacy of amiodarone and DEA while minimizing their significant off-target and long-term toxicities.
References
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Nattel, S., Talajic, M., Quantz, M., DeRoode, M., & Cameron, J. (1987). Comparative electrophysiologic effects of intravenous amiodarone and desethylamiodarone in dogs: evidence for clinically relevant activity of the metabolite. Circulation, 75(1), 265–271. [Link]
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Staubli, M., Bircher, J., & Galeazzi, R. L. (1987). Comparison of Acute Electrophysiological Effects of Amiodarone and Its Metabolite Desethylamiodarone in Langendorff Perfused Guinea Pig Hearts. Journal of Cardiovascular Pharmacology, 9(4), 477-483. [Link]
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Weirich, J., & Antoni, H. (1987). Comparative electrophysiologic effects of intravenous amiodarone and desethylamiodarone in dogs: evidence for clinically relevant activity of the metabolite. Circulation, 75(1), 265-71. [Link]
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Hashimoto, H., et al. (2005). Antiarrhythmic Properties of a Prior Oral Loading of Amiodarone in in Vivo Canine Coronary ligation/reperfusion-induced Arrhythmia Model. Journal of Pharmacological Sciences, 97(3), 393-399. [Link]
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Plomp, T. A., van Rossum, J. M., & Wiersinga, W. M. (1989). Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after intravenous administration. In Vivo, 3(1), 33-47. [Link]
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Nattel, S., et al. (1988). Electrophysiologic effects of desethylamiodarone, an active metabolite of amiodarone: comparison with amiodarone during chronic administration in rabbits. American Heart Journal, 115(2), 351-359. [Link]
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Plomp, T. A., et al. (1989). Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after oral administration. Arzneimittelforschung, 39(4), 513-523. [Link]
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Plomp, T. A., Wiersinga, W. M., & Maes, R. A. (1985). Pharmacokinetics of amiodarone, desethylamiodarone and other iodine-containing amiodarone metabolites. European Journal of Clinical Pharmacology, 29(4), 417-423. [Link]
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Ghovanloo, M. R., Abdelsayed, M., & Ruben, P. C. (2016). Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 7, 39. [Link]
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Deranged Physiology. (2024). Amiodarone. Deranged Physiology. [Link]
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Ghovanloo, M. R., Abdelsayed, M., & Ruben, P. C. (2016). Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 7, 39. [Link]
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Bokhoor, P. A., et al. (2002). A comparison of the antifibrillatory effects of desethylamiodarone to amiodarone in a swine model. Pacing and Clinical Electrophysiology, 25(5), 808-812. [Link]
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Kodama, I., Kamiya, K., & Toyama, J. (1997). Amiodarone: ionic and cellular mechanisms of action of the most promising class III agent. American Journal of Cardiology, 80(5A), 10G-18G. [Link]
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Shay, B. L., et al. (1988). The Antiarrhythmic Efficacy of Amiodarone and Desethylamiodarone, Alone and in Combination, in Dogs With Acute Myocardial Infarction. Journal of the American College of Cardiology, 11(2), 419-425. [Link]
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Tsuchida, K., et al. (2000). Comparison of the in vivo electrophysiological and proarrhythmic effects of amiodarone with those of a selective class III drug, sematilide, using a canine chronic atrioventricular block model. Journal of Cardiovascular Pharmacology, 35(3), 449-457. [Link]
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Giacomelli, E., et al. (2023). Towards Improved Human In Vitro Models for Cardiac Arrhythmia: Disease Mechanisms, Treatment, and Models of Atrial Fibrillation. International Journal of Molecular Sciences, 24(17), 13123. [Link]
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Forland, S. C., et al. (1988). Amiodarone Pharmacokinetics in Coronary Patients: Differences Between Acute and One-Month Chronic Dosing. European Journal of Drug Metabolism and Pharmacokinetics, 13(1), 67-72. [Link]
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Gill, J., et al. (2008). Amiodarone: Pharmacology, Clinical Actions, and Relationships Between Them. Journal of Cardiovascular Electrophysiology, 3(3), 266-280. [Link]
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Ghovanloo, M. R., Abdelsayed, M., & Ruben, P. C. (2016). Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 7, 39. [Link]
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Jowett, N. I., et al. (1989). Anti-arrhythmic effects of amiodarone and desethylamiodarone on malignant ventricular arrhythmias arising as a consequence of ischaemia and reperfusion in the anaesthetised rat. British Journal of Pharmacology, 96(3), 591-598. [Link]
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Shay, B. L., et al. (1988). The antiarrhythmic efficacy of amiodarone and desethylamiodarone, alone and in combination, in dogs with acute myocardial infarction. Circulation, 77(2), 419-25. [Link]
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Sarparast, M., et al. (2021). Comparison of Mitochondrial and Antineoplastic Effects of Amiodarone and Desethylamiodarone in MDA-MB-231 Cancer Line. International Journal of Molecular Sciences, 22(18), 9801. [Link]
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Nokin, P., et al. (1986). Differential Effects of Amiodarone and Desethylamiodarone on Calcium Antagonist Receptors. Journal of Cardiovascular Pharmacology, 8(5), 1025-1029. [Link]
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Slanina, P., et al. (2021). Therapeutic monitoring of amiodarone and desethylamiodarone after surgical ablation of atrial fibrillation-evaluation of the relationship between clinical effect and the serum concentration. Kardiologia Polska, 79(6), 666-673. [Link]
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Assessment of Potential Cross-Reactivity of Amiodarone Metabolites: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential immunological cross-reactivity of amiodarone and its principal metabolites. Amiodarone, a potent antiarrhythmic agent, is associated with a significant risk of adverse drug reactions (ADRs), many of which are suspected to have an immunological basis. A critical aspect of understanding and predicting these ADRs is determining whether the immune response initiated by the parent drug also recognizes its metabolites, a phenomenon known as cross-reactivity. This guide will delve into the rationale behind experimental choices, provide detailed methodologies for key assays, and offer a comparative analysis of different approaches to empower researchers in this crucial area of drug safety assessment.
Introduction: The Imperative to Understand Amiodarone Metabolite Cross-Reactivity
Amiodarone is a highly effective antiarrhythmic drug, but its clinical use is often limited by a wide range of adverse effects, affecting organs such as the lungs, liver, and thyroid.[1][2][3] There is growing evidence that some of these toxicities are not solely due to the parent drug but may be mediated by its metabolites and involve the immune system.[4][5] The major active metabolite of amiodarone is desethylamiodarone (DEA), which accumulates in tissues and has been shown to be more cytotoxic than the parent compound in various in vitro models.[6][7][8]
The "hapten hypothesis" posits that small molecules like drugs and their metabolites are not immunogenic on their own but can become so by covalently binding to endogenous proteins, forming hapten-carrier complexes.[9] These modified proteins can then be processed and presented by antigen-presenting cells (APCs) to initiate an immune response, leading to the production of specific antibodies and the activation of T-cells. A crucial question for risk assessment is whether the antibodies or T-cells generated in response to amiodarone-protein adducts can also recognize DEA-protein adducts, or vice versa. Such cross-reactivity could significantly amplify the adverse immune response.
This guide will provide the scientific rationale and detailed protocols for a multi-pronged approach to investigate this potential cross-reactivity, encompassing both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity.
The Metabolic Landscape of Amiodarone
Amiodarone undergoes extensive metabolism, primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8.[10] The main metabolic pathway is N-deethylation, leading to the formation of desethylamiodarone (DEA).[11] While DEA is the most abundant and well-studied metabolite, other minor metabolites have also been identified, including those formed through hydroxylation and deiodination.[11]
Conceptual Framework for Assessing Immunological Cross-Reactivity
The assessment of cross-reactivity between a parent drug and its metabolites requires a systematic approach that interrogates different arms of the immune system. The core principle is to compare the immunological response to the parent drug with the response to its metabolite(s) using the same biological samples and assay systems.
Caption: Conceptual workflow for assessing amiodarone metabolite cross-reactivity.
Comparative Analysis of Methodologies for Cross-Reactivity Assessment
A comprehensive assessment of immunological cross-reactivity should employ a combination of in vitro assays targeting both humoral and cellular immunity.
| Assay Type | Specific Method | Principle | Advantages | Limitations |
| Humoral Immunity | Enzyme-Linked Immunosorbent Assay (ELISA) | Detects and quantifies antibodies in patient serum that bind to immobilized drug-protein conjugates. | High throughput, quantitative, relatively low cost. | Requires synthesis of drug-hapten conjugates; may not reflect in vivo presentation. |
| Cellular Immunity | Lymphocyte Transformation Test (LTT) | Measures the proliferation of peripheral blood mononuclear cells (PBMCs) in response to the drug or metabolite.[12][13][14] | Directly assesses T-cell sensitization; can be used for a wide range of drugs.[13] | Technically demanding, lower throughput, interpretation can be complex.[12] |
| In Silico Prediction | Molecular Similarity Analysis | Computes structural similarity between the parent drug and metabolites to predict the likelihood of cross-reactivity. | Rapid, cost-effective screening tool. | Predictive only; requires experimental validation. |
Experimental Protocols
In Vitro Generation of Amiodarone Metabolites
To perform cross-reactivity studies, a reliable source of amiodarone metabolites is essential. While DEA is commercially available, other metabolites may need to be generated in vitro.
Protocol: In Vitro Generation of Amiodarone Metabolites using Human Liver Microsomes
-
Materials:
-
Amiodarone hydrochloride
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Centrifuge
-
-
Procedure:
-
Prepare a stock solution of amiodarone in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the amiodarone stock solution to the mixture. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes). Time-course experiments may be necessary to optimize metabolite production.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites for analysis and for use in subsequent immunological assays.
-
-
Validation:
-
The presence and concentration of DEA and other metabolites in the supernatant should be confirmed and quantified using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
-
Assessment of Humoral Cross-Reactivity: Comparative ELISA
This assay will determine if antibodies from patients with suspected amiodarone-induced ADRs recognize both amiodarone and DEA.
Protocol: Comparative ELISA for Anti-Amiodarone and Anti-DEA Antibodies
-
Preparation of Hapten-Carrier Conjugates:
-
Synthesize amiodarone-carrier protein (e.g., Bovine Serum Albumin, BSA) and DEA-carrier protein conjugates. This typically involves chemical modification of the drug/metabolite to introduce a reactive group for covalent linkage to the protein. The synthesis and characterization of these conjugates are critical for the assay's validity.
-
-
ELISA Procedure:
-
Coat separate wells of a 96-well microtiter plate with the amiodarone-BSA conjugate, DEA-BSA conjugate, and unconjugated BSA (as a negative control) at an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Wash the wells as described in step 2.
-
Add serially diluted patient serum samples and control sera (from healthy donors) to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the wells as described in step 2.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG) to each well. Incubate for 1 hour at room temperature.
-
Wash the wells as described in step 2.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis and Interpretation:
-
Compare the antibody titers against amiodarone-BSA and DEA-BSA for each patient sample. Significant binding to both conjugates suggests cross-reactivity. The degree of cross-reactivity can be quantified by comparing the concentrations of amiodarone and DEA required to achieve 50% inhibition in a competitive ELISA format.
-
Caption: Workflow for comparative ELISA to assess humoral cross-reactivity.
Assessment of Cellular Cross-Reactivity: Lymphocyte Transformation Test (LTT)
The LTT is designed to detect memory T-cell responses to a specific antigen. By comparing the proliferative response to amiodarone and DEA, cellular cross-reactivity can be assessed.
Protocol: Comparative Lymphocyte Transformation Test (LTT)
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from fresh heparinized blood samples from patients with a history of amiodarone ADRs and from healthy controls using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture and Stimulation:
-
Resuspend the isolated PBMCs in a complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics).
-
Plate the PBMCs in a 96-well round-bottom plate at a density of 1-2 x 10⁵ cells per well.
-
Prepare a range of concentrations of amiodarone and DEA in the culture medium. A dose-response curve is essential to identify non-toxic, stimulatory concentrations.
-
Add the amiodarone, DEA, a positive control (e.g., phytohemagglutinin), and a negative control (culture medium alone) to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.
-
-
Measurement of Lymphocyte Proliferation:
-
16-18 hours before harvesting, add a radioactive tracer (e.g., ³H-thymidine) or a non-radioactive alternative (e.g., BrdU) to each well.
-
Harvest the cells and measure the incorporation of the tracer, which is proportional to the degree of cell proliferation.
-
-
Data Analysis and Interpretation:
-
Calculate the Stimulation Index (SI) for each condition: SI = (mean counts per minute of stimulated cultures) / (mean counts per minute of unstimulated cultures).
-
An SI value greater than a predefined cutoff (typically 2 or 3) is considered a positive response. A positive response to both amiodarone and DEA in the same patient's cells indicates T-cell cross-reactivity.
-
Caption: Workflow for comparative LTT to assess cellular cross-reactivity.
Conclusion and Future Directions
The assessment of immunological cross-reactivity between amiodarone and its metabolites, particularly DEA, is a critical step towards understanding and predicting the risk of ADRs associated with this potent antiarrhythmic agent. The methodologies outlined in this guide provide a robust framework for researchers to investigate both humoral and cellular immune responses in a comparative manner. While direct evidence of such cross-reactivity in the published literature is currently limited, the established role of the immune system in amiodarone-induced toxicity underscores the importance of these investigations.
Future research should focus on applying these comparative assays to well-characterized patient cohorts with amiodarone-induced ADRs. Furthermore, the development of in silico models that can accurately predict the immunogenic potential and cross-reactivity of drug metabolites will be invaluable for proactive risk assessment in drug development. By integrating these experimental and computational approaches, we can move towards a more personalized understanding of drug safety and improve patient outcomes.
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A Comparative Guide to the Regulatory Landscape of Internal Standards in Bioanalysis
For researchers, scientists, and professionals in drug development, the integrity of bioanalytical data is the bedrock of confidence in pharmacokinetic, toxicokinetic, and biomarker studies. A critical, yet often nuanced, element in achieving this integrity is the judicious use of internal standards (IS). This guide provides an in-depth comparison of internal standard strategies, grounded in the latest regulatory guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). We will explore the scientific rationale behind the selection and implementation of internal standards, supported by experimental considerations to ensure robust and reliable bioanalytical methods.
The Foundational Role of the Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples.[1] Its primary purpose is to correct for variability during the analytical process.[1][2] This variability can arise from multiple sources, including sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's response.[2][3] By adding a constant amount of the IS to every sample, the ratio of the analyte's response to the IS's response is used for quantification, thereby compensating for these potential errors.[4]
The International Council for Harmonisation's M10 guideline, now the global standard for bioanalytical method validation, underscores the importance of using a suitable internal standard.[5][6] The choice of IS significantly influences the method's performance, impacting its accuracy, precision, and reliability.[1]
Comparative Analysis of Internal Standard Types
The two principal categories of internal standards employed in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards. Each presents a unique set of advantages and disadvantages.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
SIL internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][7] In a SIL-IS, one or more atoms of the analyte are substituted with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This modification results in a compound with physicochemical properties that are nearly identical to the analyte, differing only in mass.[1] This near-identical nature allows the SIL-IS to effectively track the analyte through every stage of the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations in extraction recovery and matrix effects.[1][7]
However, even the gold standard is not without its potential pitfalls. Deuterium-labeled standards, in particular, can sometimes exhibit slight chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect".[7][8] This can lead to differential ion suppression or enhancement, compromising the accuracy of the results.[8][9] Furthermore, the isotopic purity of the SIL-IS is a critical consideration. Any presence of the unlabeled analyte as an impurity in the IS can artificially inflate the measured concentration of the analyte in the sample.[4][8]
A Practical Alternative: Structural Analog Internal Standards
The primary challenge with structural analogs is that their behavior during sample processing and analysis may not perfectly mimic that of the analyte.[10] This can be particularly problematic when dealing with significant matrix effects, where the analog and the analyte may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[12]
Performance Comparison of Internal Standard Types
The following table summarizes the expected performance of SIL and structural analog internal standards against key validation parameters as stipulated by the ICH M10 guideline.
| Validation Parameter | Stable Isotope-Labeled (SIL) IS | Structural Analog IS | ICH M10 Guideline Reference |
| Selectivity | Excellent. Co-elution with the analyte minimizes differential matrix effects. | Good to Excellent. Dependent on the similarity of the analog to the analyte. | Response in blank matrix should be ≤ 20% of LLOQ for the analyte and ≤ 5% for the IS.[1] |
| Accuracy & Precision | Excellent. Closely tracks the analyte through all stages of the analysis. | Good. Can be excellent if the analog's properties are very similar to the analyte's. | The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[1] |
| Matrix Effect | Excellent compensation due to identical physicochemical properties. | Variable. May not fully compensate if the analog's ionization is affected differently by the matrix. | Assessed by analyzing samples in at least 6 different sources of matrix. |
| Extraction Recovery | Excellent tracking of analyte recovery. | Good. Generally similar recovery, but can differ. | Recovery of the analyte does not need to be 100%, but should be consistent and reproducible. |
Regulatory Expectations for Internal Standard Monitoring
Regulatory bodies place significant emphasis on monitoring the response of the internal standard throughout an analytical run. The FDA has issued specific guidance on evaluating IS response variability.[13][14] The core principle is that the IS response should be relatively consistent across all samples in a run, including calibration standards, QCs, and unknown study samples.[15]
Significant variability in the IS response can indicate a number of potential issues, such as:
-
Inconsistent sample preparation[3]
-
Instrument malfunction[15]
-
Ionization competition between the analyte and the IS[15]
The FDA guidance provides a framework for investigating and addressing IS response variability.[13][16] It emphasizes that if the IS response in study samples is significantly different from that in the calibration standards and QCs, it may impact the accuracy of the data, and further investigation is warranted.[13]
Experimental Protocols for Internal Standard Evaluation
Protocol 1: Internal Standard Selection and Optimization
-
Candidate Selection:
-
Primary Choice: A stable isotope-labeled (¹³C, ¹⁵N) version of the analyte.[15]
-
Secondary Choice: A deuterated SIL-IS, with careful evaluation for chromatographic separation.
-
Tertiary Choice: A structural analog with closely matched physicochemical properties.
-
-
Concentration Optimization:
-
Prepare a series of working solutions of the IS at different concentrations.
-
Spike these solutions into blank matrix and analyze.
-
Select a concentration that provides a reproducible and stable signal, well above the instrument's background noise, without causing detector saturation.
-
-
Interference Check:
-
Analyze blank matrix samples spiked only with the IS to ensure there is no contribution to the analyte's signal.[15]
-
Analyze blank matrix samples spiked with the analyte at the Upper Limit of Quantification (ULOQ) to ensure no contribution to the IS signal.
-
Protocol 2: Evaluation of Internal Standard Response Variability
-
Data Acquisition: During the analysis of a validation or study sample run, record the peak area of the internal standard for every injection.
-
Data Visualization: Plot the IS response for all calibration standards, QCs, and unknown samples in the order of injection.
-
Acceptance Criteria:
-
Establish an acceptance window for the IS response based on the mean response of the calibration standards and QCs (e.g., within 50% to 150% of the mean).
-
Visually inspect the plot for any trends, drifts, or abrupt changes in the IS response.[13]
-
-
Investigation of Deviations:
-
If a sample's IS response falls outside the acceptance criteria, or if a significant trend is observed, a documented investigation should be initiated.[13][17]
-
Potential root causes to investigate include sample processing errors, instrument issues, or sample-specific matrix effects.[18][19]
-
Reanalysis of the affected samples may be necessary.[13]
-
Visualizing the Role and Selection of Internal Standards
Conclusion
The selection and proper use of an internal standard are cornerstones of a robust and reliable bioanalytical method. While Stable Isotope-Labeled internal standards are the preferred choice, a thorough understanding of their potential limitations is essential. When a SIL-IS is not feasible, a carefully selected and rigorously validated structural analog can provide acceptable performance. Adherence to the principles outlined in the ICH M10 guideline and diligent monitoring of the internal standard response, as recommended by the FDA, are critical to ensuring the integrity of bioanalytical data and, ultimately, the success of drug development programs.
References
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Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2019). U.S. Food and Drug Administration. [Link]
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What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. [Link]
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LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. [Link]
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Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. [Link]
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FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). ECA Academy. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). Semantic Scholar. [Link]
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Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. (2019). U.S. Food and Drug Administration. [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
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Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays. (2022). Bioanalysis Zone. [Link]
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ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). International Council for Harmonisation. [Link]
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Systematic internal standard variability and issue resolution: two case studies. (2019). PubMed. [Link]
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Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. [Link]
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Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (n.d.). BioPharma Services. [Link]
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Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). PubMed Central. [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (2005). SciSpace. [Link]
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Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (2016). Bioanalysis Zone. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Desethyl Amiodarone-d4 Hydrochloride
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Desethyl Amiodarone-d4 Hydrochloride, a deuterated active metabolite of Amiodarone, is a critical tool for researchers in pharmacokinetic and metabolic studies.[1] However, its classification as a pharmaceutical compound with noted toxicity necessitates a rigorous and informed approach to its disposal.[2][3] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and safeguarding both laboratory personnel and the environment. The fundamental principle guiding these procedures is that this compound and its related waste streams are to be managed as hazardous chemical waste, with an absolute prohibition on sewer disposal.[4][5]
Part 1: Hazard Profile and Risk Assessment
Understanding the "why" behind disposal protocols is crucial for fostering a culture of safety. The hazards associated with this compound are derived from its parent compound's toxicological profile and its inherent chemical properties. Studies have indicated that the desethyl metabolite may exhibit greater cytotoxicity than amiodarone itself.[2][3]
The primary risks are summarized below:
| Hazard Classification | Description | Mitigation & Disposal Implications |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | Requires use of Personal Protective Equipment (PPE) during handling and disposal to prevent exposure. All contaminated materials must be treated as hazardous. |
| Skin & Eye Irritation | Causes skin and serious eye irritation.[6] | Mandates the use of protective gloves and safety glasses. Any contact requires immediate and thorough rinsing. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[6] | This is the primary driver for strict disposal protocols. Sewer disposal is strictly forbidden to prevent release into waterways, in line with EPA regulations.[5] |
| Hydrochloride Salt | As a hydrochloride salt, it will form a mildly acidic solution. | While the acidity itself is a minor concern compared to the compound's toxicity, it must be considered when selecting waste containers and managing spills. |
It is important to note that the deuterium labeling (d4) does not alter the fundamental chemical toxicity of the molecule for disposal purposes.[7] The disposal protocol is dictated by the hazards of the pharmacologically active organic structure.
Part 2: Personal Protective Equipment (PPE) and Spill Management
Proactive safety measures are essential when handling this compound. Adherence to proper PPE and readiness for spill management are non-negotiable.
Required Personal Protective Equipment
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.
-
Alert & Secure: Immediately alert personnel in the vicinity and restrict access to the affected area.
-
Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Containment: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow. For solid spills, gently cover to prevent dust generation.
-
Neutralization (for liquid spills): After absorption, the acidic nature of the hydrochloride can be neutralized by cautiously adding sodium bicarbonate (baking soda) until fizzing ceases.[8] This step makes the contained waste safer to handle but does not render it non-hazardous.
-
Collection: Carefully scoop the contained material into a clearly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) and then soap and water. The cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Part 3: Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form (solid, liquid, or contaminated material). The following workflows are designed to ensure compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9]
A. Unused or Expired Solid Compound
-
Container: Keep the compound in its original, tightly sealed container.
-
Labeling: Affix a completed "Hazardous Waste" label, available from your EHS department. Ensure the full chemical name, "this compound," and CAS Number "1189960-80-2" are clearly written.[10]
-
Storage: Place the labeled container in a designated Satellite Accumulation Area (SAA), which should be a secure area away from incompatible materials.[11]
-
Pickup: Arrange for waste pickup through your institution's EHS department.
B. Experimental Solutions (Aqueous or Solvent-Based)
-
Collection: All solutions containing the compound must be collected in a dedicated, chemically compatible hazardous waste container (e.g., a glass or high-density polyethylene bottle with a screw cap).
-
Labeling: Label the container with "Hazardous Waste." List all contents, including "this compound," all solvents, and the estimated concentrations of each component.[12]
-
Segregation: Do not mix this waste stream with other incompatible wastes (e.g., strong oxidizers or bases).[13]
-
Storage: Store the container in the SAA, preferably within a secondary containment bin to prevent spills.
-
Pickup: Arrange for EHS pickup.
C. Contaminated Solid Waste
-
Collection: All disposable labware that has come into direct contact with the compound (e.g., pipette tips, contaminated gloves, absorbent paper, weighing boats) must be collected as hazardous solid waste.
-
Container: Place these materials into a designated, durable, and sealable plastic bag or a lined solid waste container.
-
Labeling: Label the bag or container as "Hazardous Waste" and list the contaminating chemical ("Trace this compound").
-
Disposal: Manage this waste stream through your EHS department.
D. Decontamination of Empty Containers
Empty containers that held the pure compound are not considered regular lab glass or plastic waste until properly decontaminated.
-
Triple Rinse: The standard procedure for decontaminating an empty hazardous chemical container is to triple-rinse it.[14]
-
First Rinseate is Hazardous: Perform the first rinse with a small amount of a suitable solvent (e.g., ethanol). This first rinseate must be collected and disposed of as hazardous liquid chemical waste by adding it to your solution waste container described in section 3B.[14]
-
Subsequent Rinses: Given the high aquatic toxicity of the compound, the most prudent and conservative approach is to also collect the second and third rinses as hazardous waste. Consult your institution's EHS policy for specific guidance.
-
Final Disposal: After the triple rinse and allowing the container to air dry, deface or remove the original label. The decontaminated container can now be disposed of in the appropriate laboratory glass or plastic recycling stream.[12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing different waste streams containing this compound.
Caption: Disposal workflow for Desethyl Amiodarone-d4 HCl.
References
-
EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals . (2019). U.S. Environmental Protection Agency. [Link]
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EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling . (2015). Waste360. [Link]
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Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]
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EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals . Association for the Health Care Environment (AHE). [Link]
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EPA Regulations for Healthcare & Pharmaceuticals . Stericycle. [Link]
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Standard Operating Procedure for Hydrochloric Acid . University of California, Merced. [Link]
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Disposal of deuterium (D₂) . Synergy Recycling. [Link]
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Effects of metabolites and analogs of amiodarone on alveolar macrophages: structure-activity relationship . American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
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How to dispose of hydrochloric acid . Lab Alley. [Link]
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Amiodarone and desethylamiodarone toxicity in isolated hepatocytes in culture . PubMed. [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. [Link]
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Response of alveolar macrophages to amiodarone and desethylamiodarone, in vitro . PubMed. [Link]
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How Should Hydrochloric Acid Be Disposed Of Safely? . YouTube. [Link]
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How do you dispose of chemicals in a lab? . Quora. [Link]
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Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes . PubMed. [Link]
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Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells . PubMed. [Link]
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Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Essential Safety and Handling Guide: Personal Protective Equipment for Desethyl Amiodarone-d4 Hydrochloride
This document provides critical, direct guidance for researchers, scientists, and drug development professionals on the safe handling of Desethyl Amiodarone-d4 Hydrochloride. Given its classification and the toxicological profile of its parent compound, this deuterated metabolite necessitates stringent safety protocols. Our objective is to provide a clear, actionable framework that goes beyond mere compliance, ensuring your safety and the integrity of your research by explaining the causality behind each procedural step.
Hazard Assessment: Understanding the Risk
This compound is the major active metabolite of Amiodarone, a potent antiarrhythmic agent, with deuterium labeling for use in research, often as an internal standard. For handling and safety purposes, it must be treated with the same level of caution as its parent compound and other hazardous active pharmaceutical ingredients (APIs). The primary routes of occupational exposure are inhalation of airborne particles, direct skin contact, and accidental ingestion[1][2].
While specific toxicological data for the deuterated form is limited, the precautionary principle dictates that it shares the hazard profile of Amiodarone and its non-deuterated metabolite. Safety Data Sheets (SDS) and related toxicological information classify this family of compounds with significant health hazards[3][4][5].
Table 1: Summary of Identified Hazards
| Hazard Classification | Description | Supporting Sources |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [3][5][6] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation. | [3][4] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust. | [4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children. | [3][4] |
| Carcinogenicity | Suspected of causing cancer. | [4] |
| Organ Toxicity | May cause damage to organs (e.g., lungs, liver, heart, thyroid) through prolonged or repeated exposure. | [3][4][7] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. |[3][4][8] |
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is the most critical barrier between the researcher and the chemical. A multi-layered approach is mandatory. The following workflow outlines the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Hand Protection: The First Barrier
Direct skin contact is a primary exposure route[1][2]. Therefore, robust glove selection is non-negotiable.
-
Protocol: Always wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be removed and disposed of immediately upon leaving the designated work area or after any suspected contamination. The inner glove provides secondary protection during the removal of the outer glove and other PPE.
-
Causality: Double-gloving minimizes the risk of exposure from undetected pinholes or tears in the outer glove. Nitrile is recommended for its resistance to a broad range of chemicals, including solvents that may be used to dissolve the compound[9]. Change gloves frequently (e.g., every 30-60 minutes) or immediately if contamination is suspected, as no glove material offers indefinite protection.
Body Protection: Shielding from Contamination
Protect personal clothing and exposed skin from contamination.
-
Protocol: Wear a disposable, solid-front gown with long sleeves and tight-fitting elastic cuffs. A plastic-coated gown offers superior protection against potential splashes. This should be worn over a standard lab coat.
-
Causality: Standard cotton lab coats are permeable and can absorb chemical dusts and solutions, holding them against the skin. A disposable, fluid-resistant gown prevents this penetration and can be easily removed and disposed of as hazardous waste, preventing the spread of contamination outside the lab[10].
Eye and Face Protection: Preventing Ocular Exposure
The compound is classified as a serious eye irritant[3][4].
-
Protocol: Wear chemical splash goggles that conform to ANSI Z87.1 standards. If there is a significant risk of splashes, such as when handling larger quantities of solutions, a full-face shield should be worn in addition to safety goggles.
-
Causality: Standard safety glasses do not provide a seal around the eyes and offer inadequate protection from airborne dust particles or chemical splashes. Goggles provide the necessary seal to protect against these hazards[9].
Respiratory Protection: Mitigating Inhalation Risk
Inhalation of fine powders is a significant risk, especially during weighing or transfer operations[11].
-
Protocol: All manipulations of the solid compound must be performed within a certified chemical fume hood, a Class II Biological Safety Cabinet, or a ventilated balance enclosure to contain airborne particles. When handling the powder outside of these primary engineering controls (a practice that should be avoided) or if there is a risk of dust generation (e.g., during spill cleanup), a NIOSH-approved respirator with an N95 or P100 particulate filter is mandatory.
-
Causality: Engineering controls are the most effective way to minimize airborne contaminants. However, when these controls are insufficient or during a breach of containment (like a spill), a personal respirator provides a critical line of defense to prevent the compound from entering the respiratory system, where it can cause local irritation and systemic toxicity[4][10].
Operational Plan: Step-by-Step Safe Handling Protocol
This protocol details the process of weighing the solid compound and preparing a stock solution.
Caption: Step-by-step workflow for safely weighing and dissolving the compound.
Contingency and Disposal Plans
Spill Response
Accidental spills must be managed immediately by trained personnel.
-
Alert & Evacuate: Alert others in the area. Evacuate non-essential personnel.
-
Isolate: Secure the area to prevent the spread of contamination. Post warning signs.
-
Assess & Protect: Ensure you are wearing full PPE, including respiratory protection.
-
Containment (for liquids): Cover with an absorbent material from a chemical spill kit.
-
Cleanup (for solids): Gently cover the spill with damp paper towels or absorbent pads to avoid making dust airborne. Do NOT dry sweep. Carefully wipe the area, working from the outside in.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose: All cleanup materials are considered hazardous waste and must be placed in a sealed, labeled hazardous waste container[5][8].
Decontamination and Disposal
Proper disposal is crucial to prevent environmental contamination and exposure to support staff[1].
-
Waste Segregation: All items that come into direct contact with this compound—including gloves, gowns, weigh boats, pipette tips, and spill cleanup materials—are considered hazardous chemical waste.
-
Containers: Use designated, sealed, and clearly labeled hazardous waste containers. Never mix with general laboratory trash[3].
-
Equipment Decontamination: Non-disposable equipment (spatulas, glassware) should be thoroughly rinsed with a solvent known to dissolve the compound, followed by a standard laboratory detergent wash. The initial solvent rinse must be collected as hazardous waste.
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations[8]. Do not pour any waste down the drain[3].
References
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OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. (1986). American Journal of Hospital Pharmacy, 43(5), 1193–1204.[Link]
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Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration (OSHA).[Link]
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Controlling Occupational Exposure to Hazardous Drugs. (2016). Occupational Safety and Health Administration (OSHA).[Link]
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OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986). PubMed.[Link]
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Hazardous Drugs - Controlling Occupational Exposure. Oregon OSHA.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
